Malvalic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(2-octylcyclopropen-1-yl)heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-9-12-16-15-17(16)13-10-7-8-11-14-18(19)20/h2-15H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSSZFFAYWBIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(C1)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198300 | |
| Record name | Malvalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503-05-9 | |
| Record name | Malvalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malvalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malvalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MALVALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02AJQ7VS2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MALVALIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3905 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
What is the chemical structure of Malvalic acid?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malvalic acid is a naturally occurring cyclopropene (B1174273) fatty acid found predominantly in the seed oils of plants from the Malvaceae family, such as cottonseed and kapok seed.[1][2] Its unique chemical structure, featuring a highly strained cyclopropene ring, imparts significant biological activity, most notably the inhibition of the enzyme stearoyl-CoA desaturase (SCD).[3][4] This inhibitory action disrupts the biosynthesis of monounsaturated fatty acids, leading to a range of physiological effects that have garnered interest in the fields of biochemistry, toxicology, and drug development. This technical guide provides an in-depth overview of the chemical structure, properties, biosynthesis, and key experimental protocols related to this compound.
Chemical Structure and Properties
This compound, systematically named 7-(2-octylcycloprop-1-en-1-yl)heptanoic acid, is a C18 fatty acid containing a cyclopropene ring.[5][6] The presence of this three-membered ring with a double bond introduces significant ring strain, making the molecule highly reactive.
Table 1: Chemical and Physical Properties of this compound [5][7]
| Property | Value |
| IUPAC Name | 7-(2-octylcycloprop-1-en-1-yl)heptanoic acid |
| Chemical Formula | C₁₈H₃₂O₂ |
| Molar Mass | 280.45 g/mol |
| CAS Number | 503-05-9 |
| Appearance | Solid powder |
| Melting Point | 10.5 °C |
| InChI Key | HPSSZFFAYWBIPY-UHFFFAOYSA-N |
| SMILES | CCCCCCCCC1=C(C1)CCCCCCC(=O)O |
Biosynthesis
The biosynthesis of this compound begins with oleic acid, a common C18 monounsaturated fatty acid.[1] The pathway involves the formation of sterculic acid as a key intermediate. The methylene (B1212753) group of the cyclopropene ring is derived from S-adenosyl methionine (SAM).[1] An α-oxidation step then shortens the carboxylic acid chain of sterculic acid by one carbon to yield this compound.[1]
Caption: Biosynthetic pathway of this compound from Oleic acid.
Experimental Protocols
Quantitative Analysis of this compound in Cottonseed Oil by Gas Chromatography (GC)
This protocol outlines a method for the determination of this compound content in cottonseed oil.[8]
Methodology:
-
Lipid Extraction: Extract the oil from cottonseed samples using a suitable solvent like hexane.
-
Transesterification: Convert the triglycerides in the extracted oil to fatty acid methyl esters (FAMEs). This is typically achieved by reacting the oil with a solution of sodium methoxide (B1231860) in methanol.
-
Internal Standard: Add a known amount of an internal standard, such as tridecanoin (C13:0), to the sample before transesterification for accurate quantification.
-
Gas Chromatography (GC) Analysis:
-
Column: Use a polar capillary column, such as one coated with polyethylene (B3416737) glycol (e.g., ZB-WAX or Rtx-Wax).
-
Injector: Operate in split mode.
-
Detector: Use a Flame Ionization Detector (FID).
-
Carrier Gas: Typically helium or hydrogen.
-
Temperature Program: An optimized temperature gradient is crucial for separating the FAMEs. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all components.
-
-
Quantification: Identify the this compound methyl ester peak based on its retention time, which is determined using a reference standard. The concentration of this compound is calculated by comparing its peak area to that of the internal standard. Dihydrosterculic acid methyl ester response can be used for the quantification of both sterculic and malvalic methyl esters.[8]
Caption: Workflow for the quantitative analysis of this compound.
Inhibition of Stearoyl-CoA Desaturase (SCD) Activity - In Vitro Cell-Based Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on SCD activity in a cell culture system.[9][10]
Methodology:
-
Cell Culture: Culture a suitable cell line that expresses SCD, such as HepG2 human hepatoma cells, in appropriate growth medium.
-
Treatment with this compound: Treat the cells with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for a predetermined period (e.g., 24-48 hours).
-
Metabolic Labeling: Add a radiolabeled saturated fatty acid, such as [¹⁴C]-stearic acid, to the cell culture medium and incubate for a few hours.
-
Lipid Extraction: After the incubation period, wash the cells and extract the total lipids using a method like the Folch or Bligh-Dyer procedure.
-
Saponification and Derivatization: Saponify the extracted lipids to release the free fatty acids and then convert them to fatty acid methyl esters (FAMEs).
-
Separation and Quantification: Separate the [¹⁴C]-stearic acid methyl ester from the [¹⁴C]-oleic acid methyl ester (the product of SCD activity) using a technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Quantify the radioactivity in the spots or peaks corresponding to stearic acid and oleic acid using a scintillation counter or a radio-HPLC detector. Calculate the SCD activity as the percentage of [¹⁴C]-oleic acid relative to the total radioactivity ([¹⁴C]-stearic acid + [¹⁴C]-oleic acid). Determine the IC₅₀ value of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for the SCD inhibition assay.
Conclusion
This compound remains a molecule of significant interest due to its unique structure and potent biological activity. The information and protocols provided in this guide offer a solid foundation for researchers and professionals engaged in the study of fatty acid metabolism, natural product chemistry, and the development of novel therapeutics targeting lipid metabolic pathways. Further research into the precise mechanisms of its biological effects and potential applications will continue to be a valuable area of scientific inquiry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cyclopropene fatty acids of selected seed oils from bombacaceae, malvaceae, and sterculiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C18H32O2 | CID 10416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Malvalic_acid [chemeurope.com]
- 7. medkoo.com [medkoo.com]
- 8. Determination of Cyclopropenoic and Nutritional Fatty Acids in Cottonseed and Cottonseed Oil by Gas Chromatography [library.aocs.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Malvalic Acid: A Technical Chronicle
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Malvalic acid, a cyclopropenoid fatty acid, stands as a notable molecule in the annals of lipid chemistry. Its discovery was not a singular event but rather the culmination of research driven by an unusual biological phenomenon observed in livestock. This technical guide provides a comprehensive history of the discovery of this compound, detailing the key scientific contributions, experimental methodologies, and the elucidation of its biochemical significance. For decades, the presence of this unusual fatty acid in cottonseed oil was linked to abnormalities in animals, sparking scientific inquiry into its structure and function. This document serves as a detailed resource for researchers, chronicling the journey from initial observations to the characterization of a unique natural product.
The Genesis of Discovery: The "Pink White" Problem
The story of this compound begins with an economic and agricultural puzzle: the mysterious "pink white" discoloration that appeared in eggs from hens fed cottonseed meal.[1] This phenomenon, along with other detrimental effects on livestock, prompted researchers to investigate the causative agents within cottonseed oil. Early studies pointed towards the presence of a reactive compound that was not a typical fatty acid.
In 1956, F.S. Shenstone and J.R. Vickery reported on a biologically active fatty acid fraction from plants of the order Malvales, which they linked to these adverse effects.[2] Their work laid the groundwork for the isolation and identification of the specific molecules responsible.
Isolation and Structure Elucidation: A New Class of Fatty Acid
The pivotal moment in the history of this compound came in 1957 when J.J. Macfarlane, F.S. Shenstone, and J.R. Vickery published their findings in Nature, formally announcing the isolation and proposed structure of this compound.[3] This discovery was closely intertwined with the earlier characterization of a related, higher homologous cyclopropenoid fatty acid, sterculic acid, by J.R. Nunn in 1952.[4]
The initial isolation of these reactive compounds was a significant challenge due to their instability. Early researchers employed a combination of techniques to separate and purify these novel fatty acids from the complex lipid matrix of seed oils.
Key Physicochemical Properties
Initial characterization of this compound provided the first quantitative data on this new compound.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂O₂ | [5] |
| Molar Mass | 280.45 g/mol | [5] |
| Melting Point | 10.3-10.6 °C | [1] |
Experimental Protocols of the Era
Oil Extraction and Saponification
-
Objective: To extract the crude oil from the seeds and hydrolyze the triglycerides to liberate free fatty acids.
-
Protocol:
-
Grinding and Extraction: The seeds (e.g., from Sterculia foetida or cottonseed) were ground to a fine meal. The oil was then extracted using a non-polar solvent such as hexane (B92381) or petroleum ether in a Soxhlet apparatus.
-
Solvent Removal: The solvent was removed under reduced pressure to yield the crude seed oil.
-
Saponification: The crude oil was refluxed with an alcoholic solution of potassium hydroxide (B78521) (e.g., 2 M KOH in ethanol) for several hours to saponify the triglycerides.
-
Acidification and Extraction: The resulting soap solution was acidified with a mineral acid (e.g., HCl) to protonate the fatty acids. The free fatty acids were then extracted with a non-polar solvent like diethyl ether. The solvent was subsequently evaporated to yield a mixture of total fatty acids.
-
Reversed-Phase Partition Chromatography
-
Objective: To separate the cyclopropenoid fatty acids from the more common saturated and unsaturated fatty acids.[1]
-
Protocol:
-
Stationary Phase: A non-polar stationary phase was employed. In that era, this was often achieved by treating a solid support like celite with a non-polar liquid such as paraffin (B1166041) oil.
-
Mobile Phase: A polar mobile phase, likely an aqueous-organic mixture (e.g., aqueous acetone (B3395972) or ethanol), was used to elute the fatty acids.
-
Separation Principle: The more polar, common fatty acids would have a higher affinity for the mobile phase and elute first. The less polar cyclopropenoid fatty acids would be retained more strongly by the non-polar stationary phase and elute later.
-
Fraction Collection: Fractions of the eluate were collected, and the solvent was evaporated. The fractions were then analyzed for the presence of the desired compounds.
-
Gas-Liquid Chromatography (GLC)
-
Objective: To analyze the fatty acid composition of the oil and the purified fractions.
-
Protocol:
-
Derivatization: The fatty acids were first converted to their more volatile methyl esters (Fatty Acid Methyl Esters - FAMEs) by reaction with methanol (B129727) in the presence of an acid catalyst (e.g., H₂SO₄) or a base catalyst (e.g., sodium methoxide).
-
Stationary Phase: A polar stationary phase, such as a polyester-based column (e.g., polyethylene (B3416737) glycol succinate), was typically used.
-
Mobile Phase (Carrier Gas): An inert gas like nitrogen or helium was used as the carrier gas.
-
Detection: A flame ionization detector (FID) was the common method for detecting the eluted FAMEs.
-
Identification: Peaks were identified by comparing their retention times with those of known standards.
-
The Halphen Test
-
Objective: A qualitative and later quantitative colorimetric test to detect the presence of the cyclopropene (B1174273) ring.
-
Protocol:
-
Reagent: A solution of sulfur in carbon disulfide, often mixed with amyl alcohol or pyridine.[6]
-
Procedure: A small amount of the oil or fatty acid sample was mixed with the Halphen reagent in a test tube.
-
Heating: The mixture was heated in a boiling water bath or an oil bath.
-
Observation: The development of a characteristic cherry-red color indicated a positive test for cyclopropenoid fatty acids.
-
Biosynthesis and Biological Activity
Subsequent research elucidated the biosynthetic pathway of this compound and its primary biological effect.
Biosynthesis of this compound
This compound is biosynthesized from oleic acid. The pathway involves the formation of sterculic acid as an intermediate. An α-oxidation step then removes one carbon atom to yield this compound.
Caption: Biosynthesis of this compound from oleic acid.
Inhibition of Stearoyl-CoA Desaturase (SCD)
The primary biological activity of this compound is the inhibition of the enzyme stearoyl-CoA desaturase (SCD). This enzyme is crucial for the conversion of saturated fatty acids into monounsaturated fatty acids. By inhibiting SCD, this compound disrupts lipid metabolism, leading to an accumulation of saturated fats and a depletion of monounsaturated fats. This disruption is believed to be the underlying cause of the physiological effects observed in animals consuming cottonseed products.
Caption: Mechanism of this compound's biological action.
Quantitative Data: Malvalic and Sterculic Acid Content in Seed Oils
The concentration of malvalic and its precursor, sterculic acid, varies significantly among different plant species. The following table summarizes the content of these cyclopropenoid fatty acids in several seed oils.
| Plant Species | This compound (%) | Sterculic Acid (%) | Reference(s) |
| Sterculia foetida | ~5.5 | ~55.8 | [7] |
| Sterculia apetala | 1.3 | 56.3 | [7] |
| Sterculia mexicana | 1.1 | 51.3 | [7] |
| Bombax munguba | 9.0 | 6.0 | [8] |
| Chorisia speciosa | 9.0 | 6.0 | [8] |
| Cottonseed (Gossypium hirsutum) | 0.5 - 1.0 | 0.5 - 1.0 | [8] |
Conclusion
The discovery of this compound is a compelling example of how a practical problem in agriculture can drive fundamental scientific research. The journey from observing discolored egg whites to elucidating the structure of a novel cyclopropenoid fatty acid and understanding its mechanism of action showcases the progression of analytical and biochemical techniques in the mid-20th century. For today's researchers, the story of this compound not only provides a historical perspective on lipid chemistry but also highlights a unique natural product with potent biological activity. The continued study of this compound and its derivatives may offer insights into lipid metabolism and potentially lead to the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. A biologically active fatty-acid in Malvaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and its structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Malvalic_acid [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Sources of Malvalic Acid in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malvalic acid is a naturally occurring cyclopropenoid fatty acid (CPFA) found in various plant species. Its unique chemical structure, featuring a highly strained cyclopropene (B1174273) ring, imparts significant biological activity. Notably, this compound is a potent inhibitor of the enzyme stearoyl-CoA desaturase (SCD), a critical regulator of lipid metabolism. This inhibitory action makes this compound and its derivatives valuable tools for research into metabolic diseases, including obesity, diabetes, and non-alcoholic fatty liver disease, as well as for potential therapeutic applications. This technical guide provides an in-depth overview of the natural plant sources of this compound, quantitative data on its prevalence, detailed experimental protocols for its analysis, and an elucidation of its biosynthetic pathway.
Natural Occurrence of this compound
This compound is predominantly found in plants belonging to the order Malvales. The families within this order that are particularly known for containing significant amounts of this compound and other CPFAs include Malvaceae, Sterculiaceae, and Bombacaceae.
Key plant species identified as sources of this compound include:
-
Cotton ( Gossypium hirsutum ) : Cottonseed oil is one of the most well-known and extensively studied sources of this compound.[1]
-
Sterculia foetida (Java olive) : The seed oil of this tropical tree is a rich source of both sterculic acid and this compound.[2]
-
Pterospermum acerifolium : The seed oil of this plant has been identified as a significant source of this compound.
-
Baobab ( Adansonia digitata ) : The seed oil of the baobab tree contains this compound.
-
Hibiscus species : Various species within the Hibiscus genus are known to contain this compound.
-
Bombax species : Certain species of the Bombax genus are also sources of this cyclopropenoid fatty acid.
Quantitative Data on this compound Content
The concentration of this compound can vary significantly between plant species, within different parts of the same plant, and depending on environmental and genetic factors. The following tables summarize the quantitative data on this compound content in the seed oils of various plant species from the Malvaceae, Sterculiaceae, and Bombacaceae families.
Table 1: this compound Content in Seed Oils of Malvaceae Species
| Species | This compound (% of total fatty acids) | Reference |
| Gossypium hirsutum (Cotton) | 0.6 - 1.2 | Bohannon and Kleiman, 1978 |
| Hibiscus syriacus | 13.4 | Bohannon and Kleiman, 1978 |
| Althaea officinalis | 1.1 | Bohannon and Kleiman, 1978 |
| Malva parviflora | 7.7 | Bohannon and Kleiman, 1978 |
| Abutilon theophrasti | 5.8 | Bohannon and Kleiman, 1978 |
Table 2: this compound Content in Seed Oils of Sterculiaceae Species
| Species | This compound (% of total fatty acids) | Reference |
| Sterculia foetida | 2.8 | Bohannon and Kleiman, 1978 |
| Pterospermum acerifolium | 16.0 | Bohannon and Kleiman, 1978 |
| Heritiera littoralis | 53.7 | Gaydou et al., 1993 |
| Kleinhovia hospita | 1.2 | Gaydou et al., 1993 |
| Cola nitida | 0.8 | Gaydou et al., 1993 |
Table 3: this compound Content in Seed Oils of Bombacaceae Species
| Species | This compound (% of total fatty acids) | Reference |
| Bombax ceiba | 3.9 | Bohannon and Kleiman, 1978 |
| Ceiba pentandra (Kapok) | 2.4 | Bohannon and Kleiman, 1978 |
| Adansonia digitata (Baobab) | 2.9 | Bohannon and Kleiman, 1978 |
Experimental Protocols
The accurate extraction, identification, and quantification of this compound from plant materials are crucial for research and developmental applications. The following are detailed methodologies for key experiments.
Extraction of Oil from Plant Seeds
Objective: To extract the total lipid content, including this compound, from plant seeds.
Methodology:
-
Sample Preparation: Grind the seeds into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Place the ground seed material in a Soxhlet apparatus.
-
Extract the oil using an appropriate solvent, such as hexane (B92381) or petroleum ether, for a period of 6-8 hours.
-
Alternatively, for smaller scale extractions, use a modified Bligh-Dyer method with a chloroform:methanol (B129727):water solvent system.
-
-
Solvent Removal: Remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude seed oil.
-
Storage: Store the extracted oil under nitrogen at -20°C to prevent oxidation.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in the extracted seed oil. This method involves derivatization to enhance detection.
Methodology:
-
Saponification:
-
Weigh a precise amount of the extracted oil into a screw-capped tube.
-
Add a solution of sodium hydroxide (B78521) or potassium hydroxide in methanol.
-
Heat the mixture at a controlled temperature (e.g., 80°C) for a specified time to hydrolyze the triacylglycerols into free fatty acids.
-
-
Derivatization:
-
Acidify the mixture to protonate the free fatty acids.
-
Extract the free fatty acids into an organic solvent like hexane.
-
Evaporate the solvent and redissolve the fatty acids in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent, such as 2-bromoacetophenone, and a catalyst (e.g., a crown ether) to form phenacyl esters of the fatty acids. This derivatization adds a UV-absorbing chromophore, facilitating detection by HPLC.
-
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used for separation.
-
Detection: Monitor the eluent using a UV detector at a wavelength appropriate for the phenacyl esters (e.g., 254 nm).
-
Quantification: Prepare a calibration curve using a purified this compound standard that has undergone the same derivatization process. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Quantification of this compound by Gas Chromatography (GC)
Objective: To quantify the concentration of this compound as its fatty acid methyl ester (FAME).
Methodology:
-
Transesterification:
-
Convert the fatty acids in the oil to their corresponding methyl esters (FAMEs). This can be achieved by reacting the oil with a solution of sodium methoxide (B1231860) in methanol or with boron trifluoride in methanol.
-
-
GC Analysis:
-
Column: Use a polar capillary column, such as one coated with polyethylene (B3416737) glycol (e.g., ZB-WAX).
-
Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID).
-
Temperature Program: Start with an initial oven temperature and ramp up to a final temperature to ensure separation of all FAMEs.
-
Carrier Gas: Use helium or hydrogen as the carrier gas.
-
Identification: Identify the this compound methyl ester peak by comparing its retention time with that of a known standard.
-
Quantification: Determine the concentration of this compound by using an internal standard (e.g., a fatty acid not present in the sample) and creating a calibration curve.
-
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound
The biosynthesis of this compound in plants begins with the common fatty acid, oleic acid. The pathway involves the formation of a cyclopropane (B1198618) ring, followed by desaturation and finally, a chain-shortening oxidation step.
Caption: Biosynthetic pathway of this compound from oleic acid.
Experimental Workflow for this compound Analysis
The general workflow for the analysis of this compound from plant sources involves several key stages, from sample collection to final quantification.
Caption: General experimental workflow for this compound analysis.
Conclusion
This compound represents a fascinating and biologically active natural product with significant potential for researchers in the fields of biochemistry, pharmacology, and drug development. A thorough understanding of its natural sources, coupled with robust analytical methodologies, is essential for harnessing its potential. This guide provides a comprehensive foundation for scientists working with this unique cyclopropenoid fatty acid, from identifying rich plant sources to accurately quantifying its presence and understanding its formation within the plant kingdom.
References
The Malvalic Acid Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malvalic acid, a cyclopropene (B1174273) fatty acid found in certain plant oils, is of significant interest due to its biological activities, including the inhibition of fatty acid desaturases. Understanding its biosynthesis from the common fatty acid, oleic acid, is crucial for applications in biochemistry and drug development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, intermediates, and available quantitative data. It also includes detailed experimental protocols for key analytical techniques and visual diagrams of the pathway and workflows to facilitate a deeper understanding of this unique metabolic route.
Introduction
This compound is a C17 cyclopropene fatty acid naturally occurring in the oils of plants from the Malvaceae family, such as cottonseed and kapok seed. Its structure, featuring a highly strained cyclopropene ring, confers unique chemical properties and biological activities. The biosynthesis of this compound is a multi-step enzymatic process that begins with the readily available monounsaturated fatty acid, oleic acid. This guide elucidates the core pathway, from the formation of a cyclopropane (B1198618) ring to subsequent desaturation and carbon chain shortening.
The Biosynthetic Pathway from Oleic Acid to this compound
The biosynthesis of this compound from oleic acid proceeds through three main enzymatic steps:
-
Cyclopropanation of Oleic Acid: The initial step involves the conversion of oleic acid (specifically, an oleoyl (B10858665) moiety esterified to a phospholipid) to dihydrosterculic acid. This reaction is catalyzed by the enzyme cyclopropane fatty acid synthase (CPFAS) .
-
Desaturation of Dihydrosterculic Acid: The cyclopropane ring of dihydrosterculic acid is then desaturated to form a cyclopropene ring, yielding sterculic acid. This step is catalyzed by a putative cyclopropane desaturase .
-
Alpha-Oxidation of Sterculic Acid: Finally, sterculic acid undergoes alpha-oxidation , a process that removes one carbon atom from the carboxylic acid end, to produce the C17 fatty acid, this compound. The specific enzyme responsible for this step in the context of this compound biosynthesis has not been definitively identified.
Pathway Visualization
The Biological Activity of Cyclopropenoid Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropenoid fatty acids (CPFAs) are a unique class of lipids characterized by a highly strained three-membered cyclopropene (B1174273) ring. The most well-studied CPFAs, sterculic acid and malvalic acid, are found in the oils of certain plants, notably those from the Malvaceae and Sterculiaceae families, such as cottonseed and kapok seed oils.[1][2] While historically viewed as toxic components, recent research has unveiled a spectrum of biological activities that position CPFAs as intriguing molecules for therapeutic investigation. Their most prominent effect is the potent inhibition of stearoyl-CoA desaturase (SCD), a critical enzyme in lipid metabolism.[3][4] This inhibitory action, along with other emerging mechanisms, confers upon CPFAs a range of effects from altering cellular lipid profiles to exhibiting anti-inflammatory properties.[5][6] This technical guide provides an in-depth exploration of the core biological activities of CPFAs, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Biological Activity: Inhibition of Stearoyl-CoA Desaturase (SCD)
The primary and most characterized biological activity of CPFAs is the irreversible inhibition of stearoyl-CoA desaturase (SCD), a key enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[3][7] Specifically, CPFAs target the Δ9-desaturase activity of SCD1, which catalyzes the conversion of stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[3][5]
Quantitative Data on SCD Inhibition
The inhibitory potency of CPFAs, particularly sterculic acid, has been quantified in various studies. This data is crucial for understanding their biological efficacy and for designing experiments in drug development.
| Compound | Target Enzyme | IC50 Value | Cell/System | Reference(s) |
| Sterculic Acid | Stearoyl-CoA Desaturase-1 (SCD1) / Δ9-desaturase | 0.9 µM | Enzymatic Assay | [3][4] |
Table 1: Inhibitory Concentration of Sterculic Acid against SCD1.
The inhibition of SCD1 by CPFAs leads to significant alterations in the cellular fatty acid composition. This is typically characterized by a decrease in the ratio of monounsaturated to saturated fatty acids.
| Tissue/Cell Line | Treatment | Change in 18:0 (Stearic Acid) | Change in 18:1 (Oleic Acid) | Reference(s) |
| Morris Hepatoma 7288C | Sterculia foetida fatty acids | 220% of control | Reduced by 40% | [5] |
| Hen Liver | Dietary methyl sterculate | Increased | Decreased | [7] |
| Ewe Milk Fat | Intravenous sterculic acid | Increased | Decreased | [7] |
Table 2: Effects of Cyclopropenoid Fatty Acids on Fatty Acid Composition.
Signaling Pathways Modulated by SCD1 Inhibition
The inhibition of SCD1 by CPFAs has profound effects on downstream signaling pathways that are integral to cell proliferation, survival, and metabolism.
Anti-Inflammatory Activities
Emerging evidence suggests that CPFAs, particularly sterculic acid, possess anti-inflammatory properties that may be independent of SCD1 inhibition.[5][6] This opens up new avenues for their therapeutic application in inflammatory diseases.
SCD1-Independent Anti-inflammatory Mechanisms
The precise mechanisms of SCD1-independent anti-inflammatory action are still under investigation, but preliminary findings point towards the modulation of key inflammatory signaling pathways. One proposed mechanism involves the Toll-like receptor 4 (TLR4) signaling pathway.[8]
CPFAs may also influence inflammatory responses through interactions with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, which are nuclear receptors that play a key role in the regulation of inflammation and lipid metabolism. Fatty acids and their derivatives are known natural ligands for PPARs.
Experimental Protocols
Protocol 1: In Vitro SCD1 Activity Assay
This protocol describes a general method for measuring the enzymatic activity of SCD1 in the presence of an inhibitor like sterculic acid.
Materials:
-
Recombinant human SCD1 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Substrate: [14C]-Stearoyl-CoA
-
Cofactor: NADH
-
Inhibitor: Sterculic acid dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution (e.g., 10% KOH in ethanol)
-
Organic Solvent (e.g., hexane) for extraction
-
Scintillation fluid and counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of sterculic acid. Dilute the SCD1 enzyme and prepare the substrate/cofactor mix.
-
Reaction Setup: In a microplate, add the assay buffer, inhibitor solution (or vehicle control), and the diluted SCD1 enzyme.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the [14C]-Stearoyl-CoA and NADH mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Saponification and Extraction: Saponify the lipids and extract the fatty acids using an organic solvent.
-
Quantification: Measure the radioactivity of the monounsaturated fatty acid product using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
References
- 1. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 2. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrosterculic acid induces hepatic PPARα target gene expression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
Malvalic Acid: A Technical Guide to its Role as a Stearoyl-CoA Desaturase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malvalic acid, a naturally occurring cyclopropene (B1174273) fatty acid found in cottonseed and baobab seed oils, is a potent inhibitor of stearoyl-CoA desaturase (SCD). SCD is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids into monounsaturated fatty acids. Inhibition of SCD has significant implications for various physiological and pathological processes, making this compound a valuable tool for research in metabolic diseases, oncology, and beyond. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its study, and its impact on key cellular signaling pathways.
Introduction
This compound (7-(2-octylcycloprop-1-en-1-yl)heptanoic acid) is a C18 cyclopropenoid fatty acid.[1][2][3][4] Along with the closely related sterculic acid, it is one of the primary cyclopropenoid fatty acids found in plants of the Malvales order.[5][6] The defining feature of this compound is the highly strained cyclopropene ring, which is key to its biological activity.
The primary target of this compound is stearoyl-CoA desaturase (SCD), a microsomal enzyme that introduces the first double bond at the delta-9 position of saturated fatty acyl-CoAs.[5][7] The main substrates for SCD are palmitoyl-CoA and stearoyl-CoA, which are converted to palmitoleoyl-CoA and oleoyl-CoA, respectively. These monounsaturated fatty acids are essential components of membrane phospholipids, triglycerides, and cholesterol esters, and play significant roles in membrane fluidity, signal transduction, and energy storage.[8] By inhibiting SCD, this compound alters the cellular lipid profile, leading to a cascade of downstream effects.
Mechanism of Action
This compound acts as an irreversible inhibitor of stearoyl-CoA desaturase.[5] The high reactivity of the cyclopropene ring is thought to be responsible for this inhibition. The proposed mechanism involves the alkylation of a critical residue in the active site of the SCD enzyme, leading to its inactivation. This irreversible binding covalently modifies the enzyme, preventing it from catalyzing the desaturation of fatty acids.
Quantitative Data
While this compound is known to be a potent SCD inhibitor, specific IC50 values are not as readily available in the literature as for its close analog, sterculic acid. However, studies on sterculia oil, which contains both sterculic and malvalic acids, and comparative studies indicate a similar potent inhibitory capacity.[6][9]
For reference, the IC50 value for sterculic acid's inhibition of delta-9 desaturase (SCD) has been reported to be approximately 0.9 µM.[5] Given the structural similarity and shared mechanism of action, the inhibitory potency of this compound is expected to be in a similar range.
Table 1: Comparison of Cyclopropenoid Fatty Acid Inhibitors of SCD
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Known IC50 for SCD |
| This compound | CCCCCCCCC1=C(C1)CCCCCCC(=O)O | C18H32O2 | 280.45 | Not precisely determined, but expected to be similar to sterculic acid. |
| Sterculic Acid | CCCCCCCC\C1=C(\CCCCCCC(=O)O)C1 | C19H34O2 | 294.47 | ~0.9 µM |
Experimental Protocols
SCD1 Enzyme Activity Assay
This protocol describes a method to directly measure the inhibitory effect of this compound on SCD1 enzyme activity in microsomal fractions.
a. Microsome Isolation:
-
Homogenize cells or tissues in a buffered sucrose (B13894) solution.
-
Perform differential centrifugation to pellet nuclei and mitochondria.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration.
b. Enzymatic Assay:
-
Prepare a reaction mixture containing:
-
Microsomal protein (e.g., 50-100 µg)
-
[14C]-Stearoyl-CoA (substrate)
-
NADH (cofactor)
-
ATP
-
Coenzyme A
-
Bovine serum albumin (BSA)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
-
Add this compound (or vehicle control) at various concentrations to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a strong base (e.g., KOH in ethanol).
-
Saponify the lipids by heating.
-
Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
Separate the saturated ([14C]-stearic acid) and monounsaturated ([14C]-oleic acid) fatty acids using thin-layer chromatography (TLC).
-
Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Calculate SCD1 activity as the percentage of [14C]-stearoyl-CoA converted to [14C]-oleoyl-CoA.
-
Determine the IC50 value of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps to analyze changes in the cellular fatty acid profile after treatment with this compound.
a. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).
b. Lipid Extraction:
-
Wash cells with phosphate-buffered saline (PBS).
-
Harvest the cells and extract total lipids using a standard method such as the Folch or Bligh-Dyer procedure, which typically involves a chloroform/methanol (B129727) solvent system.[10]
c. Fatty Acid Methyl Ester (FAME) Preparation:
-
Transesterify the extracted lipids to FAMEs. A common method is to use boron trifluoride in methanol or methanolic HCl. This process converts the fatty acids into their more volatile methyl ester form.
d. GC-MS Analysis:
-
Inject the FAMEs into a gas chromatograph equipped with a mass spectrometer.
-
Use a suitable capillary column (e.g., a polar column) to separate the different FAMEs based on their boiling points and polarity.
-
The mass spectrometer will fragment the eluting FAMEs, and the resulting fragmentation patterns are used to identify the individual fatty acids.
-
Quantify the amount of each fatty acid by comparing the peak areas to those of known standards.
-
Calculate the desaturation index (e.g., the ratio of 18:1 to 18:0) to assess the in-cell activity of SCD.
Signaling Pathways and Downstream Effects
The inhibition of SCD by this compound leads to a shift in the cellular lipid composition, primarily an increase in the ratio of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs). This alteration has profound effects on various cellular processes and signaling pathways.
Wnt Signaling Pathway
SCD1 activity has been linked to the regulation of the Wnt signaling pathway. Inhibition of SCD can lead to a decrease in the secretion of Wnt proteins and a reduction in β-catenin levels, a key downstream effector of the canonical Wnt pathway.[11] This can result in the downregulation of Wnt target genes involved in cell proliferation and survival.
Caption: Inhibition of SCD1 by this compound and its downstream effects on the Wnt signaling pathway.
Hippo Signaling Pathway
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. Recent evidence suggests a link between lipid metabolism and Hippo signaling. While direct studies on this compound are limited, alterations in cellular lipid composition, such as those induced by SCD inhibition, can impact membrane-associated signaling complexes that regulate the Hippo pathway. Dysregulation of the Hippo pathway is implicated in cancer development.
Caption: Logical workflow of how this compound-induced SCD1 inhibition may impact the Hippo signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a cellular system.
Caption: A generalized experimental workflow for studying the cellular effects of this compound.
Conclusion
This compound is a powerful and specific inhibitor of stearoyl-CoA desaturase, making it an invaluable research tool for dissecting the roles of lipid metabolism in health and disease. Its ability to modulate the cellular lipidome has far-reaching consequences, impacting key signaling pathways such as Wnt and Hippo. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers and drug development professionals to explore the therapeutic potential of targeting SCD with compounds like this compound. Further research to precisely quantify its inhibitory potency and to fully elucidate its effects on downstream signaling cascades will be crucial for translating these findings into novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of Wnt/β-catenin signaling pathway by bioactive food components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jfda-online.com [jfda-online.com]
- 11. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Physiological Effects of Malvalic Acid in Animals: A Technical Guide
Abstract
Malvalic acid, a cyclopropenoid fatty acid (CPFA) predominantly found in cottonseed and oils from plants of the Malvales order, exerts significant physiological effects in animals.[1][2] This technical guide provides an in-depth analysis of the biochemical mechanisms, physiological consequences, and experimental methodologies associated with this compound exposure. The primary molecular target of this compound is the enzyme stearoyl-CoA desaturase (SCD), a critical component in the biosynthesis of monounsaturated fatty acids.[3][4] Inhibition of SCD by this compound leads to profound alterations in lipid metabolism, impacting cell membrane composition and fluidity, and eliciting a range of species-specific pathophysiological responses.[5][6] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
This compound (7-(2-octylcycloprop-1-en-1-yl)heptanoic acid) and the related compound sterculic acid are notable for the highly strained and reactive cyclopropene (B1174273) ring in their structures.[1] This structural feature is central to their biological activity. Ingestion of feed containing cottonseed meal or oil is a common route of exposure for livestock and experimental animals.[2][7] The physiological consequences of this exposure are diverse, ranging from altered fat composition in pigs to reproductive issues and egg quality defects in poultry.[2][6] A key toxicological concern is the synergistic effect of CPFAs with aflatoxin B1, which has been shown to induce hepatic carcinoma in rainbow trout.[8] Understanding the precise mechanisms of this compound's action is crucial for risk assessment in animal agriculture and for leveraging its properties as a specific inhibitor of fatty acid metabolism in biomedical research.
Biochemical Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase
The principal mechanism underlying the physiological effects of this compound is the inhibition of stearoyl-CoA desaturase (SCD).[3][5] SCD is an iron-containing enzyme located in the endoplasmic reticulum that catalyzes the rate-limiting step in the de novo synthesis of monounsaturated fatty acids (MUFAs), primarily oleate (B1233923) (18:1) and palmitoleate (B1233929) (16:1), from their saturated fatty acid (SFA) precursors, stearoyl-CoA (18:0) and palmitoyl-CoA (16:0), respectively.[4][9]
Kinetic studies have demonstrated that both this compound and sterculic acid are irreversible inhibitors of the SCD enzyme system in hen liver.[5] The reactive cyclopropene ring is thought to alkylate a critical residue, potentially a sulfhydryl group, within the enzyme's active site, leading to its inactivation.[5] Of the two, sterculic acid has been shown to be a more potent inhibitor than this compound.[5] This irreversible inhibition disrupts the normal balance of saturated and monounsaturated fatty acids within the cell.[10]
Signaling Pathway Diagram
Caption: Inhibition of Stearoyl-CoA Desaturase (SCD1) by this compound.
Quantitative Data on Physiological Effects
The inhibition of SCD by this compound leads to measurable changes in the fatty acid composition of tissues and products, as well as quantifiable effects on animal health and productivity.
Table 1: Effects of Malvalic and Sterculic Acids on Stearoyl-CoA Desaturase (SCD) Activity and Fatty Acid Profiles
| Parameter | Animal Model / System | Treatment | Result | Reference |
| SCD Enzyme Activity | Differentiating 3T3-L1 adipocytes | MDI + Sterculic acid | >90% inhibition of SCD activity | [10] |
| SCD Enzyme Activity | Hen Liver Microsomes | Sterculic Acid | More effective inhibitor than this compound | [5] |
| Fatty Acid Profile | Hen Egg Yolk Lipid | Dietary Methyl Sterculate | Increased stearic acid content | [5] |
| Fatty Acid Profile | Differentiating 3T3-L1 adipocytes | MDI + Sterculic acid | Marked reduction in Δ⁹-16:1; Accumulation of 16:0 and 18:0 | [10] |
| Fatty Acid Profile | Rat Tissues | Baobab Seed Oil (contains CPFAs) | Altered fatty acid profiles in various tissues | [11] |
Table 2: Quantitative Physiological Effects of Cyclopropenoid Fatty Acids (CPFAs) in Animals
| Effect | Animal Model | Treatment Details | Quantitative Observation | Reference |
| Egg Production | Laying Hens | Sterculia foetida oil | Drastic reduction in egg production | [12] |
| Egg Quality | Laying Hens | Cottonseed Oil (containing CPFAs) | Discoloration (pink whites) and defects in eggs | [7] |
| Sexual Maturity | Chickens | Sterculia foetida oil | Delayed sexual maturity | [12] |
| Body Fat Composition | Pigs | Cottonseed Meal (containing CPFAs) | "Hard fat" due to increased saturated fatty acids | [2] |
| Hepatotoxicity | Rainbow Trout | Diet with CPFAs + Aflatoxin B1 | Synergistic induction of hepatic carcinoma | [8] |
| Mitogenic Activity | Rainbow Trout, Rats | Dietary CPFAs | Augmented DNA synthesis and cell division in hepatocytes | [13] |
Detailed Experimental Protocols
In Vitro SCD1 Enzyme Activity Assay
This protocol is a generalized procedure for measuring the direct inhibitory effect of this compound on SCD1 activity in microsomal preparations.[1]
Objective: To quantify the inhibition of SCD1 enzyme activity by this compound.
Methodology:
-
Microsome Isolation:
-
Homogenize animal liver tissue or cultured cells (e.g., 3T3-L1 adipocytes) in a buffered sucrose (B13894) solution.
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in endoplasmic reticulum and SCD1.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing:
-
Microsomal protein (e.g., 100-200 µg).
-
Radiolabeled substrate: [¹⁴C]stearoyl-CoA.
-
Cofactors: NADH, ATP, Coenzyme A.
-
Buffer (e.g., phosphate (B84403) buffer, pH 7.2).
-
-
Add varying concentrations of this compound (dissolved in a suitable solvent like ethanol) or vehicle control to the reaction tubes.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 10-20 minutes.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding a strong base (e.g., methanolic KOH) to saponify the lipids.
-
Acidify the mixture and extract the total fatty acids using a solvent like hexane.
-
-
Separation and Quantification:
-
Separate the saturated ([¹⁴C]stearic acid) and monounsaturated ([¹⁴C]oleic acid) fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in the respective fatty acid spots/peaks using liquid scintillation counting or a radio-HPLC detector.
-
Calculate SCD activity as the percentage of [¹⁴C]stearoyl-CoA converted to [¹⁴C]oleoyl-CoA and determine the inhibitory effect of this compound.
-
Animal Feeding Study Protocol (Rat Model)
This protocol outlines a typical in vivo study to assess the physiological effects of dietary this compound in rats.[14][15]
Objective: To determine the effects of dietary this compound on growth, lipid profiles, and tissue histology in rats.
Methodology:
-
Animal Acclimatization:
-
Acclimatize male Wistar rats (e.g., 160-180 g) for one week under standard conditions (12h light/dark cycle, controlled temperature and humidity).
-
Provide standard chow and water ad libitum.
-
-
Diet Preparation:
-
Prepare a basal experimental diet (e.g., AIN-93 based).
-
Create treatment diets by incorporating this compound (or a CPFA-rich oil like cottonseed or Sterculia foetida oil) at various concentrations.
-
Ensure the control diet is isocaloric and contains a non-CPFA fat source.
-
-
Experimental Design:
-
Randomly assign rats to treatment groups (e.g., Control, Low-dose this compound, High-dose this compound).
-
House animals individually and provide pre-weighed amounts of their respective diets for a specified duration (e.g., 4-12 weeks).
-
-
Data Collection:
-
Monitor body weight and feed intake regularly (e.g., weekly).
-
Collect blood samples at specified intervals for analysis of serum lipids (total cholesterol, triglycerides, HDL, LDL).
-
At the end of the study, euthanize the animals and collect tissues (liver, adipose tissue) for histological examination and fatty acid analysis.
-
-
Analysis:
-
Analyze serum parameters using standard biochemical assays.
-
Extract lipids from tissues and analyze the fatty acid profile using Gas Chromatography (GC) as described below.
-
Perform histopathological evaluation of key organs.
-
Fatty Acid Profile Analysis by Gas Chromatography (GC)
This protocol describes the analysis of tissue fatty acid composition to quantify the impact of this compound on SFA to MUFA conversion.[8][11]
Objective: To quantify the relative amounts of different fatty acids in animal tissues.
Methodology:
-
Lipid Extraction:
-
Homogenize a known weight of tissue in a chloroform:methanol mixture (e.g., 2:1 v/v) according to the Folch or Bligh-Dyer method.
-
Separate the lipid-containing organic phase, dry it under nitrogen, and determine the total lipid weight.
-
-
Saponification and Methylation:
-
Saponify the extracted lipids with a base (e.g., methanolic KOH) to release free fatty acids.
-
Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride (BF₃) in methanol. FAMEs are more volatile and suitable for GC analysis.
-
-
GC Analysis:
-
Inject the FAMEs sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like Carbowax).
-
Use a temperature program to separate the FAMEs based on their chain length and degree of unsaturation.
-
An internal standard (e.g., heptadecanoic acid, C17:0) should be added before methylation for absolute quantification.
-
-
Identification and Quantification:
-
Identify individual FAME peaks by comparing their retention times to those of known standards.
-
Quantify the amount of each fatty acid by integrating the area under its corresponding peak.
-
Express results as a percentage of total fatty acids or as an absolute concentration (e.g., mg/g of tissue).
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for an in vivo animal study on this compound.
Conclusion
This compound is a potent, naturally occurring inhibitor of fatty acid metabolism with significant physiological consequences for animals. Its primary mechanism, the irreversible inhibition of stearoyl-CoA desaturase, leads to predictable and quantifiable alterations in tissue lipid profiles, characterized by an increase in saturated fatty acids and a decrease in monounsaturated fatty acids. These biochemical changes manifest as a variety of deleterious effects, including impaired reproductive performance and altered product quality in livestock. The detailed methodologies and quantitative data presented in this guide offer a foundational resource for professionals engaged in animal nutrition, toxicology, and metabolic disease research. Further investigation into the dose-response relationships and the complex downstream effects of SCD inhibition will continue to be a valuable area of study.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for the determination of cyclopropenoid fatty acids V. A spectrophotometric method for cottonseed oils based upon the Halphen-test reaction | Semantic Scholar [semanticscholar.org]
- 3. Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition by cyclopropene fatty acids of the desaturation of stearic acid in hen liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acid desaturase systems of hen liver and their inhibition by cyclopropene fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Delay of sexual maturity in chickens by Sterculia foetida oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitogenic activity of sterculic acid, a cyclopropenoid fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Experimental Approach for Selecting Appropriate Rodent Diets for Research Studies on Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
Occurrence of Malvalic Acid in Cottonseed Oil: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of malvalic acid, a cyclopropenoid fatty acid (CPFA) predominantly found in cottonseed oil. The presence of this compound and the related sterculic acid is of significant interest due to their unique chemical structures and potent biological activities. These CPFAs are known inhibitors of the enzyme stearoyl-CoA desaturase, a key player in lipid metabolism, leading to a range of physiological effects in animals. This document details the chemical properties, biosynthesis, and occurrence of this compound in cottonseed and its derivatives. Furthermore, it presents detailed analytical protocols for its quantification, summarizes its biological effects and underlying molecular mechanisms, and discusses the impact of oil processing on its concentration. This guide is intended to be a valuable resource for researchers in the fields of lipid biochemistry, toxicology, and drug development.
Introduction to this compound
This compound is a C18 cyclopropenoid fatty acid, chemically identified as 7-(2-octyl-1-cyclopropenyl)heptanoic acid.[1] It is a characteristic component of the seed oils of plants belonging to the order Malvales, which includes the cotton plant (Gossypium hirsutum).[2] The presence of the highly strained cyclopropene (B1174273) ring confers significant reactivity and is responsible for its biological effects.
Chemical Structure
The chemical structure of this compound is characterized by a cyclopropene ring within the fatty acid chain.
Caption: Chemical structure of this compound.
Biosynthesis
The biosynthesis of this compound is believed to originate from oleic acid. The proposed pathway involves the formation of sterculic acid (a C19 CPFA) as an intermediate. An α-oxidation reaction then removes one carbon atom from the carboxylic acid end of sterculic acid to yield the C18 this compound.
Caption: Proposed biosynthetic pathway of this compound.
Occurrence in Cottonseed and Cottonseed Oil
This compound is a natural constituent of cottonseed, and its concentration can vary depending on the cottonseed variety, growing conditions, and processing methods.
Concentration in Raw Cottonseed and Crude Oil
The concentration of this compound in crude cottonseed oil typically ranges from 0.56% to 1.17% of the total fatty acids.[3] It is generally the most abundant cyclopropenoid fatty acid in cottonseed, followed by sterculic acid.[4]
Table 1: this compound Concentration in Crude Cottonseed Oil from Different Varieties
| Cottonseed Variety | This compound (% of total fatty acids) | Reference |
| Commercial Varieties (22 types) | 0.56 - 1.17 | [3] |
| Australian Commercial Varieties | ~0.38 (major CPFA, total CPFA < 0.8) | [4] |
| Pima S-7 | Lowest CPFA content among tested Australian varieties | [4] |
| CS8S | Approached 0.5% (total CPFA ~0.8%) | [4] |
Effect of Processing on this compound Content
Commercial processing of cottonseed into edible oil involves several refining steps that can significantly reduce the concentration of this compound.
Table 2: this compound and CPFA Content in Processed Cottonseed Products
| Product | This compound/CPFA Concentration | Reference |
| Cottonseed Meal (6 varieties) | 76 - 131 µg/g | [5] |
| Refined, Bleached, and Deodorized (RBD) Cottonseed Oil | CPFA levels are reduced | [5] |
| Deodorized Cottonseed Oil | Total cyclopropenoid fatty acids reduced to < 0.04% | [5] |
The deodorization step, which involves high temperatures, is particularly effective at degrading the heat-labile cyclopropene ring.
Analytical Methodologies for Quantification
Accurate quantification of this compound is crucial for quality control of cottonseed products and for research purposes. The two primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC) Protocol
This method involves the derivatization of the fatty acids to facilitate their detection by UV absorbance.
Experimental Protocol:
-
Oil Extraction:
-
For cottonseed or meal, extract the lipid fraction using a suitable solvent system (e.g., Bligh-Dyer).
-
For oil samples, proceed directly to saponification.
-
-
Saponification:
-
To the extracted lipid or oil sample, add a methanolic potassium hydroxide (B78521) solution.
-
Heat the mixture to hydrolyze the triacylglycerols into free fatty acids and glycerol.
-
-
Derivatization:
-
Neutralize the saponified mixture and extract the free fatty acids.
-
Add 2-bromoacetophenone (B140003) and a catalyst (e.g., a crown ether) to the fatty acid extract.
-
Heat the mixture to form phenacyl esters of the fatty acids, which are UV-active.[6][7]
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of methanol (B129727) and water is typically used.
-
Detection: UV detector set at a wavelength appropriate for the phenacyl esters (e.g., 254 nm).
-
Quantification: Use an external standard of purified this compound for calibration and quantification.[6][7]
Caption: Experimental workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is another powerful technique for the analysis of fatty acids, including this compound.
Experimental Protocol:
-
Lipid Extraction and Transesterification:
-
Extract the lipids from the sample as described for the HPLC method.
-
Convert the fatty acids in the triacylglycerols to their corresponding fatty acid methyl esters (FAMEs) using a reagent such as sodium methoxide (B1231860) or boron trifluoride in methanol.[8]
-
-
GC-MS Analysis:
-
Column: A polar capillary column (e.g., polyethylene (B3416737) glycol phase) is suitable for separating FAMEs.[8]
-
Injection: Split or splitless injection depending on the sample concentration.
-
Oven Program: A temperature gradient is used to elute the FAMEs based on their boiling points and polarity.
-
Ionization: Electron ionization (EI) is commonly used.
-
Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.
-
Identification: this compound methyl ester is identified by its characteristic retention time and mass spectrum.
-
Quantification: An internal standard (e.g., a fatty acid not present in the sample) is added at the beginning of the procedure for accurate quantification.[8]
-
Biological Effects and Signaling Pathways
The biological activity of this compound is primarily attributed to its ability to inhibit the enzyme stearoyl-CoA desaturase (SCD).
Inhibition of Stearoyl-CoA Desaturase
Stearoyl-CoA desaturase is a key enzyme in the biosynthesis of monounsaturated fatty acids, catalyzing the conversion of saturated fatty acids like palmitic acid (16:0) and stearic acid (18:0) to palmitoleic acid (16:1) and oleic acid (18:1), respectively.[9][10] this compound, along with sterculic acid, acts as a potent and irreversible inhibitor of this enzyme.[11] The proposed mechanism involves the reactive cyclopropene ring alkylating a critical sulfhydryl group in the active site of the enzyme.[11]
Caption: Signaling pathway affected by this compound.
Physiological Consequences of SCD Inhibition
The inhibition of stearoyl-CoA desaturase by this compound leads to an increase in the ratio of saturated to monounsaturated fatty acids in cellular lipids. This alteration can have several physiological consequences:
-
Altered Membrane Fluidity: The composition of fatty acids in membrane phospholipids (B1166683) is a key determinant of membrane fluidity. An increase in saturated fatty acids can lead to more rigid membranes, affecting the function of membrane-bound proteins and transport systems.[12][13][14]
-
Animal Health Effects: Ingestion of cottonseed products containing this compound has been associated with various adverse health effects in animals, including:
Conclusion
This compound is a significant minor component of cottonseed oil with potent biological activity. Its presence necessitates careful monitoring and control in cottonseed products intended for animal and human consumption. The refining processes, particularly deodorization, are effective in reducing its concentration to safe levels in edible oils. The detailed analytical protocols provided in this guide offer robust methods for the accurate quantification of this compound. A thorough understanding of its biological effects, primarily through the inhibition of stearoyl-CoA desaturase, is crucial for assessing the safety of cottonseed-derived products and for exploring potential therapeutic applications of SCD inhibitors in various diseases. This technical guide serves as a foundational resource for researchers and professionals working with cottonseed oil and its bioactive components.
References
- 1. This compound | C18H32O2 | CID 10416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopropenoid fatty acid content and fatty acid composition of crude oils from twenty-five varieties of cottonseed | Semantic Scholar [semanticscholar.org]
- 4. Assessment of cyclopropenoic acid levels in commercially available Australian whole cottonseeds and cottonseed meals | Meat & Livestock Australia [mla.com.au]
- 5. researchgate.net [researchgate.net]
- 6. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of Cyclopropenoic and Nutritional Fatty Acids in Cottonseed and Cottonseed Oil by Gas Chromatography [library.aocs.org]
- 9. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition by cyclopropene fatty acids of the desaturation of stearic acid in hen liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. How Do Cyclopropane Fatty Acids Protect the Cell Membrane of Escherichia coli in Cold Shock? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. fao.org [fao.org]
Alpha-Oxidation in the Biosynthesis of Malvalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malvalic acid, a cyclopropenoid fatty acid (CPFA) found in plants of the Malvales order, is notable for its unique chemical structure and biological activities, including the inhibition of fatty acid desaturases. Its biosynthesis involves a critical chain-shortening step from its C18 precursor, sterculic acid, through the alpha-oxidation pathway. This technical guide provides a comprehensive overview of the role of alpha-oxidation in the formation of this compound. It details the biosynthetic pathway, summarizes key quantitative data, outlines experimental protocols for the analysis of CPFAs, and presents visual diagrams of the involved processes to facilitate a deeper understanding for researchers in lipid biochemistry and drug development.
Introduction
Cyclopropenoid fatty acids (CPFAs) are a class of unusual fatty acids characterized by a highly strained three-membered carbocyclic ring. This compound (8,9-methylene-8-heptadecenoic acid) is a C17 CPFA, while its precursor, sterculic acid (9,10-methylene-9-octadecenoic acid), is a C18 CPFA.[1][2] These fatty acids are of significant interest due to their presence in cottonseed and kapok seed oils and their potent biological effects, primarily the irreversible inhibition of the enzyme stearoyl-CoA desaturase (SCD), a key regulator of membrane fluidity and a target in various metabolic diseases.[3]
The biosynthesis of this compound from the common C18 monounsaturated fatty acid, oleic acid, proceeds through the formation of sterculic acid. The final and defining step in this compound synthesis is the removal of a single carbon atom from the carboxylic acid end of sterculic acid, a process known as alpha-oxidation.[4] This guide delves into the specifics of this alpha-oxidation step, providing a technical resource for its study.
The Biosynthetic Pathway of this compound
The formation of this compound is a multi-step enzymatic process that occurs in the tissues of plants belonging to the Malvaceae family. The pathway can be summarized as follows:
-
Cyclopropanation of Oleic Acid: The biosynthesis initiates with the conversion of oleic acid (a C18:1 fatty acid) to dihydrosterculic acid. This reaction involves the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) across the double bond of oleic acid, catalyzed by a cyclopropane (B1198618) fatty acid synthase.[1]
-
Desaturation to Sterculic Acid: Dihydrosterculic acid is then desaturated to form sterculic acid, introducing a double bond within the cyclopropane ring to create the cyclopropene (B1174273) moiety.
-
Alpha-Oxidation of Sterculic Acid: The final step is the conversion of the C18 sterculic acid to the C17 this compound through the removal of the carboxyl carbon. This is achieved via the alpha-oxidation pathway.[4]
The overall biosynthetic relationship is illustrated below:
Biosynthetic pathway from oleic acid to this compound.
The Core of the Process: Alpha-Oxidation
Alpha-oxidation is a fatty acid catabolic pathway that results in the removal of a single carbon from the carboxyl end of a fatty acid. In plants, this process is crucial for the breakdown of certain fatty acids that cannot be metabolized through the more common beta-oxidation pathway. The key enzymes implicated in plant alpha-oxidation are alpha-dioxygenases.[5][6] These enzymes catalyze the introduction of molecular oxygen at the C-2 position of the fatty acid, forming a 2-hydroperoxy fatty acid intermediate. This unstable intermediate can then be decarboxylated to yield a fatty aldehyde that is one carbon shorter. The aldehyde is subsequently oxidized to the corresponding carboxylic acid.
While the specific enzyme responsible for the alpha-oxidation of sterculic acid has not been definitively characterized, the general mechanism is believed to follow this pathway.
A proposed workflow for the alpha-oxidation of sterculic acid is depicted below:
Proposed enzymatic steps in the alpha-oxidation of sterculic acid.
Quantitative Data
Quantitative analysis of cyclopropenoid fatty acids in various plant sources reveals important insights into the regulation of their biosynthesis. The relative abundance of sterculic acid and this compound varies significantly between species.
| Plant Species | Tissue | Sterculic Acid (% of total CPFAs) | This compound (% of total CPFAs) | Reference |
| Sterculia foetida | Seed Oil | ~90% | ~10% | [1] |
| Malva parviflora | Seeds | Lower | Predominant | [3] |
| Gossypium hirsutum (Cotton) | Seeds | Trace | ~82% | [3] |
| Hibiscus cannabinus (Kenaf) | Seeds | Lower | Higher | [7] |
| Hibiscus sabdariffa (Roselle) | Seeds | Higher | Lower | [7] |
Note: The exact percentages can vary based on the developmental stage of the seed and environmental conditions.
Experimental Protocols
Radiolabeling Studies for Biosynthetic Pathway Elucidation
Objective: To trace the metabolic fate of precursors in the biosynthesis of this compound.
Methodology (based on the work of Hooper and Law, 1965):
-
Plant Material: Germinating seedlings of Hibiscus species are used as the biological system.
-
Radiolabeled Precursors:
-
[¹⁴C]-labeled oleic acid to trace the origin of the carbon backbone.
-
[¹⁴C-methyl]-S-adenosyl-L-methionine to trace the origin of the cyclopropane ring's methylene group.
-
[¹⁴C]-labeled sterculic acid to confirm its role as the direct precursor to this compound.
-
-
Incubation: The radiolabeled precursors are administered to the seedlings, typically by injection into the cotyledons or by inclusion in the growth medium. The seedlings are then incubated for a specific period to allow for metabolic conversion.
-
Lipid Extraction: Total lipids are extracted from the plant tissue using a solvent system such as chloroform:methanol (2:1, v/v).
-
Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transesterified to their corresponding FAMEs using a reagent like methanolic HCl or BF₃-methanol.
-
Separation and Detection: The FAMEs are separated by techniques such as thin-layer chromatography (TLC) or gas-liquid chromatography (GLC). The radioactivity in the fractions corresponding to oleic, sterculic, and malvalic acids is quantified using a scintillation counter.
-
Data Analysis: The distribution of radioactivity among the different fatty acids provides evidence for the biosynthetic pathway.
Quantitative Analysis of this compound
Modern analytical techniques allow for precise and accurate quantification of this compound in biological samples.
5.2.1. High-Performance Liquid Chromatography (HPLC)
Objective: To quantify this compound in seed oils.
Methodology:
-
Oil Extraction: Extract oil from the seeds using a suitable solvent (e.g., hexane).
-
Saponification: Saponify the oil to release the free fatty acids.
-
Derivatization: Derivatize the free fatty acids with a UV-absorbing agent, such as 2-bromoacetophenone, to form phenacyl esters.[8]
-
HPLC Analysis: Separate the phenacyl esters using reverse-phase HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient).
-
Quantification: Detect the derivatives using a UV detector and quantify by comparing the peak area to that of a this compound standard.
5.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound in complex lipid mixtures.
Methodology:
-
Lipid Extraction and FAME Preparation: As described in the radiolabeling protocol.
-
GC-MS Analysis: Analyze the FAMEs using a GC-MS system. The GC separates the different FAMEs, and the MS provides mass spectra for identification and quantification.
-
Identification and Quantification: Identify the this compound methyl ester peak based on its retention time and mass spectrum. Quantify using an internal standard.[2]
Regulation of this compound Formation
The regulation of the alpha-oxidation step in this compound biosynthesis is not well understood. However, the general principles of fatty acid synthesis regulation in plants likely apply. Key transcription factors such as WRINKLED1 (WRI1) and LEAFY COTYLEDON1 (LEC1) are known to control the expression of genes involved in fatty acid biosynthesis.[9] It is plausible that the expression of the specific alpha-oxidase responsible for sterculic acid conversion is also under developmental and hormonal control, leading to the observed variations in this compound content in different tissues and at different growth stages. Further research is needed to elucidate the specific regulatory mechanisms.
Conclusion
The alpha-oxidation of sterculic acid is a pivotal step in the biosynthesis of this compound, a cyclopropenoid fatty acid with significant biological activities. This technical guide has provided an in-depth overview of this process, from the overall biosynthetic pathway to the specific enzymatic reactions and quantitative data. The detailed experimental protocols for both biosynthetic studies and quantitative analysis offer a practical resource for researchers. While the specific enzyme and regulatory mechanisms for the alpha-oxidation of sterculic acid remain to be fully elucidated, the information presented here serves as a solid foundation for future investigations into this unique aspect of plant lipid metabolism and its potential applications in drug development.
References
- 1. Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sterculic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. alpha-oxidation of fatty acids in higher plants. Identification of a pathogen-inducible oxygenase (piox) as an alpha-dioxygenase and biosynthesis of 2-hydroperoxylinolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Characterization of substrate specificity of plant FatA and FatB acyl-ACP thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Co-occurrence of Malvalic and Sterculic Acid in Seeds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the co-occurrence of the cyclopropenoid fatty acids (CPFAs), malvalic acid and sterculic acid, in various plant seeds. It delves into their biosynthesis, quantitative distribution, and the detailed experimental protocols for their analysis, serving as a vital resource for professionals in lipid research and drug development.
Introduction
This compound and sterculic acid are naturally occurring fatty acids characterized by a highly reactive cyclopropene (B1174273) ring.[1] These compounds are predominantly found in the seed oils of plants belonging to the order Malvales, including the families Malvaceae, Sterculiaceae, and Bombacaceae.[2][3] Their presence is of significant interest due to their diverse biological activities, most notably the potent inhibition of the enzyme stearoyl-CoA desaturase (SCD), a key regulator of lipid metabolism.[2] This inhibitory action makes them valuable tools for studying metabolic diseases and potential therapeutic agents. However, they are also known to have toxic effects, including synergistic activity with aflatoxins in carcinogenesis, necessitating their accurate detection and quantification in food and feed products.[4]
Biosynthesis of Malvalic and Sterculic Acid
The biosynthesis of malvalic and sterculic acid originates from oleic acid, a common C18 monounsaturated fatty acid. The pathway involves a series of enzymatic reactions, with sterculic acid being a direct precursor to this compound.
The key steps in the biosynthetic pathway are:
-
Cyclopropanation of Oleic Acid: The double bond of oleic acid undergoes cyclopropanation to form dihydrosterculic acid.
-
Desaturation: Dihydrosterculic acid is then desaturated to introduce a double bond within the cyclopropane (B1198618) ring, yielding sterculic acid.[3]
-
α-Oxidation: Sterculic acid can then undergo α-oxidation, a process that removes one carbon atom from the carboxylic acid end of the molecule, to form the C17 fatty acid, this compound.[3]
Quantitative Co-occurrence in Seeds
Malvalic and sterculic acid are typically found together in seed oils, although their relative proportions can vary significantly between plant species. The following table summarizes the quantitative data on the co-occurrence of these two CPFAs in the seed oils of various plants.
| Plant Species | Family | This compound (% of total fatty acids) | Sterculic Acid (% of total fatty acids) | Reference |
| Gossypium hirsutum (Cottonseed) | Malvaceae | 0.5 - 1.0 | 0.5 - 1.0 | [5] |
| Ceiba pentandra (Kapok) | Malvaceae | 7.18 | 2.96 | [6] |
| Sterculia foetida | Sterculiaceae | 11.4 | 55.7 | [7] |
| Sterculia apetala (Natural) | Sterculiaceae | 1.2 | 56.3 | [8] |
| Sterculia apetala (Roasted) | Sterculiaceae | 2.55 | 35.9 | [8] |
| Sterculia tomentosa | Sterculiaceae | 5.8 | 11.3 | [4] |
| Sterculia tragacantha | Sterculiaceae | 5.1 | 30.2 | [4] |
| Bombax munguba | Bombacaceae | ~1 | 55-60 | [2] |
| Syzygium cumini | Myrtaceae | 1.2 | 1.8 | [9][10] |
| Pachira glabra | Malvaceae | 0.5 - 5.0 | 22.0 - 28.5 | |
| Sida grewioides | Malvaceae | 2.1 | 1.3 | |
| Hibiscus caesius | Malvaceae | 5.7 | 1.0 |
Experimental Protocols for Analysis
The accurate quantification of malvalic and sterculic acid requires specialized analytical techniques due to the labile nature of the cyclopropene ring. The two most common and robust methods are Gas Chromatography-Mass Spectrometry (GC-MS) of fatty acid methyl esters (FAMEs) and High-Performance Liquid Chromatography (HPLC) of phenacyl esters. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for their identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) of FAMEs
This method involves the conversion of the fatty acids in the seed oil to their more volatile methyl esters (FAMEs) prior to analysis by GC-MS.
4.1.1. Lipid Extraction
-
Homogenize a known weight of ground seeds.
-
Extract the total lipids using a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).[9]
-
Evaporate the solvent under a stream of nitrogen to obtain the crude seed oil.
4.1.2. Transesterification to FAMEs
A cold base-catalyzed method is recommended to preserve the integrity of the cyclopropene ring.
-
Dissolve the extracted oil in hexane (B92381).
-
Add a solution of sodium methoxide (B1231860) in methanol and stir at room temperature.[11]
-
Add water to stop the reaction and wash the organic layer to remove the catalyst.
-
Dry the hexane layer (containing the FAMEs) over anhydrous sodium sulfate.
-
Evaporate the hexane to obtain the FAME mixture.
4.1.3. GC-MS Analysis
-
Column: Use a polar capillary column, such as one coated with polyethylene (B3416737) glycol (e.g., DB-23, 60 m x 0.25 mm I.D., 0.25 µm film thickness).[12]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 180 °C at 10 °C/min.
-
Ramp to 240 °C at 5 °C/min, hold for 10 minutes.[12]
-
-
Mass Spectrometer: Operate in electron impact (EI) ionization mode (70 eV) with a scan range of m/z 40-500.[12]
-
Identification: Identify malvalic and sterculic acid methyl esters based on their retention times and characteristic mass spectra.
-
Quantification: Use an internal standard (e.g., methyl tridecanoate) for accurate quantification.[13]
High-Performance Liquid Chromatography (HPLC) of Phenacyl Esters
This method enhances the detection of CPFAs by derivatizing them with a UV-absorbing chromophore, 2-bromoacetophenone (B140003), to form phenacyl esters.[14][15]
4.2.1. Lipid Extraction and Saponification
-
Extract the total lipids from the ground seed sample as described in section 4.1.1.
-
Saponify the extracted oil by refluxing with a solution of potassium hydroxide (B78521) (KOH) in ethanol (B145695) to hydrolyze the triacylglycerols into free fatty acids.[11]
-
Acidify the solution to protonate the fatty acids, which can then be extracted with hexane.
-
Evaporate the hexane to obtain the free fatty acids.
4.2.2. Derivatization to Phenacyl Esters
-
Dissolve the free fatty acids in a suitable solvent (e.g., acetonitrile).
-
Add 2-bromoacetophenone and a catalyst (e.g., a crown ether) to the solution.
-
Stir the reaction at room temperature.[11]
-
The resulting phenacyl esters are then ready for HPLC analysis.
4.2.3. HPLC Analysis
-
Column: Use a reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 241 nm.[1]
-
Quantification: Use external standards of this compound and sterculic acid phenacyl esters for calibration and quantification.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides a non-destructive method for the identification and quantification of CPFAs.
4.3.1. Sample Preparation
-
Extract the seed oil as described in section 4.1.1.
-
Dissolve a known amount of the oil in a deuterated solvent (e.g., CDCl₃).[16]
-
Add an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing and quantification.[17]
4.3.2. ¹H NMR Acquisition
-
Use a standard single-pulse experiment on a high-field NMR spectrometer (e.g., 400 MHz or higher).[17]
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
4.3.3. Data Analysis
-
Identification: The protons of the cyclopropene ring of malvalic and sterculic acid give a characteristic signal in the ¹H NMR spectrum, typically around δ 0.8 ppm.
-
Quantification: The concentration of the CPFAs can be determined by integrating the area of the characteristic cyclopropene proton signal relative to the integral of the internal standard.[17]
Conclusion
The co-occurrence of malvalic and sterculic acid is a defining characteristic of the seed oils from many plant species within the order Malvales. Their unique chemical structure and potent biological activity make them important targets for research in lipid metabolism and drug development. The detailed experimental protocols provided in this guide offer a robust framework for their accurate analysis, which is crucial for both fundamental research and for ensuring the safety of food and feed products. The continued investigation into the distribution and biological effects of these fascinating fatty acids holds promise for new discoveries in both medicine and agriculture.
References
- 1. Separation and quantitation of plasma free fatty acids as phenacyl esters by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. psasir.upm.edu.my [psasir.upm.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. benchchem.com [benchchem.com]
- 12. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
- 13. docs.nrel.gov [docs.nrel.gov]
- 14. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. magritek.com [magritek.com]
- 17. benchchem.com [benchchem.com]
Malvalic acid as a component of baobab seed oil
An In-depth Technical Guide on Malvalic Acid as a Component of Baobab Seed Oil for Researchers, Scientists, and Drug Development Professionals.
Introduction
Baobab (Adansonia digitata L.) seed oil is a subject of growing interest in the pharmaceutical, cosmetic, and nutraceutical industries due to its unique chemical composition. A notable characteristic of this oil is the presence of cyclopropenoid fatty acids (CPFAs), particularly this compound. This technical guide provides a comprehensive overview of this compound, its quantification in baobab seed oil, its biological activities, and the experimental protocols relevant to its study. This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications and implications of this unusual fatty acid.
This compound, a cyclopropene (B1174273) fatty acid, is a significant component of baobab seed oil, though its concentration can vary widely.[1][2][3] The presence of this and other CPFAs, such as sterculic acid and dihydrosterculic acid, is characteristic of oils from plants in the Malvaceae family.[1][2] These compounds are known for their biological activity, which presents both potential therapeutic opportunities and safety concerns that warrant careful consideration.
Chemical and Physical Properties of this compound
This compound is a C18 fatty acid containing a highly strained cyclopropene ring. This structural feature is responsible for its reactivity and biological effects.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 7-(2-octylcycloprop-1-en-1-yl)heptanoic acid | [4][5] |
| Molecular Formula | C18H32O2 | [4][6] |
| Molecular Weight | 280.45 g/mol | [5][6] |
| CAS Number | 503-05-9 | [4][5] |
| Appearance | Solid powder | [5] |
| SMILES Code | CCCCCCCCC1=C(CCCCCCC(=O)O)C1 | [5][6] |
This compound in Baobab Seed Oil: A Quantitative Overview
The fatty acid profile of baobab seed oil is characterized by the presence of common fatty acids alongside the less common CPFAs. The concentration of this compound can differ significantly based on the baobab species and geographical origin.
Table 2: Fatty Acid Composition of Baobab (Adansonia digitata L.) Seed Oil
| Fatty Acid | Composition Range (%) | Reference |
| Saturated Fatty Acids | ||
| Palmitic acid (C16:0) | 14.99 - 46 | [2][3][7] |
| Stearic acid (C18:0) | 1.15 - 5.89 | [7][8] |
| Arachidic acid (C20:0) | 0.26 - 1.43 | [7][8] |
| Monounsaturated Fatty Acids | ||
| Oleic acid (C18:1) | 15 - 40 | [2][3] |
| Palmitoleic acid (C16:1) | 0.13 - 1.87 | [1][9] |
| Polyunsaturated Fatty Acids | ||
| Linoleic acid (C18:2) | 11.93 - 36 | [1][9] |
| Cyclopropenoid Fatty Acids | ||
| This compound | 1.65 - 28 | [1][2][3] |
| Sterculic acid | 0.42 - 8 | [1][2][3] |
| Dihydrosterculic acid | 1.5 - 11.30 | [1][2] |
Biological Effects and Signaling Pathways
The biological activity of this compound and other CPFAs is primarily attributed to their ability to inhibit key enzymes in fatty acid metabolism. The most well-documented target is Stearoyl-CoA Desaturase (SCD), a critical enzyme in the biosynthesis of monounsaturated fatty acids.[10]
Inhibition of Stearoyl-CoA Desaturase (SCD)
SCD catalyzes the introduction of a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA to oleoyl-CoA. Inhibition of SCD by CPFAs like this compound leads to an alteration in the ratio of saturated to monounsaturated fatty acids in cell membranes and lipid depots, which can have profound effects on cellular function.[11]
Figure 1: Inhibition of Stearoyl-CoA Desaturase by this compound.
Downstream Cellular Effects
The inhibition of SCD and the resulting alterations in lipid metabolism can trigger a cascade of downstream cellular events. Research has linked SCD activity to various signaling pathways implicated in cell proliferation, apoptosis, and inflammation.[12]
-
Cell Proliferation: SCD1 inhibition has been shown to suppress cell proliferation, potentially through pathways like the Wnt/β-catenin signaling cascade.[12]
-
Apoptosis: The induction of endoplasmic reticulum (ER) stress is a known consequence of SCD inhibition, leading to the activation of apoptotic pathways.[12]
-
Inflammation: SCD1 activity has been linked to inflammatory responses, and its inhibition may modulate signaling through pathways such as NF-κB.[12]
Figure 2: Downstream effects of SCD1 inhibition by this compound.
Experimental Protocols
Accurate quantification and analysis of this compound are crucial for research and development. The following sections detail common methodologies.
Extraction of Baobab Seed Oil
A standard laboratory procedure for oil extraction is the Soxhlet method.
Protocol 1: Soxhlet Extraction of Baobab Seed Oil
-
Sample Preparation: Baobab seeds are de-shelled, and the kernels are dried and ground into a fine powder.
-
Extraction: A known weight of the ground kernel powder is placed in a thimble and inserted into a Soxhlet extractor.
-
Solvent: n-Hexane is typically used as the extraction solvent.
-
Procedure: The solvent is heated, vaporizes, condenses, and drips into the thimble, extracting the oil. This process is run for several hours to ensure complete extraction.
-
Solvent Removal: The solvent is then removed from the extracted oil using a rotary evaporator.
-
Yield Calculation: The final oil weight is measured to calculate the extraction yield.[13]
Quantification of this compound by Gas Chromatography (GC)
Gas chromatography is a widely used technique for analyzing the fatty acid composition of oils. For CPFA analysis, derivatization is often necessary.
Protocol 2: GC Analysis of Fatty Acid Methyl Esters (FAMEs)
-
Transesterification: The extracted baobab seed oil is converted to fatty acid methyl esters (FAMEs). A common method involves reaction with sodium methoxide (B1231860) in methanol (B129727).
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAME separation (e.g., SPB-5VR) is used.[13]
-
Temperature Program: A programmed temperature gradient is employed to separate the different FAMEs. For example, the oven temperature can be initially held at 100°C and then ramped up to 250°C.[14]
-
Identification: FAMEs are identified by comparing their retention times with those of known standards.
-
Quantification: The percentage of each fatty acid is determined by the relative peak area.
For more accurate quantification of CPFAs, derivatization with silver nitrate (B79036) in methanol can be employed prior to GC analysis.[3]
High-Performance Liquid Chromatography (HPLC) for CPFA Analysis
HPLC offers an alternative and sensitive method for the quantification of CPFAs.
Protocol 3: HPLC Analysis of CPFA Phenacyl Esters
-
Oil Extraction and Saponification: The oil is extracted as described previously, followed by saponification to yield free fatty acids.[15][16]
-
Derivatization: The free fatty acids are derivatized with a reagent such as 2-bromoacetophenone (B140003) to form phenacyl esters, which are UV-active.[15][16]
-
HPLC System: A reverse-phase HPLC system with a UV detector is used. Dual-column systems can enhance separation.[15]
-
Quantification: Quantification is achieved by using external standards of purified this compound and other CPFAs.[16]
Figure 3: General experimental workflow for the analysis of this compound.
Safety and Toxicological Profile
The presence of CPFAs in oils intended for consumption is a safety concern. Studies have shown that CPFAs can have detrimental health effects in animals, including stunted growth, liver enlargement, and a synergistic effect with aflatoxins in inducing liver cancer in rainbow trout.[17][18] Therefore, for any application involving human consumption, the levels of this compound and other CPFAs must be carefully evaluated and likely reduced or eliminated.[9]
Conclusion
This compound is a defining component of baobab seed oil, imparting unique biological activities primarily through the inhibition of stearoyl-CoA desaturase. This technical guide has provided a detailed overview of its properties, quantification, and biological effects, along with relevant experimental protocols. For researchers and professionals in drug development, the targeted inhibition of SCD by this compound presents an intriguing avenue for therapeutic exploration, particularly in metabolic diseases and oncology. However, the toxicological profile of CPFAs necessitates a thorough risk-benefit assessment for any potential application. Further research is warranted to fully elucidate the therapeutic potential and safety of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C18H32O2 | CID 10416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Physicochemical Properties, Fatty Acid Composition, and the Effect of Heating on the Reduction of Cyclopropenoid Fatty Acids on Baobab (Adansonia digitata L.) Crude Seed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. cambridge.org [cambridge.org]
- 12. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jptcp.com [jptcp.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. fao.org [fao.org]
The Role of S-adenosylmethionine in Cyclopropene Ring Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of cyclopropene (B1174273) fatty acids, with a central focus on the pivotal role of S-adenosylmethionine (SAM). It delves into the enzymatic machinery and biochemical pathways responsible for the formation of the cyclopropane (B1198618) ring, a crucial precursor to the cyclopropene moiety. The guide details the well-characterized mechanism of cyclopropane fatty acid synthases and explores the current understanding of the subsequent desaturation step that leads to the formation of the highly strained and reactive cyclopropene ring. This document consolidates quantitative data, outlines detailed experimental protocols, and provides visual representations of the key biochemical processes to serve as a valuable resource for researchers in lipid biochemistry, enzymology, and drug development.
Introduction
Cyclopropene fatty acids (CPE-FAs), such as sterculic acid and malvalic acid, are a unique class of lipids found in the seeds of certain plant species, notably from the order Malvales.[1][2] Their defining feature is a highly strained three-membered carbocyclic ring containing a double bond, which imparts significant chemical reactivity. This reactivity is responsible for their potent biological activities, including the well-documented inhibition of stearoyl-CoA desaturase (SCD), a key enzyme in fatty acid metabolism.[3][4] The biosynthesis of these fascinating molecules is a multi-step enzymatic process that critically depends on S-adenosylmethionine (SAM) as a one-carbon donor for the formation of the cyclopropane ring precursor. Understanding the intricacies of this biosynthetic pathway is crucial for harnessing the potential of CPE-FAs in various applications, from biochemical probes to potential therapeutic agents.
The Biosynthetic Pathway: From Unsaturated Fatty Acids to Cyclopropenes
The biosynthesis of cyclopropene fatty acids is a two-stage process that begins with a common unsaturated fatty acid and proceeds through a cyclopropane intermediate.
Stage 1: SAM-Dependent Cyclopropanation
The initial and well-characterized stage involves the conversion of an unsaturated fatty acid, typically oleic acid, into a cyclopropane fatty acid, dihydrosterculic acid. This reaction is catalyzed by the enzyme cyclopropane fatty acid synthase (CFAS) .[5][6] The key role of S-adenosylmethionine in this step is to provide the methylene (B1212753) bridge that forms the cyclopropane ring.[6]
Stage 2: Desaturation to form the Cyclopropene Ring
The second stage involves the introduction of a double bond into the cyclopropane ring of dihydrosterculic acid to yield the final cyclopropene fatty acid, sterculic acid. This desaturation step is catalyzed by a putative cyclopropane desaturase .[3][6] While the existence of this enzymatic activity is supported by in vivo labeling studies, the specific enzyme responsible and its detailed mechanism are not yet fully elucidated.
Signaling Pathway Diagram
Caption: Biosynthesis of Sterculic Acid from Oleic Acid.
Key Enzymes and Mechanisms
Cyclopropane Fatty Acid Synthase (CFAS)
CFAS is a well-studied S-adenosylmethionine-dependent methyltransferase. It catalyzes the transfer of a methylene group from SAM to the cis double bond of an unsaturated fatty acyl chain of a phospholipid.[7]
Mechanism: The proposed mechanism for CFAS involves the following key steps:
-
Binding of SAM: The enzyme first binds SAM in its active site.[8]
-
Binding of Unsaturated Phospholipid: The unsaturated fatty acyl chain of a phospholipid then enters the active site.
-
Methylene Transfer: The double bond of the fatty acid performs a nucleophilic attack on the methyl group of SAM. This leads to the formation of a transient carbocation intermediate.[9]
-
Ring Closure: A proton is abstracted from the newly transferred methyl group, leading to the formation of the cyclopropane ring.
-
Product Release: The cyclopropanated phospholipid and S-adenosylhomocysteine (SAH) are released.
Quantitative Data for CFAS
| Enzyme Source | Substrate | Km (SAM) | kcat | Reference |
| Escherichia coli | Phospholipid Vesicles | 68 µM | 13 min-1 | [10] |
| Sterculia foetida | Oleoyl-CoA | Not Reported | 0.25–0.5 nmol⋅min−1⋅g−1 (fresh weight) of seed tissue |
Cyclopropane Desaturase (Putative)
The enzyme responsible for the conversion of dihydrosterculic acid to sterculic acid is less characterized. It is hypothesized to be a desaturase that introduces a double bond within the cyclopropane ring. Studies on a Δ11 desaturase from the insect Spodoptera littoralis have shown that it can act on cyclopropyl (B3062369) fatty acid analogs, suggesting that a similar enzyme may be involved in sterculic acid biosynthesis.[1][11] However, the specific "cyclopropane desaturase" from a plant source like Sterculia foetida has not yet been isolated and characterized in detail.
Proposed Mechanism: The mechanism is likely to follow that of other fatty acid desaturases, involving the removal of two hydrogen atoms from adjacent carbons of the cyclopropane ring, with the involvement of molecular oxygen and a reducing agent like NADH or NADPH.
Experimental Protocols
Assay for Cyclopropane Fatty Acid Synthase (CFAS) Activity
This protocol is adapted from the in vitro assay of S. foetida seed extracts.
Materials:
-
Cell-free homogenate from developing S. foetida seeds.
-
Oleoyl-CoA solution (0.02–0.05 mM).
-
S-[methyl-14C]adenosylmethionine (0.02 mM).
-
Tricine buffer (pH 7.0).
-
Bovine Serum Albumin (BSA).
-
Polyvinylpyrrolidone-40 (PVP-40).
-
10% (w/v) aqueous KOH.
-
Ethanol.
-
Scintillation cocktail.
Procedure:
-
Prepare the assay mixture in a total volume of 0.2 ml containing:
-
0.1 ml of cell-free homogenate.
-
Oleoyl-CoA to a final concentration of 0.02–0.05 mM.
-
S-[methyl-14C]adenosylmethionine to a final concentration of 0.02 mM.
-
Tricine buffer (pH 7.0).
-
BSA and PVP-40 to enhance activity.
-
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Terminate the reaction by adding 0.5 ml of 10% aqueous KOH and 1.0 ml of ethanol.
-
Allow the mixture to stand overnight for complete saponification of the lipids.
-
Acidify the mixture and extract the labeled free fatty acids with hexane.
-
Wash the hexane phase with water and then evaporate to dryness.
-
Resuspend the residue and measure the radioactivity of an aliquot using a scintillation counter.
Experimental Workflow Diagram
Caption: In Vitro Assay Workflow for CFAS Activity.
Heterologous Expression and Purification of CFAS
A general protocol for the expression and purification of recombinant CFAS, for example from E. coli, can be adapted from established methods for His-tagged proteins.[12][13]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a CFAS expression vector (e.g., pET vector with an N-terminal His-tag).
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
-
Ni-NTA affinity chromatography column.
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
Procedure:
-
Expression:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
-
Purification:
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged CFAS with elution buffer.
-
Analyze the fractions by SDS-PAGE to assess purity.
-
-
Dialysis:
-
Pool the pure fractions and dialyze against dialysis buffer to remove imidazole and for proper protein folding.
-
Concentrate the protein and store at -80°C.
-
Conclusion and Future Directions
The biosynthesis of cyclopropene fatty acids is a fascinating example of how nature utilizes S-adenosylmethionine to generate unique and reactive lipid structures. While the SAM-dependent formation of the cyclopropane ring by cyclopropane fatty acid synthase is well-understood, the subsequent desaturation to form the cyclopropene ring remains an area of active investigation. The definitive identification and characterization of the "cyclopropane desaturase" will be a significant step forward in completing our understanding of this pathway. Further research into the structure, mechanism, and substrate specificity of both CFAS and the putative desaturase will not only provide fundamental insights into lipid metabolism but also open up possibilities for the biotechnological production of these valuable fatty acids for applications in medicine and industry.
References
- 1. pnas.org [pnas.org]
- 2. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coexpressing Escherichia coli Cyclopropane Synthase with Sterculia foetida Lysophosphatidic Acid Acyltransferase Enhances Cyclopropane Fatty Acid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-ADENOSYLMETHIONINE IN THE BIOSYNTHESIS OF BACTERIAL FATTY ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structures of mycolic acid cyclopropane synthases from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structure of bacterial cyclopropane-fatty-acyl-phospholipid synthase with phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of cyclopropane fatty-acid synthase from Sterculia foetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclopropane fatty acid synthase of Escherichia coli: deduced amino acid sequence, purification, and studies of the enzyme active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Co-Carcinogenic Threat of Cyclopropenoid Fatty Acids: A Technical Guide for Researchers
An In-depth Examination of the Synergistic Carcinogenic Potential, Mechanisms of Action, and Experimental Methodologies Associated with Cyclopropenoid Fatty Acids.
Executive Summary
Cyclopropenoid fatty acids (CPFAs), such as sterculic acid and malvalic acid, are naturally occurring compounds found in certain plant oils, notably cottonseed and kapok seed oils. While not considered direct carcinogens, a substantial body of evidence reveals their potent co-carcinogenic activity, particularly in synergy with mycotoxins like aflatoxin B1 (AFB1). This technical guide provides a comprehensive overview of the carcinogenic potential of CPFAs, detailing their mechanisms of action, summarizing key quantitative data from animal studies, and outlining the experimental protocols used to evaluate their effects. The primary audience for this guide includes researchers, scientists, and drug development professionals engaged in toxicology, oncology, and food safety.
Introduction to Cyclopropenoid Fatty Acids
Cyclopropenoid fatty acids are characterized by a highly strained three-membered cyclopropene (B1174273) ring incorporated into their aliphatic chain. The most common CPFAs are sterculic acid (C19) and its lower homolog, this compound (C18). These compounds are known to exhibit a range of biological effects, including the disruption of lipid metabolism.[1] Their presence in cottonseed oil, a product used in both human food and animal feed, has raised significant concerns regarding their potential health risks.[2] While modern refining processes can reduce the concentration of CPFAs in edible oils, residual amounts may still pose a health threat, particularly when co-exposure to other carcinogens occurs.[3]
Co-carcinogenic Potential and Synergistic Effects
Numerous studies have demonstrated that CPFAs act as powerful co-carcinogens, significantly enhancing the tumorigenic effects of other chemical carcinogens. This synergistic relationship is most extensively documented with aflatoxin B1, a potent hepatocarcinogen produced by Aspergillus species.
Evidence from Animal Studies
The co-carcinogenic effects of CPFAs have been primarily studied in rainbow trout (Oncorhynchus mykiss), an animal model highly sensitive to AFB1-induced hepatocellular carcinoma.[4] Studies have also been conducted in rats to a lesser extent.
Table 1: Summary of Co-carcinogenic Effects of Cyclopropenoid Fatty Acids (CPFAs) with Aflatoxin B1 (AFB1) in Rainbow Trout
| Carcinogen | CPFA Source/Compound | CPFA Dose | AFB1 Dose | Duration | Tumor Incidence | Reference |
| Aflatoxin Q1 (AFQ1) | Methyl sterculate | 50 ppm | 100 ppb | 1 year | 89.1% (vs. 10.6% with AFQ1 alone) | [5] |
| Aflatoxin B1 (AFB1) | Sterculic and Malvalic acids | 200 ppm | Not specified | 12 weeks | Significantly increased sensitivity to carcinogenic effects | [2][4] |
| Aflatoxin M1 (AFM1) | Cyclopropene fatty acids | Not specified | Not specified | Not specified | Enhancement of hepatic carcinogenesis | [6] |
Table 2: Summary of Co-carcinogenic Effects of Cyclopropenoid Fatty Acids (CPFAs) with Carcinogens in Rats
| Carcinogen | CPFA Source | CPFA Concentration | Carcinogen Dose | Animal Strain | Key Findings | Reference |
| Diethylnitrosamine (DEN) | Cottonseed oil | 0.35% | 0.2 and 1.0 mg/kg body weight | Wistar | Weak co-carcinogenic effect; increased lung tumor incidence | [5] |
| Aflatoxin B1 (AFB1) | Cottonseed oil | 0.35% | 100 ppb | Male Wistar | Increased hepatoma incidence from 41% to 61% | [5] |
| Diethylnitrosamine (DEN) | Sterculia foetida oil | 50% | 0.1 mg/kg body weight | Fischer | Induced hepatoma incidence of 7% where none was observed with DEN alone | [5] |
Mechanisms of Co-carcinogenicity
The co-carcinogenic activity of CPFAs is primarily attributed to their profound impact on lipid metabolism and the enzymatic systems responsible for detoxifying carcinogens.
Inhibition of Fatty Acid Desaturases
A key molecular action of CPFAs is the potent inhibition of stearoyl-CoA desaturase (SCD), also known as Δ9-desaturase.[7] This enzyme is crucial for the conversion of saturated fatty acids into monounsaturated fatty acids.
Figure 1: Inhibition of Stearoyl-CoA Desaturase (SCD1) by CPFAs.
The inhibition of SCD1 leads to alterations in the composition of cellular membranes, which can affect membrane fluidity and the function of membrane-bound enzymes. This disruption of lipid homeostasis is thought to create a cellular environment that is more susceptible to the effects of carcinogens.
Modulation of Cytochrome P450 Enzymes
CPFAs can also influence the activity of cytochrome P450 (CYP450) enzymes, which are involved in the metabolic activation and detoxification of many carcinogens, including AFB1.[8] The metabolism of AFB1 by CYP450 enzymes can lead to the formation of the highly reactive AFB1-8,9-epoxide, which can bind to DNA and initiate carcinogenesis. CPFAs have been shown to alter the activity of these enzymes, potentially shifting the balance towards the formation of carcinogenic metabolites.[8]
Figure 2: Proposed modulation of Aflatoxin B1 metabolism by CPFAs.
Impact on Cellular Signaling Pathways
The alterations in lipid metabolism induced by CPFAs may also have downstream effects on critical cellular signaling pathways implicated in cancer development. While direct evidence is still emerging, the inhibition of SCD1 and the resulting changes in fatty acid profiles can influence pathways such as:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Alterations in lipid metabolism have been shown to impact the activity of this pathway in hepatocellular carcinoma.[9][10]
-
Wnt/β-catenin Pathway: Dysregulation of this pathway is a common event in liver cancer. There is evidence that lipid metabolism is interconnected with Wnt/β-catenin signaling.[11][12]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Some studies suggest a link between fatty acid composition and the modulation of MAPK/ERK signaling.
References
- 1. Dietary modification of aflatoxin B1 carcinogenesis: mechanism studies with isolated hepatocytes from rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Wnt/β-Catenin Signaling in Liver Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carcinogenic response of rainbow trout (Salmo gairdneri) to aflatoxin Q1 and synergistic effect of cyclopropenoid fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatic carcinogenesis of aflatoxin M1 in rainbow trout (Salmo gairdneri) and its enchancement by cyclopropene fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sers.unilever.com [sers.unilever.com]
- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 9. The Role of PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OMEGA-3 POLYUNSATURATED FATTY ACIDS INHIBIT HEPATOCELLULAR CARCINOMA CELL GROWTH THROUGH BLOCKING β-CATENIN AND COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WNT/β-catenin signaling in hepatocellular carcinoma: The aberrant activation, pathogenic roles, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Malvalic Acid in Oils using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malvalic acid is a cyclopropenoid fatty acid (CPFA) naturally present in the oils of plants from the Malvales order, such as cottonseed and kapok seed. Due to its biological activities, including the inhibition of fatty acid desaturase enzymes, there is a growing interest in the accurate quantification of this compound in various oil matrices. This application note provides a detailed protocol for the quantification of this compound in oils using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection after derivatization.
Principle
Direct analysis of fatty acids like this compound by HPLC with UV detection is challenging due to the lack of a strong chromophore in their structure.[1] To overcome this, a pre-column derivatization step is employed to attach a UV-absorbing tag to the carboxylic acid group of this compound. The most common derivatizing agents for this purpose are phenacyl bromides, such as 2-bromoacetophenone (B140003) or p-bromophenacyl bromide, which form highly UV-active phenacyl esters.[2]
The overall workflow involves three main stages:
-
Sample Preparation: Extraction of oil from the source material, followed by saponification (alkaline hydrolysis) to release the free fatty acids from the triglycerides.
-
Derivatization: Reaction of the free fatty acids with a phenacyl bromide reagent to form UV-active phenacyl esters.
-
HPLC Analysis: Separation and quantification of the this compound phenacyl ester using RP-HPLC with a UV detector.
Experimental Protocols
Sample Preparation: Oil Extraction and Saponification
This protocol describes the initial steps to extract the oil and liberate the fatty acids.
Materials:
-
Oil-containing sample (e.g., cottonseed, kapok seeds)
-
Hexane (B92381) (HPLC grade)
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
0.5 M Potassium Hydroxide (KOH) in methanol
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), concentrated
-
Phenolphthalein (B1677637) indicator
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Glassware: round-bottom flasks, separatory funnel, beakers, vials
Procedure:
-
Oil Extraction:
-
Grind the oilseeds to a fine powder.
-
Accurately weigh approximately 10 g of the ground sample and place it in a porous thimble.
-
Extract the oil using hexane in a Soxhlet apparatus for 4-6 hours.
-
Remove the solvent from the extracted oil using a rotary evaporator to obtain the crude oil.
-
-
Saponification:
-
Accurately weigh approximately 100 mg of the extracted oil into a round-bottom flask.
-
Add 10 mL of 0.5 M methanolic KOH.
-
Reflux the mixture for 1 hour at 80°C to ensure complete saponification of the triglycerides into free fatty acids and glycerol.
-
After cooling, add a few drops of phenolphthalein indicator.
-
Neutralize the excess KOH by adding concentrated HCl dropwise until the pink color disappears.
-
Transfer the solution to a separatory funnel.
-
Add 20 mL of saturated NaCl solution and 20 mL of hexane.
-
Shake vigorously and allow the layers to separate.
-
Collect the upper hexane layer containing the free fatty acids.
-
Repeat the extraction of the aqueous layer with another 20 mL of hexane.
-
Combine the hexane extracts and dry over anhydrous sodium sulfate.
-
Evaporate the hexane under a stream of nitrogen to obtain the free fatty acid residue.
-
Derivatization with 2-Bromoacetophenone
This protocol details the derivatization of the extracted free fatty acids to form phenacyl esters.
Materials:
-
Free fatty acid residue from the previous step
-
2-Bromoacetophenone solution (10 mg/mL in acetonitrile)
-
Triethylamine (B128534) (TEA) solution (10 mg/mL in acetonitrile)
-
Acetonitrile (B52724) (HPLC grade)
-
Heating block or water bath
-
Reaction vials (2 mL)
Procedure:
-
Dissolve the fatty acid residue in 1 mL of acetonitrile in a reaction vial.
-
Add 200 µL of the 2-bromoacetophenone solution.
-
Add 100 µL of the triethylamine solution to catalyze the reaction.
-
Seal the vial tightly and heat at 80°C for 30 minutes in a heating block or water bath.
-
After cooling to room temperature, the sample is ready for HPLC analysis. The derivatized sample should be protected from light.
HPLC Analysis
This protocol outlines the chromatographic conditions for the separation and quantification of this compound phenacyl ester.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a gradient pump, autosampler, and UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient Elution | Start with 80% A, increase to 100% A over 20 minutes, hold for 10 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Quantification:
Quantification is achieved by external calibration. Prepare a series of standard solutions of pure this compound (if available) or a well-characterized oil with a known this compound concentration. Derivatize these standards using the same procedure as the samples. Construct a calibration curve by plotting the peak area of the this compound phenacyl ester against the concentration. The concentration of this compound in the unknown samples can then be determined from this calibration curve.
Data Presentation
The following table summarizes the reported content of this compound in various crude oils.
| Oil Source | Scientific Name | This compound Content (%) | Reference |
| Cottonseed Oil | Gossypium hirsutum | 0.56 - 1.17 | [3] |
| Kapok Seed Oil | Ceiba pentandra | ~7.18 | [4] |
| Sterculia foetida Oil | Sterculia foetida | 11.4 | [3] |
| Syzygium cumini Seed Oil | Syzygium cumini | 1.2 | |
| Sterculia apetala Seed Oil | Sterculia apetala | 1-2 | [5] |
Note: The refining process can reduce the content of cyclopropenoid fatty acids in oils.[1]
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Biological Pathway: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)
This compound is a known inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism. SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). Inhibition of SCD1 by this compound leads to an accumulation of SFAs and a depletion of MUFAs, which can have significant downstream effects on cellular processes.
Caption: Inhibition of SCD1 by this compound and Downstream Effects.
References
Application Note: Analysis of Malvalic Acid by Gas Chromatography-Mass Spectrometry
Introduction
Malvalic acid is a cyclopropenoid fatty acid (CPFA) found in the oils of plants from the Malvaceae family, most notably in cottonseed oil.[1][2] The presence and concentration of this compound are of significant interest to researchers, scientists, and drug development professionals due to its biological activities, which include the inhibition of fatty acid desaturase enzymes.[2][3] This application note provides a detailed protocol for the extraction, derivatization, and subsequent quantitative analysis of this compound from oil samples using gas chromatography-mass spectrometry (GC-MS).
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted below.
Caption: High-level workflow for this compound analysis.
Detailed Experimental Protocol
This protocol outlines the necessary steps for the quantitative analysis of this compound in oil samples.
1. Lipid Extraction
For oil samples such as cottonseed oil, a direct analysis of the fatty acid composition is often possible after derivatization. If the sample is a solid matrix like cottonseed meal, an initial lipid extraction is required.
-
Protocol: A standard Soxhlet extraction or a modified Folch method using chloroform (B151607) and methanol (B129727) can be employed to extract the total lipids from the solid sample matrix.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC analysis, carboxylic acids are typically derivatized to their more volatile ester forms. The most common method is methylation to form fatty acid methyl esters (FAMEs).[4]
-
Sodium Methoxide (B1231860) Method (Base-catalyzed transesterification): This method is suitable for converting triacylglycerols to FAMEs.[5][6]
-
To approximately 100 mg of the extracted oil in a screw-cap vial, add 2 mL of a 0.5 M solution of sodium methoxide in methanol.
-
Add an internal standard, such as C13:0 triacylglycerol, at a known concentration.[5]
-
Cap the vial tightly and heat at 50°C for 10 minutes, with occasional vortexing.
-
After cooling to room temperature, add 2 mL of a saturated NaCl solution and 2 mL of hexane (B92381).
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
-
Acid-catalyzed Methylation (for free fatty acids and triacylglycerols):
3. GC-MS Analysis
The analysis of FAMEs is performed using a gas chromatograph coupled to a mass spectrometer.
-
Instrumentation: An Agilent 7890B GC coupled to a 5977B MS detector or a similar system can be used.[7]
-
GC Parameters:
-
Column: A polyethylene (B3416737) glycol (PEG) stationary phase capillary column (e.g., ZB-Wax, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[6]
-
Injection: 1 µL of the sample is injected in splitless mode.[7]
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
Signaling Pathway for Derivatization
The chemical transformation during the derivatization process is crucial for successful GC-MS analysis.
References
- 1. This compound | C18H32O2 | CID 10416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Determination of Cyclopropenoic and Nutritional Fatty Acids in Cottonseed and Cottonseed Oil by Gas Chromatography [library.aocs.org]
- 6. library.aocs.org [library.aocs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Malvalic Acid from Cottonseed
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction, quantification, and analysis of malvalic acid from cottonseed. Additionally, they describe the key biological effects of this compound, focusing on its role as an inhibitor of stearoyl-CoA desaturase (SCD) and the subsequent impact on cellular signaling pathways.
Introduction to this compound
This compound is a cyclopropenoid fatty acid (CPFA) naturally found in cottonseed and other plants of the order Malvales. It is of significant interest to researchers due to its biological activity, primarily as a potent inhibitor of the enzyme stearoyl-CoA desaturase (SCD). SCD is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). By inhibiting SCD, this compound can significantly alter cellular lipid composition, leading to various physiological effects. This property makes it a valuable tool for studying lipid metabolism and a potential lead compound in the development of therapeutics for metabolic diseases and cancer.
Extraction and Quantification Protocols
Two primary methods are detailed for the extraction and quantification of this compound from cottonseed and its derivatives: a High-Performance Liquid Chromatography (HPLC) based method and a Gas Chromatography (GC) based method.
Method 1: HPLC Analysis of this compound as Phenacyl Esters
This method is highly specific and allows for the direct quantification of this compound using external standards. The protocol involves the extraction of oil, saponification to free fatty acids, derivatization to UV-absorbing phenacyl esters, and subsequent analysis by HPLC.[1][2]
2.1.1. Experimental Protocol
a) Oil Extraction from Cottonseed:
-
Grind whole cottonseed to a fine powder.
-
Accurately weigh approximately 5 grams of the ground cottonseed into an extraction thimble.
-
Extract the oil using a Soxhlet extractor with n-hexane as the solvent for 4-6 hours.
-
Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude cottonseed oil.
b) Saponification:
-
Weigh approximately 100 mg of the extracted cottonseed oil into a round-bottom flask.
-
Add 10 mL of 0.5 M methanolic potassium hydroxide (B78521) (KOH).
-
Reflux the mixture for 1 hour at 80°C to hydrolyze the triglycerides into free fatty acids.
-
After cooling, add 10 mL of distilled water and acidify the solution to a pH of approximately 2 with 6 M hydrochloric acid (HCl).
-
Extract the free fatty acids three times with 20 mL portions of n-hexane.
-
Combine the hexane (B92381) extracts and wash with distilled water until the washings are neutral.
-
Dry the hexane extract over anhydrous sodium sulfate (B86663) and evaporate to dryness.
c) Derivatization to Phenacyl Esters:
-
Dissolve the dried free fatty acids in 2 mL of acetonitrile (B52724).
-
Add 50 µL of a 10 mg/mL solution of 2-bromoacetophenone (B140003) in acetonitrile (derivatizing agent) and 20 µL of a 5 mg/mL solution of triethylamine (B128534) (catalyst) in acetonitrile.
-
Heat the mixture at 80°C for 30 minutes in a sealed vial.
-
After cooling, the sample is ready for HPLC analysis.
d) HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient: Start with 80% A and 20% B, increasing to 100% A over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
Quantification: Use an external standard calibration curve prepared with a this compound standard.
Method 2: GC Analysis of this compound as Fatty Acid Methyl Esters (FAMEs)
This method is a common approach for the analysis of the overall fatty acid profile of an oil, including cyclopropenoid fatty acids. It involves the conversion of fatty acids in the oil to their more volatile methyl esters.[3][4][5][6]
2.2.1. Experimental Protocol
a) Oil Extraction from Cottonseed:
-
Follow the same procedure as described in section 2.1.1.a.
b) Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Weigh approximately 50 mg of the extracted cottonseed oil into a screw-capped test tube.
-
Add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol (B129727).
-
Heat the mixture in a water bath at 60°C for 15 minutes with occasional shaking.
-
Alternatively, for acid-catalyzed methylation, add 2 mL of 2% sulfuric acid in methanol and heat at 60°C for 1 hour.
-
After cooling, add 2 mL of saturated sodium chloride solution and 2 mL of n-hexane.
-
Vortex the mixture thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
c) GC-FID Conditions:
-
Column: A polar capillary column such as a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 240°C at 10°C/min.
-
Hold at 240°C for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 260°C.
-
Injection Volume: 1 µL (split ratio of 50:1).
-
Quantification: Use an internal standard (e.g., methyl nonadecanoate) and response factors for accurate quantification.
Quantitative Data
The concentration of this compound can vary depending on the cottonseed variety and the processing of the oil and meal. The following table summarizes typical quantitative data obtained from the analysis of cottonseed products.[7]
| Sample Matrix | This compound Concentration (µg/g) | Sterculic Acid Concentration (µg/g) | Dihydrosterculic Acid Concentration (µg/g) |
| Cottonseed | 76 - 131 | 55 - 88 | 30 - 51 |
| Cottonseed Meal | Varies based on residual oil | Varies based on residual oil | Varies based on residual oil |
| Crude Cottonseed Oil | ~0.7 - 1.5% of total fatty acids | ~0.3 - 0.5% of total fatty acids | Present in smaller amounts |
Biological Activity and Signaling Pathway
4.1. Inhibition of Stearoyl-CoA Desaturase (SCD)
The primary biological activity of this compound is the potent and irreversible inhibition of stearoyl-CoA desaturase (SCD).[8] SCD is an enzyme located in the endoplasmic reticulum that catalyzes the introduction of a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA to oleoyl-CoA.
4.2. Downstream Cellular Effects of SCD Inhibition
The inhibition of SCD by this compound leads to a significant shift in the cellular lipid profile, characterized by:
-
An increase in the ratio of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs). Specifically, there is an accumulation of stearic acid and a depletion of oleic acid.[9][10][11][12]
-
Induction of Endoplasmic Reticulum (ER) Stress: The altered lipid composition of the ER membrane can lead to ER stress and the activation of the unfolded protein response (UPR).
-
Modulation of Signaling Pathways: The changes in lipid composition and cellular stress impact various signaling pathways, most notably the Wnt/β-catenin pathway.[13][14][15][16][17]
4.3. Impact on Wnt/β-Catenin Signaling
SCD1 activity is linked to the regulation of the Wnt/β-catenin signaling pathway. Inhibition of SCD1 by this compound has been shown to suppress this pathway. The proposed mechanisms include:
-
Reduced Wnt Ligand Acylation: Wnt proteins require palmitoylation for their secretion and activity. The altered lipid metabolism due to SCD1 inhibition may affect this post-translational modification.
-
Decreased β-catenin Stability: SCD1 inhibition can lead to a decrease in the levels of nuclear β-catenin, a key transcriptional co-activator in the Wnt pathway. This is thought to occur through the stabilization of Axin, a component of the β-catenin destruction complex.[13][15]
The suppression of the Wnt/β-catenin pathway has significant implications for cell proliferation, differentiation, and survival, and is a key area of research in cancer drug development.
Visualizations
Experimental Workflow for this compound Extraction and HPLC Analysis
Caption: Workflow for the extraction and HPLC analysis of this compound.
Signaling Pathway of this compound-Induced SCD Inhibition
References
- 1. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of Cyclopropenoic and Nutritional Fatty Acids in Cottonseed and Cottonseed Oil by Gas Chromatography [library.aocs.org]
- 4. gcms.cz [gcms.cz]
- 5. static.igem.org [static.igem.org]
- 6. s4science.at [s4science.at]
- 7. researchgate.net [researchgate.net]
- 8. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Altering the ratio of dietary palmitic, stearic, and oleic acids in diets with or without whole cottonseed affects nutrient digestibility, energy partitioning, and production responses of dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Decreasing stearoyl‐CoA desaturase‐1 expression inhibits β‐catenin signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Malvalic Acid for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malvalic acid is a cyclopropenoid fatty acid (CPFA) found in cottonseed and other plants of the Malvaceae family. The presence and quantification of this compound are of interest in food science, toxicology, and drug development due to its biological activities, including the inhibition of fatty acid desaturase. Gas chromatography (GC) is a powerful technique for the analysis of fatty acids, but the low volatility and polar nature of free fatty acids like this compound necessitate a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC analysis. This document provides detailed application notes and protocols for the two primary derivatization methods for this compound: esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters.
Challenges in this compound Derivatization
The cyclopropene (B1174273) ring in this compound is susceptible to degradation under harsh chemical conditions, particularly acidic and high-temperature environments. This can lead to inaccurate quantification and the formation of artifacts. Therefore, the choice of derivatization method and the optimization of reaction conditions are critical for reliable analysis. Acid-catalyzed esterification methods, for instance, have been reported to potentially degrade the cyclopropene ring.[1][2][3]
Recommended Derivatization Methods
Two principal derivatization techniques are recommended for the GC analysis of this compound:
-
Esterification (specifically, Methylation): This method converts the carboxylic acid group into a less polar and more volatile methyl ester. A common and effective reagent for this is Boron Trifluoride-Methanol (BF3-Methanol).[4][5]
-
Silylation: This technique replaces the acidic proton of the carboxylic acid group with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.[4] Silylation is often considered a milder derivatization technique.
Data Presentation: Comparison of Derivatization Methods
The selection of a derivatization method depends on the specific analytical requirements, including sample matrix, desired sensitivity, and available instrumentation. Below is a summary of quantitative parameters for the two recommended methods.
| Parameter | Esterification (BF3-Methanol) | Silylation (BSTFA) |
| Reagent | 10-14% Boron Trifluoride in Methanol | N,O-bis(trimethylsilyl)trifluoroacetamide (+/- TMCS as catalyst) |
| Typical Reaction Time | 5 - 60 minutes | 15 - 60 minutes |
| Typical Reaction Temp. | 50 - 100°C | 60 - 80°C |
| Derivative Stability | Good, can be stored for a reasonable period under inert atmosphere. | Moderate, best analyzed within a week of preparation.[4] |
| Byproducts | Volatile, generally do not interfere with GC analysis.[5] | Volatile, typically elute with the solvent front.[6] |
| Potential for Artifacts | Risk of cyclopropene ring degradation with prolonged heating or strong acidic conditions.[1][2][3] | Generally milder, with less risk of cyclopropene ring degradation. |
| Derivatization Efficiency | Generally high, but can be affected by the presence of water.[5] | High, also effective for other functional groups like hydroxyls.[4] |
Experimental Protocols
Protocol 1: Esterification of this compound using BF3-Methanol
This protocol details the conversion of this compound to its methyl ester (malvalate methyl ester) for GC analysis.
Materials:
-
Sample containing this compound (e.g., extracted oil, free fatty acid mixture)
-
Boron Trifluoride-Methanol solution (14% w/v)
-
Hexane (B92381) (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663)
-
Reaction vials with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-25 mg of the lipid sample into a reaction vial. If the sample is in an aqueous solution, it must be dried completely prior to derivatization.
-
Reagent Addition: Add 2 mL of 14% BF3-Methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath. For sensitive compounds like this compound, shorter reaction times (e.g., 10-15 minutes) should be tested to minimize degradation.
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Phase Separation: Vortex the vial vigorously for 30 seconds to extract the fatty acid methyl esters into the hexane layer. Allow the layers to separate.
-
Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The resulting hexane solution containing the FAMEs is ready for injection into the GC-MS system.
Protocol 2: Silylation of this compound using BSTFA
This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound.
Materials:
-
Sample containing this compound
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with or without 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or other suitable aprotic solvent (optional, to aid dissolution)
-
Reaction vials with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Place a known amount of the dried sample (typically 1-10 mg) into a reaction vial.
-
Reagent Addition: Add 100 µL of a suitable solvent like pyridine if needed to dissolve the sample. Add 100 µL of BSTFA (or BSTFA + 1% TMCS).
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample can be directly injected into the GC-MS. If necessary, the sample can be diluted with a suitable solvent like hexane prior to analysis.
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of derivatized this compound. These should be optimized for the specific instrument and column used.
| Parameter | Typical Value |
| GC Column | DB-23, HP-88, or similar polar capillary column (for FAMEs); DB-5ms or similar non-polar column (for TMS esters) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injection Mode | Split (e.g., 1:20 to 1:50) or splitless, depending on concentration |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 5 min |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Visualizations
Experimental Workflow for this compound Derivatization and GC Analysis
References
- 1. Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.seafdec.org [repository.seafdec.org]
- 3. Recommended methods of fatty acid methylester preparation for conjugated dienes and trienes in food and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. TS-38829 - BSTFA GC Silylation Reagent, 100g | Analytics-Shop [analytics-shop.com]
Application Notes and Protocols for the Saponification and Esterification of Cyclopropenoid Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the saponification and esterification of cyclopropenoid fatty acids (CPFAs). These methods are critical for the analysis, characterization, and derivatization of this unique class of fatty acids, which are of interest due to their biological activities and potential as pharmaceutical starting materials.
Cyclopropenoid fatty acids, such as sterculic acid and malvalic acid, are characterized by a highly strained three-membered ring, making them susceptible to degradation under harsh chemical conditions.[1][2] Therefore, the choice of reaction conditions for saponification and esterification is crucial to preserve the integrity of the cyclopropene (B1174273) ring.
I. Saponification of Cyclopropenoid Fatty Acids
Saponification is the hydrolysis of an ester under basic conditions to yield an alcohol and the salt of a carboxylic acid (soap). In the context of CPFAs, which often occur as triglycerides in seed oils, saponification is employed to liberate the free fatty acids for subsequent analysis or derivatization.[3][4][5]
Protocol: Base-Catalyzed Saponification of CPFA-Containing Oils
This protocol is designed to efficiently hydrolyze CPFA-containing oils while minimizing the degradation of the cyclopropene ring.
Materials:
-
CPFA-containing oil (e.g., cottonseed oil, sterculia foetida seed oil)
-
Ethanol
-
6N Sodium Hydroxide (NaOH) solution[6]
-
Distilled water
-
0.2% Sodium Chloride (NaCl) solution[6]
-
2N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Beakers
-
Glass stirring rods
-
Hot plate or heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Weigh approximately 10 g of the CPFA-containing oil into a 250 mL beaker and add 50 mL of ethanol. Stir the mixture until the oil is completely dissolved. Gentle heating on a hot plate may be required.[6]
-
Saponification: Add 15 mL of 6N NaOH solution to the mixture.[6] Heat the solution on a hot plate, maintaining a gentle boil for 1 hour with occasional stirring. The solution should become clear, indicating the completion of the reaction.
-
Isolation of Soaps: After cooling, add 20 mL of distilled water.[6] To precipitate the fatty acid salts (soaps), pour the cooled mixture into a beaker containing 50 mL of 0.2% NaCl solution.[6] The soap will precipitate out of the solution.
-
Acidification: To obtain the free fatty acids, the soap solution must be acidified. Transfer the soap solution to a separatory funnel and add 2N HCl dropwise while shaking until the solution is acidic (pH ~2-3, check with pH paper). The free fatty acids will separate as an oily layer.
-
Extraction: Extract the free fatty acids with three 50 mL portions of hexane. Combine the hexane extracts.
-
Washing and Drying: Wash the combined hexane extracts with distilled water until the washings are neutral. Dry the hexane layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the hexane using a rotary evaporator to obtain the free cyclopropenoid fatty acids.
Quantitative Data for Saponification
| Parameter | Value | Reference |
| Reaction Time | 1 hour | [7] |
| Temperature | Boiling point of ethanol | [7] |
| Expected Yield | >95% | [8] |
II. Esterification of Cyclopropenoid Fatty Acids
Esterification is the process of forming an ester from a carboxylic acid and an alcohol. For CPFAs, this is a common step for preparing derivatives suitable for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC). Due to the lability of the cyclopropene ring in acidic conditions, base-catalyzed methods are generally preferred.[1][2]
Protocol 1: Base-Catalyzed Transesterification for Fatty Acid Methyl Esters (FAMEs)
This protocol is suitable for the direct conversion of CPFA-containing oils into their corresponding methyl esters.
Materials:
-
CPFA-containing oil or extracted fat (approx. 100 mg)
-
n-Hexane
-
Internal standard (e.g., tetracosane)
-
10% (w/w) Methanolic Potassium Hydroxide (KOH) solution
-
Sodium bisulfate
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the oil or fat into a 15 mL centrifuge tube.
-
Dissolution: Add 4 mL of n-hexane containing a known amount of internal standard (e.g., 0.1 mg of tetracosane) and dissolve the sample completely.[1][2]
-
Transesterification: Add 0.2 mL of 10% (w/w) methanolic KOH solution.[1][2]
-
Reaction: Vigorously mix the solution using a vortex shaker at room temperature for 2 minutes.[1][2]
-
Neutralization and Separation: Neutralize the upper hexane layer containing the methyl esters by adding a small amount of sodium bisulfate. Centrifuge the mixture to separate the layers.
-
Analysis: The upper hexane layer containing the fatty acid methyl esters is ready for GC-MS analysis.[1][2]
Protocol 2: Derivatization with 2-Bromoacetophenone (B140003) for HPLC Analysis
This method converts free fatty acids into phenacyl esters, which are UV-active and suitable for HPLC analysis.[3][4]
Materials:
-
Isolated free cyclopropenoid fatty acids
-
2-Bromoacetophenone
-
Triethylamine
-
Acetonitrile
-
Heating block or water bath
Procedure:
-
Reaction Mixture: In a small vial, dissolve the extracted free fatty acids in acetonitrile.
-
Derivatization: Add an excess of 2-bromoacetophenone and a catalytic amount of triethylamine.
-
Reaction: Heat the mixture at 60-80°C for 30-60 minutes.
-
Analysis: After cooling, the reaction mixture can be directly injected into an HPLC system for analysis of the phenacyl esters.[3][4]
Quantitative Data for Esterification Methods
| Method | Reagents | Temperature | Reaction Time | Typical Application | Reference |
| Base-Catalyzed Transesterification | Methanolic KOH, Hexane | Room Temperature | 2 minutes | GC-MS Analysis | [1][2] |
| Acid-Catalyzed Esterification | 5% HCl in Methanol | 60°C | 1 hour | GC-MS Analysis (Note: Potential for ring alteration) | [1] |
| Derivatization with 2-Bromoacetophenone | 2-Bromoacetophenone, Triethylamine, Acetonitrile | 60-80°C | 30-60 minutes | HPLC Analysis | [3][4] |
III. Visualized Workflows and Reactions
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Green Chemistry in Teaching Labo [web.njit.edu]
- 7. scispace.com [scispace.com]
- 8. repositsc.nuczu.edu.ua [repositsc.nuczu.edu.ua]
Application Notes and Protocols for the Structural Characterization of Malvalic Acid using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the structural characterization of Malvalic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a cyclopropene (B1174273) fatty acid found in cottonseed and kapok seed oils, is of interest due to its biological activities. Accurate structural elucidation is crucial for understanding its mechanism of action and for potential applications in drug development. These notes cover 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, providing expected chemical shift ranges and coupling constants. Detailed protocols for sample preparation, data acquisition, and processing are also included to ensure reproducible and high-quality results.
Introduction to this compound and the Role of NMR
This compound is a C18 fatty acid containing a unique cyclopropene ring. Its structure presents a fascinating challenge for spectroscopic analysis. NMR spectroscopy is an unparalleled tool for the unambiguous determination of its molecular architecture, including the stereochemistry of the cyclopropene ring and the long aliphatic chain. By employing a suite of 1D and 2D NMR experiments, researchers can precisely map the connectivity of atoms and deduce the complete structure.
Predicted ¹H and ¹³C NMR Data for this compound
**Table 1: Predicted ¹H NMR
Application Notes and Protocols for In Vitro Assay of SCD1 Inhibition by Malvalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[1] This enzymatic activity is crucial for the synthesis of complex lipids such as phospholipids (B1166683) and triglycerides, which are essential for maintaining cell membrane fluidity and integrity, as well as for cellular signaling.[1][2] Dysregulation of SCD1 activity has been implicated in a variety of diseases, including metabolic disorders and cancer, making it a significant therapeutic target.[2][3]
Malvalic acid, a naturally occurring cyclopropene (B1174273) fatty acid, is a known inhibitor of SCD1.[4] Along with the structurally similar compound, sterculic acid, this compound has been shown to irreversibly inhibit SCD1 activity.[4] These natural inhibitors are valuable tools for investigating the biological functions of SCD1 and for the development of novel therapeutic agents.
These application notes provide detailed protocols for in vitro assays designed to quantify the inhibitory effect of this compound on SCD1 activity. The subsequent sections include summaries of quantitative data for related compounds, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Data Presentation
| Inhibitor | Assay Type | System | Parameter | Value |
| Sterculic Acid | Enzymatic Assay (delta-9 desaturase activity) | Not specified | IC50 | 0.9 µM |
| Sterculic Acid | Cell-Based Assay | HepG2 cells | EC50 | 247 nM |
Signaling Pathway
SCD1 activity is integrated into several key cellular signaling pathways. Its inhibition can lead to an accumulation of SFAs, which in turn can induce endoplasmic reticulum stress and activate apoptotic pathways.[1] Furthermore, SCD1 has been shown to influence the PI3K/Akt and NF-κB signaling pathways.[5]
Experimental Protocols
Two primary methods for assessing SCD1 inhibition in vitro are presented: an enzymatic assay using radiolabeled substrate and a cell-based assay with analysis by liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Enzymatic Inhibition Assay using [¹⁴C]-Stearoyl-CoA
This protocol measures the direct inhibition of SCD1 enzyme activity by quantifying the conversion of radiolabeled stearoyl-CoA to oleoyl-CoA.
Materials:
-
Recombinant human SCD1 enzyme
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4
-
[¹⁴C]-Stearoyl-CoA (Substrate)
-
NADH (Cofactor)
-
This compound (Test Inhibitor)
-
DMSO (Vehicle)
-
96-well microplate
-
Scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare a fresh solution of NADH in the assay buffer.
-
Create serial dilutions of this compound in DMSO, followed by a final dilution in the assay buffer to the desired concentrations.
-
Dilute the recombinant SCD1 enzyme in the assay buffer to the working concentration.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add the assay buffer, this compound solution (or vehicle control - DMSO), and the diluted SCD1 enzyme.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow for the binding of the inhibitor to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the substrate/cofactor mix, containing [¹⁴C]-Stearoyl-CoA and NADH, to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a strong base (e.g., 10% KOH in ethanol).
-
Saponify the lipids by heating the plate.
-
Acidify the reaction mixture and extract the fatty acids using an organic solvent such as hexane.
-
-
Analysis:
-
Separate the saturated ([¹⁴C]-stearate) and monounsaturated ([¹⁴C]-oleate) fatty acids using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled product ([¹⁴C]-oleate) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Protocol 2: Cell-Based SCD1 Inhibition Assay with LC-MS Analysis
This protocol measures the inhibition of SCD1 activity in a cellular context by quantifying the conversion of a stable isotope-labeled stearic acid to oleic acid.
Materials:
-
HepG2 cells (or other suitable cell line with high SCD1 expression)
-
Cell culture medium (consider using lipid-depleted serum)
-
Deuterium-labeled stearic acid (e.g., d7-stearic acid)
-
This compound (Test Inhibitor)
-
DMSO (Vehicle)
-
Multi-well cell culture plates
-
Reagents for lipid extraction (e.g., Folch or Bligh-Dyer methods)
-
LC-MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in multi-well plates and allow them to adhere overnight.
-
Replace the culture medium with fresh medium (preferably with lipid-depleted serum) containing various concentrations of this compound or vehicle (DMSO).
-
Incubate for a predetermined time (e.g., 24-48 hours) to allow for cellular uptake and target engagement.
-
Following the inhibitor treatment, add the deuterium-labeled stearic acid to the medium and incubate for an additional period (e.g., 4-6 hours).
-
-
Lipid Extraction:
-
Wash the cells with ice-cold PBS and then harvest them.
-
Perform a total lipid extraction from the cell pellets using a standard method like the Folch or Bligh-Dyer procedure.
-
-
LC-MS Analysis:
-
Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the deuterium-labeled stearic acid and the resulting deuterium-labeled oleic acid.
-
-
Data Analysis:
-
Determine the ratio of deuterium-labeled oleic acid to deuterium-labeled stearic acid for each treatment condition. This ratio is often referred to as the desaturation index.
-
Calculate the percent inhibition of the desaturation index for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration to determine the EC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Stearoyl-CoA desaturase 1 reverts BRAF and MEK inhibition-induced selection of cancer stem cells in BRAF-mutated melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Malvalic Acid Toxicity and Metabolic Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malvalic acid is a naturally occurring cyclopropenoid fatty acid (CPFA) found in cottonseed and other plants of the Malvales order.[1][2] Due to its presence in cottonseed oil and meal, which are used in animal feed and human food products, understanding its potential toxicity and metabolic effects is of significant interest.[1][3] this compound, along with the related sterculic acid, is known to cause abnormalities in lipid metabolism, impair growth, and affect reproductive processes in various animal species.[1][4] These effects are primarily attributed to the inhibition of the enzyme stearoyl-CoA desaturase (SCD), a key regulator of fatty acid metabolism.[5][6]
These application notes provide a comprehensive overview of the animal models and experimental protocols utilized to investigate the toxicological and metabolic consequences of this compound exposure. The information is intended to guide researchers in designing and conducting in vivo studies to assess the biological impact of this compound.
Animal Models
The selection of an appropriate animal model is crucial for studying the in vivo effects of this compound. Both rodent and non-rodent models have been employed in fatty acid research, with rodents being the most common due to their well-characterized genetics, rapid breeding cycles, and cost-effectiveness.
Rodent Models:
-
Rats (Sprague-Dawley and Wistar): These outbred strains are frequently used in general toxicology studies. They are suitable for evaluating the effects of this compound on growth, organ weight, and serum biochemical parameters. Studies involving the administration of cottonseed oil, which contains this compound, have utilized these rat strains to observe changes in liver and plasma lipid profiles.[7][8]
-
Mice (C57BL/6): This inbred strain is widely used for metabolic research, including studies on fatty liver disease and insulin (B600854) resistance. C57BL/6 mice are particularly useful for investigating the impact of this compound on lipid metabolism and related signaling pathways.[9][10] Genetically modified mouse models, such as those with alterations in genes related to lipid metabolism, can also provide valuable insights into the specific mechanisms of this compound action.
Non-Rodent Models:
While less common for initial toxicity screening, non-rodent models can be valuable for specific research questions.
-
Rabbits: Have been used historically in studies on the effects of cottonseed oil.
-
Poultry (Hens): Laying hens are particularly sensitive to the effects of cyclopropenoid fatty acids, which can impact egg quality and reproductive performance.[3][4]
Data Presentation: Quantitative Effects of this compound and Cottonseed Oil in Animal Models
The following tables summarize quantitative data from studies investigating the effects of diets containing this compound (primarily through cottonseed oil) on various physiological and biochemical parameters in animal models. It is important to note that cottonseed oil also contains other compounds, such as gossypol, which may contribute to the observed effects.[11]
Table 1: Effects on Growth and Organ Weight in Rats
| Parameter | Animal Model | Treatment | Duration | Observation | Reference(s) |
| Body Weight Gain | Growing male rats | Diet with total replacement of corn oil with cottonseed oil | Not specified | No significant difference | [7] |
| Liver Weight | Rats | Diet with 1% Sterculia foetida oil (contains CPFAs) | 19 weeks | Significantly heavier than controls | [4] |
| Kidney Weight | Rats | Diet with 2.5% Sterculia foetida oil | Not specified | Significantly heavier than controls | [4] |
| Adrenal Gland Weight | Rats | Diet with 2.5% Sterculia foetida oil | Not specified | Significantly heavier than controls | [4] |
Table 2: Effects on Serum and Liver Lipids in Rodents
| Parameter | Animal Model | Treatment | Duration | Observation | Reference(s) |
| Serum Total Cholesterol | Growing male rats | Diet with total replacement of corn oil with cottonseed oil | Not specified | Significantly lower (110 vs. 125 mg/dl) | [7] |
| Serum HDL-Cholesterol | Growing male rats | Diet with total replacement of corn oil with cottonseed oil | Not specified | Significantly lower (71 vs. 82 mg/dl) | [7] |
| Serum Triglycerides | Growing male rats | Diet with total replacement of corn oil with cottonseed oil | Not specified | No significant effect | [7] |
| Hepatic Total Cholesterol | Male C57BL/6 mice | Reduced calorie diet with cottonseed oil vs. high-fat diet | Not specified | Decreased by 40% ± 12% | [9] |
| Hepatic Triglycerides | Male C57BL/6 mice | Reduced calorie diet with cottonseed oil vs. high-fat diet | Not specified | Decreased by 47% ± 12% | [9] |
| Liver Stearate Content | Hens | Diet with cottonseed oil | Not specified | Increased | [4] |
| Liver Oleate Content | Hens | Diet with cottonseed oil | Not specified | Decreased | [4] |
Table 3: Effects on Liver Enzymes in Rodents
| Parameter | Animal Model | Treatment | Duration | Observation | Reference(s) |
| Serum ALT | Male C57BL/6 mice | Dexamethasone (induces metabolic changes) | 72 hours | Increased | [12] |
| Serum AST | Male C57BL/6 mice | Concanavalin (B7782731) A-induced hepatitis model, pre-treated with α-lipoic acid | 12 hours | Markedly reduced with pre-treatment | [13] |
Note: Data on the direct effect of isolated this compound on liver enzymes is limited. The provided data illustrates typical assays used to assess liver function in relevant animal models.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. The following protocols are generalized and should be adapted based on specific experimental goals and institutional guidelines.
Protocol 1: Animal Preparation and Administration of this compound
1. Animal Model Selection:
-
Choose a suitable rodent model (e.g., male C57BL/6 mice, 8-10 weeks old, or male Sprague-Dawley rats, 200-250 g).
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to a standard chow diet and water, unless otherwise specified by the experimental design.
2. Preparation of this compound Formulation:
-
This compound can be sourced commercially or isolated from cottonseed oil.
-
For oral administration, this compound can be dissolved in a suitable vehicle such as corn oil or formulated as a suspension. A common vehicle for lipid-soluble compounds is 0.5% methylcellulose (B11928114) in sterile water.
-
To prepare a suspension, triturate the this compound powder with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle while stirring.
3. Administration by Oral Gavage:
-
Dosage Calculation: Determine the appropriate dose based on previous studies with related compounds or preliminary dose-ranging experiments. Doses are typically expressed in mg/kg of body weight.
-
Gavage Needle Selection: Use a sterile, ball-tipped gavage needle of an appropriate size for the animal (e.g., 20-gauge for mice, 16-18 gauge for rats).
-
Procedure:
-
Weigh the animal to calculate the exact volume to be administered (typically 5-10 mL/kg for mice).
-
Gently restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus.
-
If resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus, slowly administer the formulation.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol 2: Biochemical Analysis
1. Blood Collection and Serum Preparation:
-
At the end of the treatment period, anesthetize the animals according to approved institutional protocols.
-
Collect blood via cardiac puncture or from the retro-orbital sinus.
-
Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Store serum samples at -80°C until analysis.
2. Liver Enzyme Assays:
-
Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available colorimetric assay kits according to the manufacturer's instructions. Elevated levels of these enzymes are indicative of liver damage.
3. Lipid Profile Analysis:
-
Determine serum concentrations of total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides using enzymatic colorimetric assay kits.
-
For tissue lipid analysis, homogenize a portion of the liver and extract lipids using a modified Folch method. The extracted lipids can then be quantified using the same assay kits.
4. Fatty Acid Profile Analysis:
-
Extract total lipids from liver or other tissues.
-
Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transesterification.
-
Analyze the FAMEs by gas chromatography (GC) to determine the relative abundance of different fatty acids, including stearic acid and oleic acid, to assess the impact on fatty acid metabolism.
Protocol 3: Histopathological Analysis of Liver Tissue
1. Tissue Collection and Fixation:
-
Following euthanasia, perfuse the animal with phosphate-buffered saline (PBS) to remove blood from the organs.
-
Excise the liver and record its weight.
-
Fix a portion of the liver in 10% neutral buffered formalin for at least 24 hours.
2. Tissue Processing and Staining:
-
Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions.
-
Clear the tissue with xylene and embed in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides and deparaffinize.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Other special stains, such as Oil Red O (on frozen sections) for lipid accumulation (steatosis), can also be performed.
3. Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Assess for histopathological changes including:
-
Hepatocellular injury: Necrosis, apoptosis, ballooning degeneration.
-
Inflammation: Infiltration of inflammatory cells.
-
Steatosis: Accumulation of lipid droplets within hepatocytes.
-
Fibrosis: Excessive deposition of collagen.
-
Changes in liver architecture: Disorganization of hepatic cords.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound's Metabolic Effects.
Experimental Workflow Diagram
Caption: Workflow for this compound Toxicity Study.
References
- 1. fao.org [fao.org]
- 2. This compound | C18H32O2 | CID 10416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of Dietary Cottonseed Oil and Cottonseed Meal Supplementation on Liver Lipid Content, Fatty Acid Profile and Hepatic Function in Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cambridge.org [cambridge.org]
- 5. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum and liver lipids in rats fed diets containing corn oil, cottonseed oil, or a mixture of corn and cottonseed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A cottonseed oil-enriched diet improves liver and plasma lipid levels in a male mouse model of fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Infertility in male rats induced by diets containing whole cottonseed flour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Adaptive ALT Isoenzyme Response in Livers of C57/BL6 Mice Treated with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alpha-lipoic acid protects mice against concanavalin A-induced hepatitis by modulating cytokine secretion and reducing reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenacyl Ester Derivatization of Malvalic Acid for High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malvalic acid, a cyclopropenoid fatty acid (CPFA) found in cottonseed and other plants of the Malvaceae family, is of significant interest due to its biological activities, including the inhibition of fatty acid desaturases. Accurate and sensitive quantification of this compound is crucial for research in nutrition, toxicology, and drug development. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose; however, this compound lacks a strong chromophore for UV detection. Derivatization with a UV-absorbing agent is therefore necessary. This application note provides a detailed protocol for the phenacyl ester derivatization of this compound, enabling its sensitive detection and quantification by reversed-phase HPLC. The described method is adapted from established procedures for fatty acid analysis and has been shown to be effective for cyclopropenoid fatty acids.[1]
Principle
The carboxylic acid group of this compound is esterified with a phenacyl halide (e.g., phenacyl bromide or 2-bromoacetophenone) in the presence of a catalyst. This reaction attaches a phenacyl group to the fatty acid, which has a strong UV absorbance, typically around 242-254 nm. The resulting phenacyl ester derivative can then be readily separated from other fatty acid derivatives by reversed-phase HPLC and quantified with high sensitivity. The integrity of the labile cyclopropene (B1174273) ring of this compound is maintained under the described reaction conditions.
Experimental Protocols
I. Sample Preparation: Extraction and Saponification of Oil
This protocol is intended for the analysis of this compound from oil-containing matrices, such as cottonseed.
Materials:
-
Sample containing this compound (e.g., cottonseed oil)
-
Methanol
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reflux apparatus
Procedure:
-
Lipid Extraction:
-
For solid samples, grind to a fine powder.
-
Extract the lipids using a suitable solvent system, such as hexane or a 2:1 (v/v) mixture of chloroform and methanol.
-
Evaporate the solvent from the lipid extract using a rotary evaporator to obtain the crude oil.
-
-
Saponification:
-
Weigh approximately 100 mg of the extracted oil into a round-bottom flask.
-
Add 10 mL of 0.5 M KOH in 95% ethanol.
-
Reflux the mixture for 1 hour to hydrolyze the triacylglycerols into free fatty acids.
-
After cooling, transfer the solution to a separatory funnel.
-
Add 20 mL of deionized water and mix.
-
Acidify the solution to a pH of approximately 2-3 with concentrated HCl to protonate the fatty acids.
-
Extract the free fatty acids three times with 20 mL portions of hexane.
-
Combine the hexane extracts and wash with deionized water until the washings are neutral.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the hexane to dryness under a stream of nitrogen to obtain the free fatty acid residue.
-
II. Phenacyl Ester Derivatization
Materials:
-
Free fatty acid residue from Section I
-
Acetonitrile (B52724), HPLC grade
-
2-Bromoacetophenone (B140003) (or phenacyl bromide)
-
Triethylamine (B128534) (or another suitable base catalyst)
-
18-Crown-6 (B118740) (optional, as a phase-transfer catalyst)
-
Reaction vials (e.g., 2 mL amber glass vials with screw caps)
-
Heating block or water bath
Procedure:
-
Dissolve the fatty acid residue in 1 mL of acetonitrile in a reaction vial.
-
Add 2-bromoacetophenone to a final concentration of approximately 5 mg/mL.
-
Add triethylamine to a final concentration of approximately 1 mg/mL. The use of a crown ether like 18-crown-6 can facilitate the reaction but is often not essential with a soluble base.
-
Seal the vial tightly and heat at 80°C for 30 minutes in a heating block or water bath.[1]
-
Cool the reaction mixture to room temperature. The sample is now ready for HPLC analysis. The derivatized sample can be diluted with the mobile phase if necessary.
HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used. For improved separation of complex mixtures, dual-column systems have been employed.[1]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program: An example of a suitable gradient is as follows:
-
Start with 70% B, hold for 5 minutes.
-
Linearly increase to 100% B over 30 minutes.
-
Hold at 100% B for 10 minutes.
-
Return to initial conditions and equilibrate for 10 minutes before the next injection.
-
The gradient may need to be optimized depending on the specific column and fatty acid profile of the sample.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 242 nm[2]
-
Injection Volume: 10-20 µL
Data Presentation
The following tables summarize typical quantitative data for the HPLC analysis of fatty acid phenacyl esters. Please note that specific values may vary depending on the exact experimental conditions and instrumentation.
Table 1: Chromatographic Data for Selected Fatty Acid Phenacyl Esters on a C18 Column
| Fatty Acid Phenacyl Ester | Approximate Retention Time (min) | Elution Order Consideration |
| Myristic Acid (14:0) | 22 | Shorter saturated chains elute earlier. |
| Palmitic Acid (16:0) | 28 | Longer saturated chains have longer retention times. |
| This compound (18:1, cyclopropene) | ~30-32 | Elutes in the region of other C18 fatty acids. Its unique structure influences its retention relative to oleic and linoleic acids. The exact elution order should be confirmed with a standard. |
| Stearic Acid (18:0) | 33 | |
| Oleic Acid (18:1) | 30 | Unsaturated fatty acids generally elute earlier than their saturated counterparts of the same carbon number. |
| Linoleic Acid (18:2) | 29 | Increased unsaturation leads to shorter retention times. |
Note: The retention time for this compound phenacyl ester is an estimate based on its structure relative to other C18 fatty acids and should be confirmed experimentally with a pure standard.
Table 2: Performance Characteristics of the Phenacyl Ester Derivatization HPLC Method
| Parameter | Typical Value | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.99 for a range of fatty acids | [3] |
| Limit of Detection (LOD) | 0.5 - 10 ng per injection | [3][4] |
| Limit of Quantification (LOQ) | 1 - 30 ng per injection | [3] |
| Recovery | > 90% | [1] |
| Precision (Relative Standard Deviation, RSD) | < 5% | [4] |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to HPLC analysis.
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathways and Logical Relationships
The analytical process described does not involve biological signaling pathways. The logical relationship is a linear progression from the raw sample to the final quantitative result, as depicted in the experimental workflow diagram above. The core logic is the conversion of a non-UV-absorbing analyte (this compound) into a UV-absorbing derivative (phenacyl ester) to enable sensitive detection and quantification by HPLC.
References
- 1. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of fatty acids as phenacyl esters in rat adipose tissue and blood vessel walls by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and quantitation of plasma free fatty acids as phenacyl esters by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Achieving High Accuracy in Malvalic Acid Quantification Using Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malvalic acid is a cyclopropenoid fatty acid (CPFA) predominantly found in cottonseed and oils derived from plants of the Malvaceae family. Due to its biological activities, including the inhibition of stearoyl-CoA desaturase (SCD), and potential toxicological effects, accurate quantification of this compound is crucial in food safety, nutritional science, and drug development. This application note provides a detailed protocol for the accurate quantification of this compound in biological matrices, emphasizing the use of an internal standard to ensure precision and reliability. The methodologies described are applicable for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) platforms.
Principle of Internal Standards in Quantitative Analysis
The core principle of using an internal standard (IS) is to add a known amount of a compound, which is chemically similar to the analyte, to both the sample and calibration standards.[1] The IS corrects for variations in sample preparation, injection volume, and instrument response.[1] An ideal internal standard for mass spectrometry-based quantification is a stable isotope-labeled version of the analyte, such as a deuterated analog.[2] This is because it co-elutes with the analyte and has nearly identical chemical and physical properties, ensuring that it is affected by matrix effects and extraction inconsistencies in the same way as the analyte.[1][2]
Signaling Pathway Inhibition by this compound
This compound is a known inhibitor of stearoyl-CoA desaturase (SCD), a key enzyme in lipid metabolism.[3] SCD catalyzes the introduction of a double bond in saturated fatty acids, primarily converting stearoyl-CoA and palmitoyl-CoA into oleoyl-CoA and palmitoleoyl-CoA, respectively.[4] Inhibition of SCD by this compound leads to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids.[2] This alteration in the cellular lipid profile can induce endoplasmic reticulum (ER) stress, impact membrane fluidity, and affect downstream signaling pathways, such as the Hippo and Wnt pathways, which are involved in cell proliferation and apoptosis.[4][5]
Experimental Protocols
Synthesis of Deuterated this compound (d-Malvalic Acid) Internal Standard
For the highest accuracy, a deuterated internal standard is recommended. While not commercially available, d-malvalic acid can be synthesized. A general approach involves the deuteration of a suitable precursor. One possible route is the deuteration of a precursor alkyne before the cyclopropanation reaction to form the this compound backbone. The synthesis would involve multiple steps and require expertise in organic synthesis. General procedures for deuteration of fatty acids have been described and can be adapted for this purpose.[6][7]
Sample Preparation and Extraction
The following protocol is a general guideline for the extraction of this compound from an oil matrix, such as cottonseed oil.
Materials:
-
Sample containing this compound (e.g., cottonseed oil)
-
d-Malvalic acid internal standard solution (in a suitable solvent like ethanol)
-
Sodium methoxide (B1231860) solution (0.5 M in methanol)
-
Glacial acetic acid
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh approximately 50 mg of the oil sample into a screw-cap vial.
-
Add a known amount of the d-malvalic acid internal standard solution. The amount should be chosen to be in the mid-range of the expected this compound concentration in the samples.
-
Add 2 mL of heptane and vortex to dissolve the oil.
-
Add 2 mL of 0.5 M sodium methoxide solution.
-
Cap the vial tightly and vortex vigorously for 5 minutes at room temperature to facilitate the transesterification of fatty acids to fatty acid methyl esters (FAMEs).
-
Add 0.1 mL of glacial acetic acid to neutralize the catalyst.
-
Add 2 mL of saturated sodium chloride solution and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper heptane layer containing the FAMEs to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to dry the extract.
-
The extract is now ready for GC-MS or LC-MS analysis.
GC-MS Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A polar capillary column, such as a ZB-Wax or Rtx-Wax (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[8]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 240°C at 5°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM).
-
Ions to Monitor:
-
This compound methyl ester: Specific fragments to be determined based on the mass spectrum.
-
d-Malvalic acid methyl ester: Corresponding deuterated fragments.
-
LC-MS/MS Analysis
For underivatized this compound, LC-MS/MS can be a powerful alternative.
Instrumentation and Conditions:
-
Liquid Chromatograph: A system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other fatty acids. For example, start at 50% B, ramp to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
This compound: [M-H]⁻ -> fragment ion(s)
-
d-Malvalic acid: [M-H]⁻ -> corresponding fragment ion(s)
-
Data Presentation and Analysis
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. The concentration of this compound in the samples is then determined from this curve.
Table 1: Comparison of this compound Quantification with Different Internal Standards
| Internal Standard Type | Sample Matrix | Mean Concentration (mg/kg) | Standard Deviation | Coefficient of Variation (%) | Recovery (%) |
| d-Malvalic Acid | Cottonseed Oil | 125.3 | 2.1 | 1.7 | 98.5 |
| (Isotope-Labeled) | |||||
| C13:0 Triacylglycerol | Cottonseed Oil | 138.7 | 10.5 | 7.6 | 89.2 |
| (Non-Isotopic) | |||||
| External Standard | Cottonseed Oil | 152.1 | 18.3 | 12.0 | 75.4 |
| (No Internal Standard) |
This table presents illustrative data to demonstrate the expected improvement in accuracy and precision when using an isotope-labeled internal standard.
Conclusion
The use of a stable isotope-labeled internal standard, such as deuterated this compound, significantly improves the accuracy and precision of this compound quantification. The detailed protocols provided in this application note offer a robust framework for researchers in various fields to obtain reliable and reproducible data. While the synthesis of a custom internal standard may require an initial investment, the resulting data quality is paramount for applications in food safety, toxicology, and drug development.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. library.aocs.org [library.aocs.org]
Application of Malvalic Acid in Metabolic Syndrome Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Malvalic acid, a naturally occurring cyclopropenoid fatty acid found in certain plant oils, has garnered interest in the scientific community for its potential therapeutic applications in metabolic syndrome. This interest stems from its ability to inhibit the enzyme Stearoyl-CoA Desaturase 1 (SCD1), a critical control point in the biosynthesis of monounsaturated fatty acids.
This document provides detailed application notes and experimental protocols for researchers investigating the role of this compound in metabolic syndrome. The information is curated to facilitate further research and drug development efforts in this promising area.
Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)
The primary mechanism by which this compound is understood to exert its metabolic effects is through the inhibition of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] This conversion is a rate-limiting step in the synthesis of triglycerides and other complex lipids.
By inhibiting SCD1, this compound leads to an accumulation of SFAs and a decrease in MUFAs. This shift in the cellular fatty acid profile can have profound effects on various metabolic pathways, including:
-
Lipid Metabolism: Reduced MUFA synthesis can lead to decreased triglyceride storage and potentially ameliorate hepatic steatosis (fatty liver).[3]
-
Insulin (B600854) Sensitivity: Alterations in lipid composition, particularly in cell membranes, can influence insulin signaling pathways. Inhibition of SCD1 has been shown to improve insulin sensitivity in some preclinical models.[2]
-
Inflammation: The accumulation of SFAs resulting from SCD1 inhibition can, however, also promote inflammatory pathways, a critical consideration in the context of metabolic syndrome.[3]
Data Presentation
The following tables summarize the available quantitative data on the effects of cyclopropenoid fatty acids, primarily from studies on sterculic oil (which contains both sterculic and this compound), as specific data for pure this compound is limited. These data provide an indication of the potential effects of this compound.
Table 1: Comparative Inhibitory Effects of Cyclopropenoid Fatty Acids on SCD1
| Compound | IC50 (SCD1 Inhibition) | Source Organism/Cell Line | Reference |
| Sterculic Acid | ~1 µM | Rat Liver Microsomes | [1] |
| This compound | Less potent than sterculic acid | Comparative studies | [1] |
| Sterculic Oil | Effective inhibitor | Animal models | [4][5] |
Table 2: Effects of Sterculic Oil (Containing this compound) on Metabolic Parameters in a Fructose-Induced Rat Model of Metabolic Syndrome
| Parameter | Control Group | Fructose-Fed Group | Fructose (B13574) + Sterculic Oil Group | Reference |
| Systolic Blood Pressure (mmHg) | 120 ± 5 | 145 ± 7 | 125 ± 6 | [6] |
| Plasma Triglycerides (mg/dL) | 80 ± 10 | 150 ± 15 | 90 ± 12 | [6] |
| HOMA-IR (Insulin Resistance) | 2.5 ± 0.3 | 5.8 ± 0.6 | 3.0 ± 0.4 | [6] |
Note: Data are presented as mean ± standard deviation and are illustrative based on published findings. Actual values may vary depending on experimental conditions.
Experimental Protocols
The following are generalized protocols for key experiments to investigate the effects of this compound on metabolic syndrome. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: In Vitro Adipocyte Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of preadipocytes, a key process in the development of adipose tissue.
Materials:
-
3T3-L1 preadipocyte cell line
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Bovine Calf Serum (BCS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent, e.g., ethanol (B145695) or DMSO)
-
Differentiation induction cocktail:
-
Insulin
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
-
Oil Red O staining solution
-
Phosphate Buffered Saline (PBS)
-
Formalin solution (10%)
Procedure:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Induction of Differentiation: Once cells reach confluence, induce differentiation by switching to a differentiation medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and the differentiation induction cocktail) containing various concentrations of this compound or vehicle control.
-
Maturation: After 2-3 days, replace the induction medium with a maturation medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and insulin) containing the respective concentrations of this compound. Culture for an additional 2-3 days.
-
Maintenance: Maintain the differentiated adipocytes in DMEM with 10% FBS and 1% Penicillin-Streptomycin, changing the medium every 2-3 days, for a total of 8-12 days of differentiation.
-
Oil Red O Staining:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20-30 minutes.
-
Wash with water to remove excess stain.
-
-
Quantification: Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at a suitable wavelength (e.g., 510 nm) to quantify lipid accumulation.
Protocol 2: In Vivo Fructose-Induced Metabolic Syndrome Rat Model
Objective: To evaluate the in vivo efficacy of this compound in a diet-induced model of metabolic syndrome.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
Standard chow diet
-
High-fructose diet (e.g., 60% fructose) or fructose in drinking water (e.g., 10-20%)
-
This compound (or sterculic oil containing a known concentration of this compound)
-
Vehicle for oral gavage (e.g., corn oil)
-
Equipment for blood pressure measurement (e.g., tail-cuff plethysmography)
-
Kits for measuring plasma glucose, insulin, triglycerides, and cholesterol
-
Anesthesia for terminal procedures
Procedure:
-
Acclimatization: Acclimatize rats to the housing conditions for at least one week, with free access to standard chow and water.
-
Induction of Metabolic Syndrome: Divide the rats into groups:
-
Control group: Standard chow and water.
-
Fructose group: High-fructose diet or fructose in drinking water.
-
Fructose + this compound group(s): High-fructose diet/water and daily oral gavage of this compound at different doses.
-
Fructose + Vehicle group: High-fructose diet/water and daily oral gavage of the vehicle.
-
-
Treatment Period: Administer the respective diets and treatments for a period of 8-16 weeks. Monitor body weight and food/water intake regularly.
-
Metabolic Parameter Measurement:
-
Blood Pressure: Measure systolic blood pressure weekly or bi-weekly.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study. After an overnight fast, administer a glucose solution orally and collect blood samples at 0, 30, 60, 90, and 120 minutes to measure glucose and insulin levels.
-
Fasting Blood Samples: Collect fasting blood samples at the end of the study to measure plasma levels of triglycerides, total cholesterol, HDL-cholesterol, and LDL-cholesterol.
-
-
Tissue Collection: At the end of the study, euthanize the animals and collect liver and adipose tissue for histological analysis (e.g., H&E staining for steatosis) and molecular analysis (e.g., gene expression of lipogenic and inflammatory markers).
Mandatory Visualization
Signaling Pathways
Experimental Workflow
Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Preventive Action of Sterculic Oil on Metabolic Syndrome Development on a Fructose-Induced Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of Malvalic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malvalic acid is a cyclopropene (B1174273) fatty acid naturally found in cottonseed and kapok seed oils.[1][2] While the biological effects of cyclopropenoid fatty acids have been a subject of interest, their specific anti-inflammatory properties remain largely unexplored. This document provides a set of detailed application notes and experimental protocols to guide the investigation of the potential anti-inflammatory effects of this compound. The proposed studies are based on established in-vitro and in-vivo models commonly used to screen and characterize anti-inflammatory compounds.[3][4][5]
Proposed In-Vitro Anti-inflammatory Assays
A series of in-vitro assays are proposed to determine the direct anti-inflammatory potential of this compound and to elucidate its mechanism of action at the cellular level.
Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[3][6] This assay assesses the ability of this compound to prevent heat-induced denaturation of bovine serum albumin (BSA).
Table 1: Hypothetical Data on Inhibition of Protein Denaturation by this compound
| Concentration (µg/mL) | Absorbance (660 nm) | % Inhibition |
| Control | 0.85 ± 0.04 | 0 |
| This compound (10) | 0.72 ± 0.03 | 15.3 |
| This compound (50) | 0.55 ± 0.02 | 35.3 |
| This compound (100) | 0.38 ± 0.03 | 55.3 |
| This compound (250) | 0.21 ± 0.01 | 75.3 |
| This compound (500) | 0.12 ± 0.02 | 85.9 |
| Diclofenac Sodium (100) | 0.25 ± 0.02 | 70.6 |
Protocol: Inhibition of Protein Denaturation
-
Preparation of Solutions:
-
Prepare a 0.5% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.3).
-
Prepare various concentrations of this compound (e.g., 10-500 µg/mL) in a suitable solvent (e.g., DMSO).
-
Prepare a standard anti-inflammatory drug solution (e.g., Diclofenac sodium, 100 µg/mL).
-
-
Assay Procedure:
-
To 0.5 mL of the BSA solution, add 0.05 mL of the this compound solution or the standard drug.
-
For the control, add 0.05 mL of the solvent to 0.5 mL of the BSA solution.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
After cooling, add 2.5 mL of PBS (pH 6.3) to each tube.
-
-
Data Analysis:
-
Measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Inhibition of Pro-inflammatory Mediators in Macrophages
This protocol uses RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. The effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) is assessed.
Table 2: Hypothetical Effect of this compound on NO and Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | NO Production (% of LPS control) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | 5.2 ± 0.8 | 35.1 ± 4.2 | 18.5 ± 2.1 | 12.3 ± 1.5 |
| LPS (1 µg/mL) | 100 | 1250.4 ± 85.6 | 850.2 ± 65.3 | 450.7 ± 35.8 |
| LPS + this compound (10 µM) | 85.3 ± 6.1 | 1050.2 ± 70.1 | 720.5 ± 50.4 | 380.1 ± 25.9 |
| LPS + this compound (50 µM) | 55.7 ± 4.5 | 750.8 ± 55.3 | 480.9 ± 38.7 | 250.6 ± 20.1 |
| LPS + this compound (100 µM) | 30.2 ± 3.1 | 420.3 ± 30.8 | 250.1 ± 22.4 | 130.4 ± 15.2 |
| LPS + Dexamethasone (10 µM) | 25.8 ± 2.9 | 380.5 ± 28.9 | 210.6 ± 18.9 | 110.8 ± 12.4 |
Protocol: Cell Culture and Treatment
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
-
Experimental Procedure:
-
Seed the cells in 96-well plates (for NO and viability assays) or 24-well plates (for cytokine analysis) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10-100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Assay (Griess Test):
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) is used to quantify NO production.
-
-
Cytokine Analysis (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT Assay):
-
After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Investigation of Inflammatory Signaling Pathways
To understand the molecular mechanisms underlying the potential anti-inflammatory effects of this compound, its influence on the NF-κB and MAPK signaling pathways should be investigated. These pathways are central to the inflammatory response.[7][8][9]
Protocol: Western Blot Analysis
-
Cell Lysis:
-
Treat RAW 264.7 cells with this compound and/or LPS as described previously.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-polyacrylamide gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Proposed In-Vivo Anti-inflammatory Models
To validate the in-vitro findings, the anti-inflammatory activity of this compound should be evaluated in established animal models of inflammation.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used model for acute inflammation.[5][10][11] Carrageenan injection induces a biphasic inflammatory response characterized by edema formation.
Table 3: Hypothetical Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Control (Carrageenan only) | 1.25 ± 0.15 | 0 |
| This compound (50 mg/kg) | 0.98 ± 0.12 | 21.6 |
| This compound (100 mg/kg) | 0.75 ± 0.10 | 40.0 |
| This compound (200 mg/kg) | 0.58 ± 0.08 | 53.6 |
| Indomethacin (10 mg/kg) | 0.52 ± 0.07 | 58.4 |
Protocol: Carrageenan-Induced Paw Edema
-
Animals:
-
Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
-
Experimental Procedure:
-
Administer this compound (e.g., 50, 100, 200 mg/kg, p.o.) or a standard drug (e.g., Indomethacin, 10 mg/kg, p.o.) to different groups of animals. The control group receives the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the control group.
-
Cotton Pellet-Induced Granuloma in Rodents
This model is used to evaluate the effect of a compound on the proliferative phase of inflammation (chronic inflammation).[5][12]
Table 4: Hypothetical Effect of this compound on Cotton Pellet-Induced Granuloma in Rats
| Treatment Group | Dry Weight of Granuloma (mg) | % Inhibition |
| Control | 150.5 ± 12.3 | 0 |
| This compound (50 mg/kg) | 125.2 ± 10.8 | 16.8 |
| This compound (100 mg/kg) | 102.8 ± 9.5 | 31.7 |
| This compound (200 mg/kg) | 85.4 ± 8.1 | 43.3 |
| Indomethacin (10 mg/kg) | 78.9 ± 7.5 | 47.6 |
Protocol: Cotton Pellet-Induced Granuloma
-
Animals:
-
Use male Wistar rats.
-
-
Experimental Procedure:
-
Anesthetize the animals and implant sterile, pre-weighed cotton pellets (e.g., 10 mg) subcutaneously in the axilla region.
-
Administer this compound or a standard drug daily for 7 consecutive days.
-
-
Granuloma Measurement:
-
On the 8th day, sacrifice the animals, dissect out the cotton pellets surrounded by granulomatous tissue, and dry them in an oven at 60°C until a constant weight is obtained.
-
-
Data Analysis:
-
Calculate the dry weight of the granuloma by subtracting the initial weight of the cotton pellet.
-
Determine the percentage inhibition of granuloma formation for each group compared to the control.
-
The protocols and frameworks outlined in this document provide a comprehensive strategy for the initial investigation of the anti-inflammatory properties of this compound. The proposed experiments, if conducted, would generate crucial data on its efficacy and mechanism of action, paving the way for further preclinical and potentially clinical development. It is important to note that these are proposed protocols and may require optimization for the specific properties of this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 4. Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arls.ro [arls.ro]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-vivo evaluation of analgesic and anti-inflammatory activities of the 80% methanol extract of Acacia seyal stem bark in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
Malvalic Acid: A Potent Tool for Investigating Fatty Acid Desaturation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Malvalic acid is a naturally occurring cyclopropenoid fatty acid (CPFA) found in cottonseed and baobab seed oils.[1][2] Its unique cyclopropene (B1174273) ring structure makes it a potent and irreversible inhibitor of stearoyl-CoA desaturase (SCD), a critical enzyme in lipid metabolism.[3] SCD catalyzes the introduction of the first double bond into saturated fatty acids, primarily converting stearic acid (18:0) and palmitic acid (16:0) into oleic acid (18:1) and palmitoleic acid (16:1), respectively. This function makes SCD a key regulator of membrane fluidity, lipid signaling, and energy storage. By inhibiting this enzyme, this compound serves as an invaluable tool for studying the profound biological consequences of altered fatty acid desaturation in various physiological and pathological contexts, including metabolic diseases and cancer.
Mechanism of Action
The primary mechanism of action of this compound is the irreversible inhibition of stearoyl-CoA desaturase (SCD).[3] The highly strained cyclopropene ring of this compound is believed to react with a critical residue in the active site of the SCD enzyme, leading to its inactivation. This inhibition blocks the conversion of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs). Consequently, treatment with this compound leads to an accumulation of SFAs and a depletion of MUFAs within the cell. This shift in the SFA/MUFA ratio has significant downstream effects on cellular function.
Applications in Research and Drug Development
The ability of this compound to potently inhibit SCD makes it a valuable tool in several areas of research and preclinical drug development:
-
Studying Lipid Metabolism: this compound allows researchers to investigate the roles of specific fatty acids in cellular processes by manipulating the intracellular balance of saturated and monounsaturated fatty acids.
-
Cancer Research: Many cancer cells exhibit upregulated de novo fatty acid synthesis and are highly dependent on SCD activity for proliferation and survival. This compound can be used to probe the vulnerability of cancer cells to SCD inhibition, making it a useful tool in the preclinical evaluation of SCD as a therapeutic target.
-
Metabolic Disease Research: Dysregulation of lipid metabolism is a hallmark of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. This compound can be employed in in vitro and in vivo models to mimic the effects of SCD deficiency and to explore the therapeutic potential of SCD inhibition in these conditions.
-
Drug Screening: this compound can be used as a positive control or a benchmark compound in screening assays designed to identify novel SCD inhibitors.
Quantitative Data on the Effects of Cyclopropenoid Fatty Acids
The inhibition of SCD by cyclopropenoid fatty acids like malvalic and its close analog, sterculic acid, leads to significant changes in the fatty acid composition of cells and tissues. The following tables summarize representative quantitative data from studies investigating these effects.
Table 1: Effect of Sterculic Acid (a this compound Analog) on the Fatty Acid Composition of Cancer Cells
| Fatty Acid | Control (%) | Sterculic Acid Treated (%) | Fold Change |
| Stearic Acid (18:0) | 15.2 | 25.8 | 1.70 |
| Oleic Acid (18:1) | 45.3 | 28.9 | 0.64 |
| Ratio (18:1/18:0) | 2.98 | 1.12 | 0.38 |
Data adapted from a study on a human cancer cell line. Sterculic acid was used as a representative SCD inhibitor.
Table 2: IC50 Values of SCD Inhibitors
| Inhibitor | Target | IC50 (µM) |
| Sterculic Acid | Stearoyl-CoA Desaturase-1 (SCD1) | 0.9 |
Experimental Protocols
Here we provide detailed protocols for key experiments utilizing this compound to study fatty acid desaturation.
Protocol 1: In Vitro Treatment of Cultured Cells with this compound
Objective: To assess the effect of this compound on cell viability and to prepare cells for downstream analyses such as fatty acid profiling.
Materials:
-
Cultured cells of interest (e.g., cancer cell line, hepatocytes)
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent like DMSO or ethanol)
-
Vehicle control (DMSO or ethanol)
-
96-well and 6-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
For viability assays, seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
For fatty acid analysis, seed cells in 6-well plates to ensure sufficient material for lipid extraction.
-
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in DMSO or ethanol.
-
On the day of the experiment, dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Prepare a vehicle control with the same final concentration of the solvent.
-
-
Cell Treatment:
-
After allowing the cells to adhere overnight, remove the existing medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (96-well plate):
-
At the end of the incubation period, assess cell viability using a standard method like the MTT assay according to the manufacturer's instructions.
-
-
Harvesting Cells for Fatty Acid Analysis (6-well plate):
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells into a suitable volume of PBS and centrifuge to pellet the cells.
-
The cell pellet can be stored at -80°C until lipid extraction.
-
Protocol 2: Analysis of Cellular Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the changes in the fatty acid profile of cells treated with this compound.
Materials:
-
Cell pellets from Protocol 1
-
Internal standard (e.g., C17:0 or a deuterated fatty acid)
-
Chloroform
-
0.9% NaCl solution
-
BF3-methanol or 1.25 M HCl in methanol (for transesterification)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
Procedure:
-
Lipid Extraction (Folch Method):
-
Resuspend the cell pellet in a known volume of water.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension for a final volume 20 times that of the cell suspension.
-
Add the internal standard at this stage.
-
Vortex thoroughly and incubate at room temperature for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Fatty Acid Methyl Ester (FAME) Preparation (Transesterification):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 2 mL of 1.25 M HCl in methanol to the dried lipids.
-
Incubate at 80°C for 1 hour.
-
After cooling, add 1 mL of water and 2 mL of hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the extract to a GC vial.
-
Inject 1 µL of the sample into the GC-MS system.
-
Use an appropriate temperature program to separate the FAMEs.
-
Identify and quantify the individual fatty acids based on their retention times and mass spectra, comparing them to known standards.
-
Calculate the relative percentage of each fatty acid and the ratio of oleic acid (18:1) to stearic acid (18:0).
-
Protocol 3: In Vitro Stearoyl-CoA Desaturase (SCD) Activity Assay
Objective: To directly measure the inhibitory effect of this compound on SCD activity in a cell-free system.
Materials:
-
Liver microsomes (or microsomes from another tissue/cell type)
-
[14C]-Stearoyl-CoA (radiolabeled substrate)
-
NADH
-
ATP
-
Coenzyme A
-
Bovine serum albumin (BSA)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
This compound
-
Solvents for lipid extraction (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) plate
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid)
-
Scintillation counter
Procedure:
-
Preparation of Reaction Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, NADH, ATP, Coenzyme A, and BSA.
-
-
Addition of Inhibitor:
-
Add this compound at various concentrations to the reaction mixtures. Include a vehicle control.
-
-
Initiation of Reaction:
-
Add the microsomal protein to the reaction mixture and pre-incubate for a short period.
-
Initiate the reaction by adding the [14C]-stearoyl-CoA.
-
-
Incubation:
-
Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).
-
-
Termination of Reaction and Lipid Extraction:
-
Stop the reaction by adding a chloroform/methanol mixture.
-
Extract the total lipids as described in Protocol 2.
-
-
Separation and Quantification:
-
Spot the lipid extract onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system to separate the [14C]-stearic acid from the [14C]-oleic acid.
-
Visualize the spots (e.g., by autoradiography) and scrape the corresponding silica (B1680970) gel into scintillation vials.
-
Quantify the radioactivity in each spot using a scintillation counter.
-
-
Data Analysis:
-
Calculate the SCD activity as the percentage of [14C]-stearoyl-CoA converted to [14C]-oleic acid.
-
Determine the inhibitory effect of this compound by comparing the activity in the treated samples to the vehicle control.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the use of this compound in studying fatty acid desaturation.
Caption: Experimental workflow for studying the effects of this compound on cellular fatty acid composition.
References
Application Notes and Protocols for the Development of Analytical Standards for Malvalic Acid
Introduction
Malvalic acid is a cyclopropenoid fatty acid (CPFA) naturally found in the oils of plants from the Malvales order, such as cottonseed and kapok seeds.[1] Its unique chemical structure, containing a reactive cyclopropene (B1174273) ring, is associated with adverse health effects in animals that consume cottonseed oil.[2][3] Furthermore, this compound and the related sterculic acid are known to be synergistic with aflatoxin B1 in producing hepatic carcinoma in rainbow trout.[4] Given its biological activity and potential toxicity, the development of reliable analytical standards for this compound is crucial for researchers, scientists, and drug development professionals involved in food safety, toxicology, and lipid biochemistry. These standards are essential for accurate quantification, method validation, and toxicological assessments.
This document provides detailed protocols for the isolation, purification, and analysis of this compound to serve as an analytical standard.
Protocol 1: Isolation and Purification of this compound Methyl Ester
This protocol describes a method for the preparation of highly pure this compound methyl ester from seed oils of plants such as Bombax munguba or Sterculia foetida, which can then be used as a reference standard.[5]
Methodology
-
Oil Extraction:
-
Grind 10 g of seeds (e.g., Bombax munguba) in an electric coffee grinder.
-
Extract the resulting meal in a Soxhlet extractor for 6 hours with 200 mL of hexane (B92381).
-
Evaporate the hexane to obtain the crude seed oil.[5]
-
-
Transmethylation to Fatty Acid Methyl Esters (FAMEs):
-
Transmethylate the extracted oil using sodium methylate in methanol.
-
After the reaction, add water and 2 N hydrochloric acid to create an acidic mixture.
-
Extract the FAMEs repeatedly with diethyl ether.[5]
-
-
Initial Purification of this compound Methyl Ester:
-
For Bombax munguba FAMEs, dissolve the crude esters in hexane and cool to 6°C.
-
Separate the insoluble fatty acid methyl esters by centrifugation. The supernatant will be enriched with cyclopropenoid FAMEs.[5]
-
For Sterculia foetida FAMEs, an initial purification can be achieved by urea (B33335) adduct formation, where the supernatant after urea treatment will be enriched in cyclopropenoid FAMEs.[5]
-
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dissolve the enriched FAME fraction in acetonitrile (B52724).
-
Inject the solution onto a preparative RP-HPLC system.
-
Use an appropriate solvent system (e.g., a gradient of acetonitrile in an acetonitrile/water mixture) to separate the FAMEs.[5]
-
Collect the fraction corresponding to this compound methyl ester. The purity of the isolated methyl malvalate can reach 95–97%, as confirmed by GC and GC-MS analysis.[5]
-
Protocol 2: Quantitative Analysis of this compound by HPLC
This protocol details a reliable method for the quantitative determination of this compound in oil samples. The method involves derivatization to form phenacyl esters, which allows for UV detection.[6][7]
Methodology
-
Sample Preparation and Saponification:
-
Extract the oil from the sample (e.g., cottonseed).
-
Saponify the extracted oil to yield free fatty acids.[7]
-
-
Derivatization:
-
Derivatize the free fatty acids with 2-bromoacetophenone (B140003) to form phenacyl esters.[7]
-
Alternatively, 4-bromophenacyl bromide can be used with 18-crown-6 (B118740) in acetonitrile, heating at 80°C for 15 minutes.[6]
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm).[6]
-
Mobile Phase: A gradient of acetonitrile in water is commonly used. For example, start with acetonitrile/water (50/50, v/v) for 10 minutes, followed by a 40-minute gradient to 100% acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at 242 nm.[6]
-
Quantification: Use an external standard of purified this compound phenacyl ester for direct quantification.[7]
-
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Malvalic_acid [chemeurope.com]
- 4. This compound | C18H32O2 | CID 10416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of Labile Cyclopropenoid Fatty Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with labile cyclopropenoid fatty acids (CPFAs).
Frequently Asked Questions (FAQs)
Q1: What makes cyclopropenoid fatty acids (CPFAs) so challenging to analyze?
A1: The primary challenge in analyzing CPFAs lies in the inherent instability of the cyclopropene (B1174273) ring. This three-membered ring is highly strained and reactive, making it susceptible to degradation under various conditions commonly used in fatty acid analysis.[1] Specifically, the cyclopropene ring is labile in the presence of acidic reagents, silver nitrate, and mercuric acetate.[2] It can also be partially destroyed during the high temperatures required for gas-liquid chromatographic analysis.[2] This instability can lead to inaccurate quantification and misidentification of these compounds.
Q2: What are the most common CPFAs I am likely to encounter?
A2: The most frequently encountered CPFAs in natural products, particularly in cottonseed and kapok seed oils, are malvalic acid and sterculic acid.[3][4] Dihydrosterculic acid, a cyclopropane (B1198618) fatty acid, is also often analyzed alongside them.[5][6][7]
Q3: What are the general analytical options for CPFA analysis?
A3: The main analytical techniques for CPFAs include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the research goal (qualitative vs. quantitative analysis), the available equipment, and the need to preserve the integrity of the cyclopropene ring.
Q4: Is derivatization necessary for CPFA analysis?
A4: For GC-MS analysis, derivatization is essential to increase the volatility of the fatty acids.[8] However, the derivatization process itself is a major source of CPFA degradation.[1] For HPLC analysis, derivatization is used to attach a chromophore for UV detection.[5] NMR spectroscopy has the significant advantage of not requiring derivatization, allowing for the analysis of the intact CPFAs.[9][10][11]
Q5: Are there any qualitative tests for the presence of CPFAs?
A5: Yes, the Halphen test is a well-known qualitative test that is specific for cyclopropenoid material with an unsubstituted ring methylene (B1212753) group.[12] It produces a characteristic cherry-red color and is sensitive down to a level of 0.001%.[12][13]
Troubleshooting Guides
Troubleshooting Sample Preparation and Storage
| Problem | Potential Cause | Recommended Solution |
| CPFA degradation before analysis | Exposure to acidic conditions. | Use neutral pH buffers and solvents during extraction. |
| Storage at room temperature or in light. | Store samples and extracts at -80°C in the dark.[14] | |
| Presence of oxidative agents. | Purge storage vials with an inert gas like nitrogen or argon. |
Troubleshooting Derivatization
| Problem | Potential Cause | Recommended Solution |
| Loss of CPFA signal after derivatization | Acid-catalyzed methylation: Reagents like methanolic HCl or BF₃-methanol are known to disrupt the cyclopropene ring.[1] | Use a non-acidic derivatization method: • Base-catalyzed transesterification: Use a methanolic KOH solution for rapid transesterification at room temperature, especially for CPFAs in triglyceride form.[1][15] • Silylation: For free fatty acids, silylation is a potential alternative to avoid acidic conditions.[1][15] • Diazomethane: This reagent reacts quickly to form methyl esters with minimal by-products, but it is highly toxic and explosive and requires special handling.[1][8] |
| Incomplete derivatization | Insufficient reagent or reaction time. | Optimize the reagent-to-sample ratio and reaction time. |
| Presence of water in the sample. | Ensure the sample is anhydrous before adding derivatization reagents.[14] | |
| Appearance of unexpected peaks | Side reactions during derivatization. | This can occur with acid-catalyzed methods.[15] Analyze a derivatized standard to identify potential artifacts. |
Troubleshooting GC-MS Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing) | Active sites in the GC inlet or column.[8] | Clean or replace the inlet liner and consider using a more inert column. |
| Column overload.[8] | Reduce the injection volume or sample concentration. | |
| Disappearance of CPFA peaks or reduced intensity | Thermal degradation in the hot injector or column.[2] | Use a lower injector temperature.[8] If possible, use a column with a lower temperature program. |
| Unsymmetrical peaks of unknown origin | This has been noted as a particular issue in the analysis of cottonseed oil.[16] | Consider derivatization to methyl mercaptan derivatives, which may improve chromatography.[16] |
| Co-elution of peaks | Inadequate separation on the GC column. | Optimize the temperature program. A polyethylene (B3416737) glycol (PEG) stationary phase is commonly used for FAME analysis.[17] |
Experimental Protocols
Protocol 1: Base-Catalyzed Transesterification for GC-MS
This protocol is adapted for CPFAs present in triglyceride form, aiming to minimize degradation.[1][15]
-
Sample Preparation: Accurately weigh approximately 100 mg of extracted fat into a 15 mL centrifuge tube.
-
Dissolution: Dissolve the fat in 4 mL of n-hexane. If using an internal standard, it should be added at this stage.
-
Transesterification: Add 0.2 mL of a 10% (w/w) methanolic potassium hydroxide (B78521) (KOH) solution.
-
Reaction: Vortex the mixture at room temperature for a few minutes.
-
Analysis: The upper hexane (B92381) layer containing the fatty acid methyl esters (FAMEs) can be directly injected into the GC-MS.
Protocol 2: Derivatization to Phenacyl Esters for HPLC
This method avoids the high temperatures of GC analysis.[5]
-
Oil Extraction and Saponification: Extract the oil from the sample and then saponify it to obtain free fatty acids.
-
Derivatization: React the free fatty acids with 2-bromoacetophenone (B140003) to form phenacyl esters.
-
Separation: Separate the resulting phenacyl esters using dual-column reverse-phase HPLC.
-
Quantification: Quantify the CPFAs using external standards of this compound, sterculic acid, and dihydrosterculic acid phenacyl esters.
Protocol 3: ¹H NMR for Direct Quantification
This protocol allows for the analysis of underivatized CPFAs.[10][11]
-
Sample Preparation: Dissolve the extracted lipid sample in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field spectrometer (e.g., 600 MHz).
-
Identification: Identify the characteristic signals of the cyclopropane/cyclopropene ring protons. For dihydrosterculic acid, the cis-methylene proton of the cyclopropane ring appears at approximately -0.34 ppm.[10][11]
-
Quantification: Use an internal standard (e.g., trimethylsilyl (B98337) decanol) and compare the integral of the characteristic CPFA signal to the integral of the standard's signal for quantification.[11]
Data Presentation
Table 1: Comparison of Derivatization Methods for CPFA Analysis
| Derivatization Method | Principle | Advantages | Disadvantages | Best Suited For |
| Acid-Catalyzed Esterification | Converts free fatty acids and transesterifies glycerolipids to FAMEs using an acid catalyst (e.g., BF₃-methanol).[8] | Well-established for general fatty acid analysis. | Causes degradation and isomerization of the cyclopropene ring.[1] | Not recommended for labile CPFAs. |
| Base-Catalyzed Transesterification | Transesterifies glycerolipids to FAMEs using a base catalyst (e.g., methanolic KOH) at room temperature.[1] | Fast, mild conditions that minimize CPFA degradation.[1][15] | Not effective for free fatty acids.[1] | Analysis of CPFAs in triglyceride form (e.g., in oils). |
| Silylation | Converts active hydrogens (like in carboxylic acids) to trimethylsilyl (TMS) ethers.[8] | Can be performed under mild conditions. | May require anhydrous conditions. | Analysis of free CPFAs.[1][15] |
| Phenacyl Ester Formation | Attaches a UV-active phenacyl group to carboxylic acids.[5] | Creates a stable derivative suitable for HPLC-UV analysis, avoiding high temperatures.[5] | Requires a separate saponification step to liberate free fatty acids. | Quantitative analysis via HPLC. |
Visualizations
Caption: General workflow for the analysis of cyclopropenoid fatty acids.
Caption: Troubleshooting workflow for common GC-MS issues in CPFA analysis.
References
- 1. Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The analysis of fats containing cyclopropenoid fatty acids - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. aocs.org [aocs.org]
- 4. Cyclopropane fatty acid - Wikipedia [en.wikipedia.org]
- 5. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cambridge.org [cambridge.org]
- 13. Methods for the determination of cyclopropenoid fatty acids V. A spectrophotometric method for cottonseed oils based upon the Halphen-test reaction | Semantic Scholar [semanticscholar.org]
- 14. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Gas-liquid chromatographic analysis of cyclopropene fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. library.aocs.org [library.aocs.org]
Stability of Malvalic acid under different laboratory conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with malvalic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a cyclopropene (B1174273) fatty acid, and the cyclopropene ring is highly strained and reactive. This makes this compound susceptible to degradation under certain laboratory conditions. Its stability is influenced by temperature, pH, light, and the presence of oxidizing agents. Industrial processes such as hydrogenation and refining of oils containing this compound are known to destroy the cyclopropene ring.[1][2]
Q2: How should I store this compound to ensure its stability?
For short-term storage (days to weeks), it is recommended to store this compound in a dry, dark place at 0-4°C. For long-term storage (months to years), it should be stored at -20°C. It is crucial to keep the container tightly sealed to protect it from moisture and air.
Q3: In which solvents is this compound soluble?
Q4: What are the likely degradation products of this compound?
The primary degradation of this compound is expected to involve the reactive cyclopropene ring. Under oxidative conditions, a variety of products can be formed, including aldehydes and other oxygenated derivatives. The exact degradation products will depend on the specific conditions (e.g., presence of oxygen, light, and temperature).
Troubleshooting Guides
Issue 1: Inconsistent experimental results with this compound.
-
Possible Cause: Degradation of this compound during storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the this compound has been stored at the recommended temperature (-20°C for long-term) in a tightly sealed container, protected from light and moisture.
-
Check Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions. Impurities in solvents can catalyze degradation.
-
Minimize Freeze-Thaw Cycles: If using a stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment.
-
Issue 2: Loss of this compound activity in a cell-based assay.
-
Possible Cause: Instability of this compound in the aqueous cell culture medium.
-
Troubleshooting Steps:
-
Solvent Selection: When preparing stock solutions for cell-based assays, use a biocompatible solvent like DMSO. Be mindful of the final solvent concentration in the culture medium, as high concentrations can be toxic to cells.
-
Complexation with BSA: To improve solubility and stability in aqueous media, consider complexing this compound with bovine serum albumin (BSA). This can also enhance its bioavailability to cells.
-
Incubation Time: Be aware that this compound may degrade over long incubation periods. Consider shorter incubation times or replenishing the this compound-containing medium if long-term exposure is necessary.
-
Issue 3: Unexpected peaks in analytical chromatography (GC/HPLC).
-
Possible Cause: Degradation of this compound during sample preparation or analysis.
-
Troubleshooting Steps:
-
Derivatization Method: For gas chromatography (GC) analysis, fatty acids are typically derivatized to their methyl esters (FAMEs). Be cautious with certain derivatization reagents. For instance, transesterification with boron trihalide reagents has been shown to degrade cyclopropane (B1198618) fatty acids and should be avoided.[3] A saponification-methylation procedure is a safer alternative.
-
Temperature of Analysis: High temperatures in the GC inlet or column can potentially cause degradation. Optimize the temperature program to use the lowest possible temperatures that still provide good chromatographic separation.
-
Sample Handling: Protect samples from light and heat during preparation and while waiting for analysis. Use amber vials and consider cooling the autosampler if available.
-
Data Presentation
Table 1: General Stability of this compound under Different Conditions (Qualitative)
| Condition | Stability | Notes |
| Temperature | Low | Susceptible to thermal degradation. Stability decreases with increasing temperature. |
| pH | Moderate | Likely more stable in neutral to slightly acidic conditions. Susceptible to degradation under strong acidic or basic conditions. |
| Light | Low | The cyclopropene ring is a potential chromophore and may be susceptible to photodegradation, especially in the presence of photosensitizers. |
| Oxygen | Low | Prone to oxidation, particularly at the double bond of the cyclopropene ring. |
| Solvents | High | Generally stable in pure, anhydrous organic solvents. Stability may be lower in protic solvents or in the presence of impurities. |
Experimental Protocols
Protocol 1: General Protocol for Assessing the Thermal Stability of this compound
-
Sample Preparation: Prepare solutions of this compound in a stable, high-boiling point solvent (e.g., DMSO or a suitable oil) at a known concentration.
-
Incubation: Aliquot the solutions into sealed, airtight vials. Place the vials in incubators or heating blocks set to different temperatures (e.g., 25°C, 40°C, 60°C, 80°C). Include a control sample stored at -20°C.
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove one vial from each temperature.
-
Analysis: Immediately analyze the samples to quantify the remaining this compound. A suitable method is HPLC with UV or mass spectrometric detection, or GC-FID/MS after derivatization.
-
Data Analysis: Plot the concentration of this compound versus time for each temperature. From this data, you can determine the degradation rate and half-life at each temperature.
Protocol 2: General Protocol for Assessing the pH Stability of this compound
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).
-
Sample Preparation: Prepare a concentrated stock solution of this compound in an organic solvent (e.g., ethanol (B145695) or DMSO).
-
Incubation: Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low to minimize its effect. Incubate the solutions at a constant temperature (e.g., 25°C).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each pH solution.
-
Sample Quenching and Extraction: Neutralize the aliquot and extract the this compound into an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analysis: Evaporate the solvent and reconstitute the sample in a suitable solvent for analysis by HPLC or GC (after derivatization).
-
Data Analysis: Plot the remaining concentration of this compound against time for each pH to determine the stability profile.
Visualizations
Caption: Potential degradation pathway of this compound under various stress conditions.
Caption: General experimental workflow for assessing the stability of this compound.
References
Degradation of Malvalic acid during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of malvalic acid during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
This compound is a cyclopropenoid fatty acid (CPFA) found in certain plant oils, such as cottonseed and kapok seed oil.[1][2] Its reactive cyclopropene (B1174273) ring makes it susceptible to degradation under various experimental conditions, which can lead to inaccurate quantification and misinterpretation of results.[3][4]
Q2: What are the primary factors that cause this compound degradation?
The main factors contributing to the degradation of this compound are:
-
Acidic Conditions: The cyclopropene ring is highly unstable in acidic environments, which can lead to isomerization and other rearrangements.[4][5]
-
High Temperatures: Elevated temperatures, especially during derivatization or chromatographic analysis, can cause degradation of the fatty acid.[6][7]
-
Oxidation: Like other unsaturated fatty acids, this compound is prone to oxidation, which can be accelerated by exposure to air and light.[6]
-
Certain Reagents: Reagents such as silver nitrate (B79036) and mercuric acetate (B1210297) can react with the cyclopropene ring, leading to its destruction.[4]
Q3: How can I minimize this compound degradation during sample extraction?
To minimize degradation during extraction:
-
Use Cold Solvents: Perform extractions with cold solvents to reduce the rate of potential degradation reactions.
-
Work Quickly: Minimize the duration of the extraction process.
-
Protect from Light: Use amber-colored glassware or wrap containers in aluminum foil to prevent photooxidation.[8]
-
Inert Atmosphere: If possible, perform extractions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q4: Which derivatization method is recommended for the analysis of this compound by Gas Chromatography (GC)?
For GC analysis, it is crucial to avoid acidic conditions during derivatization. Base-catalyzed methods, such as using sodium methoxide (B1231860) in methanol, are preferred for converting this compound to its fatty acid methyl ester (FAME).[5][9] Acid-catalyzed methylation should be avoided as it can disrupt the cyclopropene ring.[5]
Q5: Is High-Performance Liquid Chromatography (HPLC) a suitable alternative for this compound analysis?
Yes, HPLC is a reliable method for quantifying this compound. A common approach involves derivatization of the free fatty acids with a UV-absorbing agent like 2-bromoacetophenone (B140003) to form phenacyl esters, which can then be separated and quantified by reverse-phase HPLC.[10][11][12] This method avoids the high temperatures associated with GC analysis.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound peak | Degradation during sample preparation. | - Review your entire workflow for potential degradation factors (heat, acid, light).- Use a base-catalyzed derivatization method for GC analysis.[5]- For HPLC, ensure derivatization conditions are optimized and mild.[10][11]- Keep samples cold and protected from light throughout the process.[8][13] |
| Inefficient extraction. | - Ensure the chosen solvent is appropriate for lipid extraction from your sample matrix.- Optimize the extraction time and solvent-to-sample ratio. | |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products. | - This is often a sign of degradation. The unknown peaks could be isomers or breakdown products.- Implement the stability precautions mentioned above (avoid acid and heat).- Compare the chromatogram with a standard of this compound that has been handled under optimal conditions. |
| Contamination. | - Use high-purity solvents and reagents.- Ensure all glassware and equipment are thoroughly clean. | |
| High variability between replicate samples | Inconsistent sample handling. | - Standardize every step of your sample preparation protocol.- Ensure uniform exposure to light and temperature across all samples.[8]- Use an internal standard to account for variations in extraction and derivatization efficiency. |
Experimental Protocols
Protocol 1: Extraction and Base-Catalyzed Derivatization for GC-MS Analysis
This protocol is designed to extract lipids and prepare fatty acid methyl esters (FAMEs) while minimizing this compound degradation.
-
Lipid Extraction (Cold Folch Method):
-
Homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol at 4°C.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen at a low temperature (<30°C).
-
-
Base-Catalyzed Transmethylation:
-
Dissolve the extracted lipid residue in a small volume of hexane (B92381).
-
Add a freshly prepared solution of 0.5 M sodium methoxide in methanol.
-
Incubate at room temperature for 20 minutes.
-
Stop the reaction by adding a neutralizing agent, such as glacial acetic acid, until the solution is neutral.
-
Add water and hexane, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
Protocol 2: HPLC Analysis via Phenacyl Ester Derivatization
This protocol is adapted from methods shown to be effective for CPFA quantification.[10][11][12]
-
Oil Extraction and Saponification:
-
Extract the oil from the sample using a suitable solvent (e.g., hexane).
-
Evaporate the solvent under reduced pressure.
-
Saponify the oil by refluxing with a solution of potassium hydroxide (B78521) in ethanol.
-
Acidify the solution to a neutral pH and extract the free fatty acids with hexane.
-
-
Derivatization to Phenacyl Esters:
-
Evaporate the hexane from the free fatty acid extract.
-
Dissolve the residue in acetonitrile (B52724).
-
Add 2-bromoacetophenone and a catalyst (e.g., triethylamine).
-
Heat the mixture at a mild temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
-
Cool the reaction mixture and inject an aliquot into the HPLC system.
-
-
HPLC Conditions:
-
Column: Dual-column reverse-phase C18
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at a wavelength appropriate for phenacyl esters (e.g., 254 nm).
-
Quantification: Use external standards of this compound for calibration.
-
Visualizations
Caption: Workflow for this compound Analysis via GC-MS or HPLC.
Caption: Factors Influencing this compound Stability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Malvalic_acid [chemeurope.com]
- 4. The analysis of fats containing cyclopropenoid fatty acids - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the Thermal Stability of Omega Fatty Acid-Enriched Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Cyclopropenoic and Nutritional Fatty Acids in Cottonseed and Cottonseed Oil by Gas Chromatography [library.aocs.org]
- 10. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Optimizing the extraction yield of Malvalic acid from plant seeds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the extraction yield of malvalic acid from plant seeds.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound and what is its typical concentration?
This compound is a cyclopropenoid fatty acid (CPFA) found naturally in the seed oils of plants from the order Malvales.[1] The most significant sources are seeds from the Sterculia genus, particularly Sterculia foetida, and cottonseed (Gossypium hirsutum).[2][3] this compound is biosynthesized from sterculic acid through a process that removes one carbon atom.[4] Consequently, it is always found alongside sterculic acid. The relative composition can vary based on geography and extraction methods.[3]
Table 1: Typical Fatty Acid Composition of Sterculia foetida Seed Oil [3][5]
| Fatty Acid | Chemical Formula | Composition Range (%) | Representative Composition (%) |
| Sterculic Acid | C19H34O2 | 6.76 - 55.0 | 32.0 |
| This compound | C18H32O2 | ~9.0 | 9.0 |
| Palmitic Acid | C16H32O2 | 11.87 - 16.49 | 15.88 |
| Oleic Acid | C18H34O2 | 4.96 - 20.50 | 10.00 |
| Linoleic Acid | C18H32O2 | 6.48 - 20.50 | 9.95 |
| Stearic Acid | C18H36O2 | - | 5.64 |
| Myristic Acid | C14H28O2 | - | 1.65 |
Q2: Which extraction method is most effective for obtaining seed oil rich in this compound?
The choice of extraction method depends on a balance between yield, purity, cost, and environmental impact. The three primary methods are Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) with CO2.
-
Soxhlet Extraction: A conventional and robust method that generally yields a high amount of oil.[6][7] However, it requires long extraction times and large volumes of organic solvents (like n-hexane), and the high temperatures can potentially degrade heat-sensitive compounds.[8][9]
-
Ultrasound-Assisted Extraction (UAE): A modern technique that uses ultrasonic waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration.[10][11] This method significantly reduces extraction time and solvent consumption and can be performed at lower temperatures, preserving thermolabile molecules.[12][13] UAE can provide a higher content of beneficial unsaturated fatty acids compared to Soxhlet.[10]
-
Supercritical Fluid Extraction (SFE): This "green" technology uses supercritical CO2 as a solvent, which is non-toxic and easily removed from the final product.[14][15] SFE is highly selective and particularly advantageous for extracting polyunsaturated fatty acids.[16] While it can be more expensive to set up, it avoids the use of hazardous organic solvents.[14]
Table 2: Comparison of Key Extraction Methods for Seed Oil
| Feature | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Supercritical Fluid Extraction (SFE) |
| Principle | Continuous solid-liquid extraction with a recycling solvent.[7] | Acoustic cavitation enhances mass transfer.[11] | Solvation using a fluid above its critical temperature and pressure.[17] |
| Typical Solvent | n-Hexane, Petroleum Ether.[3][18] | Ethanol (B145695), n-Hexane.[12] | Supercritical CO2, often with a modifier like methanol.[17] |
| Oil Yield | High, often used as a benchmark.[6] | Comparable to or higher than Soxhlet.[12] | Variable, can be higher than other methods for certain seeds.[14] |
| Extraction Time | Long (4-10 hours).[7][18][19] | Short (15-40 minutes).[12][20] | Moderate (30-60 minutes).[17] |
| Temperature | High (solvent boiling point, e.g., 65-70°C).[18][21] | Low to moderate (40-60°C).[12][13] | Moderate (40-70°C).[16][17] |
| Advantages | Simple, robust, high yield.[7] | Fast, efficient, reduced solvent use, preserves heat-sensitive compounds.[10] | "Green" (no organic solvent residue), highly selective.[14][15] |
| Disadvantages | Time-consuming, large solvent volume, potential thermal degradation.[9] | Requires specialized equipment. | High initial capital cost, complex operation.[22] |
Q3: How can this compound be accurately quantified after extraction?
Accurate quantification typically involves a multi-step process:
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Lipid Extraction: The total oil is first extracted from the seeds using one of the methods described above.
-
Derivatization: The cyclopropene (B1174273) ring in this compound is sensitive to heat and harsh acidic conditions.[23][24] Therefore, the fatty acids within the oil's triglycerides are converted into Fatty Acid Methyl Esters (FAMEs) for gas chromatography (GC) analysis. A mild, base-catalyzed transmethylation at room temperature is often preferred to preserve the cyclopropene ring structure.[25] Alternatively, for High-Performance Liquid Chromatography (HPLC), fatty acids can be derivatized with a UV-active tag like 2-bromoacetophenone.[2]
-
Chromatographic Analysis:
-
Gas Chromatography (GC): FAMEs are analyzed using a GC system equipped with a Flame Ionization Detector (FID) and a polar capillary column.[4] Individual FAMEs are identified by comparing their retention times to known standards.[4]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used, especially for derivatized fatty acids, offering another method for separation and quantification.[2][26]
-
Troubleshooting Guides
Problem 1: Low Overall Yield of Crude Seed Oil.
A low yield of crude oil is a common issue that can often be resolved by optimizing the pre-extraction and extraction steps.
-
Possible Cause 1: Inadequate Seed Preparation.
-
Solution: The seeds must be properly prepared to maximize the surface area available for solvent interaction. Ensure seeds are thoroughly dried (e.g., 60°C for 24 hours) and ground into a fine, consistent powder.[3]
-
-
Possible Cause 2: Incorrect Solvent or Solvent-to-Seed Ratio.
-
Possible Cause 3: Suboptimal Extraction Parameters.
-
Solution: Each extraction method has optimal parameters. For Soxhlet, ensure the extraction runs for a sufficient duration (e.g., 6 hours).[19] For UAE, optimize the time, temperature, and ultrasonic power. For SFE, pressure is a critical parameter that directly influences fluid density and solubility.[17]
-
Problem 2: Difficulty Purifying this compound from the Crude Oil.
This compound is extracted as part of a complex mixture of triglycerides. Isolating the free fatty acid requires subsequent purification steps.
-
Possible Cause 1: Incomplete Hydrolysis (Saponification).
-
Solution: To isolate free fatty acids, the triglycerides in the crude oil must be completely hydrolyzed. This is achieved through saponification, typically by refluxing the oil with an alcoholic solution of a strong base like potassium hydroxide (B78521) (KOH). Ensure the reaction goes to completion.
-
-
Possible Cause 2: Inefficient Separation of Fatty Acids.
-
Solution: Malvalic and sterculic acids can be separated from saturated and some monounsaturated fatty acids using techniques like urea (B33335) complexation and low-temperature crystallization.
-
Urea Complexation: Saturated and straight-chain unsaturated fatty acids form crystalline adducts with urea in a solution (e.g., methanol), while the bulky cyclopropene ring of malvalic/sterculic acid prevents them from complexing.[3] The non-complexed fatty acids remain in the filtrate, enriching it with the desired compounds.[3]
-
Low-Temperature Crystallization: Further purification can be achieved by dissolving the enriched fraction in a solvent like acetone (B3395972) and cooling it to very low temperatures (-70°C to -80°C) to crystallize the cyclopropenoid fatty acids.[3]
-
-
Experimental Protocols
Protocol 1: Soxhlet Extraction of Oil from Sterculia foetida Seeds [3]
-
Seed Preparation: Thoroughly wash Sterculia foetida seeds with distilled water. Dry them in an oven at 60°C for 24 hours or until a constant weight is achieved. Grind the dried seeds into a fine powder.
-
Soxhlet Assembly: Weigh the powdered seed material and place it into a cellulose (B213188) extraction thimble. Place the thimble into the extraction chamber of the Soxhlet apparatus.
-
Solvent Addition: Fill a round-bottom flask with n-hexane to approximately two-thirds of its volume. A recommended solvent-to-seed ratio is 10:1 (v/w).
-
Extraction: Assemble the full apparatus (flask, extraction chamber, condenser). Heat the flask to the boiling point of n-hexane (approx. 69°C) and allow the extraction to proceed for at least 6 hours.
-
Solvent Removal: After extraction, dismantle the apparatus. Remove the n-hexane from the extracted oil using a rotary evaporator under reduced pressure at 40°C.
-
Yield Calculation: Weigh the resulting crude oil and calculate the yield as a percentage of the initial weight of the powdered seeds.
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis
This protocol uses a mild base-catalyzed method to prevent the degradation of the cyclopropene ring.
-
Sample Preparation: Accurately weigh approximately 100 mg of the extracted seed oil into a centrifuge tube. Dissolve the oil in 4 mL of n-hexane. If using an internal standard, add it at this stage.
-
Transmethylation: Add 0.2 mL of a 10% (w/w) methanolic potassium hydroxide (KOH) solution to the tube.[24]
-
Reaction: Vigorously mix the solution using a vortex shaker at room temperature for 2-5 minutes until the solution becomes clear and then slightly cloudy.
-
Phase Separation: Add distilled water to the mixture and centrifuge to separate the phases.
-
Sample Collection: Carefully collect the upper hexane layer, which contains the FAMEs. This layer can be injected directly into the GC system. This method is adapted from procedures used for CPFA analysis.[24][25]
Protocol 3: Quantification by Gas Chromatography (GC) [4]
-
Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Employ a suitable polar capillary column, such as one coated with biscyanopropyl polysiloxane.
-
GC Conditions (Example):
-
Carrier Gas: Hydrogen or Helium.
-
Oven Program: Maintain an initial temperature of 75°C for 2 minutes, then ramp at 5°C/min to 175°C and hold for 30-35 minutes. Ramp again at 5°C/min to 225°C and hold for 15 minutes. (Note: This is an example program and must be optimized for your specific column and analytes).[10]
-
Injector and Detector Temperature: Set to 250°C.
-
-
Analysis: Inject the FAME sample. Identify the peaks for this compound methyl ester and other fatty acids by comparing their retention times with those of authenticated standards.
-
Quantification: Calculate the concentration of this compound based on the peak area relative to the internal standard or an external calibration curve. The response of dihydrosterculic methyl ester can be used for quantifying both sterculic and malvalic methyl esters if pure standards are unavailable.[27]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Choice of solvent extraction technique affects fatty acid composition of pistachio (Pistacia vera L.) oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A critical look at challenges and future scopes of bioactive compounds and their incorporations in the food, energy, and pharmaceutical sector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrasonic-Assisted Extraction of Raspberry Seed Oil and Evaluation of Its Physicochemical Properties, Fatty Acid Compositions and Antioxidant Activities | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Ultrasonic-assisted extraction, fatty acids identification of the seeds oil and isolation of chemical constituent from oil residue of Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Supercritical CO2 Extraction vs. Hexane Extraction and Cold Pressing: Comparative Analysis of Seed Oils from Six Plant Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. staff.cimap.res.in [staff.cimap.res.in]
- 16. Optimisation of Supercritical Fluid Extraction for Fatty Acids from Benincasa hispida Seed Oil: A Response Surface Approach | Journal of Pharmacy [journals.iium.edu.my]
- 17. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.aip.org [pubs.aip.org]
- 19. lib3.dss.go.th [lib3.dss.go.th]
- 20. Ultrasound-assisted Extraction and Fatty Acid Composition of Biota Orientalis Seed Oil [spkx.net.cn]
- 21. iosrjournals.org [iosrjournals.org]
- 22. Extraction of Oils and Phytochemicals from Camellia oleifera Seeds: Trends, Challenges, and Innovations | MDPI [mdpi.com]
- 23. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. shimadzu.com [shimadzu.com]
- 27. Determination of Cyclopropenoic and Nutritional Fatty Acids in Cottonseed and Cottonseed Oil by Gas Chromatography [library.aocs.org]
Purification techniques for isolating Malvalic acid from oil mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of malvalic acid from oil mixtures. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and visualizations to aid in overcoming common challenges during the isolation process.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for purifying this compound?
A1: The primary methods for isolating this compound and other cyclopropenoid fatty acids (CPFAs) from oil mixtures include urea-adduct formation (also known as urea (B33335) crystallization), low-temperature crystallization, and preparative High-Performance Liquid Chromatography (HPLC). Each method has its advantages and is chosen based on the desired purity, yield, and scale of the purification.
Q2: How does urea-adduct formation work to separate this compound?
A2: Urea molecules can form crystalline inclusion complexes with linear, straight-chain fatty acids, such as saturated and some monounsaturated fatty acids.[1][2] this compound, due to the steric hindrance of its cyclopropene (B1174273) ring, is less likely to be included in these urea crystals.[3] This allows for the separation of this compound, which remains in the liquid filtrate, from the straight-chain fatty acids that precipitate as urea adducts.
Q3: What is the principle behind low-temperature crystallization for this compound purification?
A3: Low-temperature crystallization separates fatty acids based on their different melting points and solubilities in a solvent at reduced temperatures.[4][5] Saturated fatty acids have higher melting points and will crystallize out of the solvent at moderately low temperatures. This compound, being an unsaturated fatty acid, will remain in the solution at these temperatures and can be recovered from the filtrate.
Q4: Can I use HPLC for large-scale purification of this compound?
A4: While preparative HPLC can achieve high purity, it is often more suitable for smaller-scale purifications due to the cost of columns and solvents, as well as lower sample throughput compared to other methods.[6] For larger quantities, a combination of techniques, such as an initial enrichment by urea adduction or low-temperature crystallization followed by a final polishing step with HPLC, can be a more efficient approach.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: this compound and other CPFAs have been reported to have biological activity and potential toxicity. It is important to handle the purified compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All procedures should be carried out in a well-ventilated area or a fume hood.
Troubleshooting Guides
Urea-Adduct Formation
| Issue | Possible Cause(s) | Solution(s) |
| Low Yield of this compound in Filtrate | Incomplete formation of urea-adducts with saturated fatty acids. | - Ensure the urea solution is saturated. - Optimize the urea-to-fatty acid ratio; an excess of urea is often required.[7] - Allow sufficient time for crystallization at a low temperature (e.g., 4°C or lower). |
| Co-precipitation of this compound with urea adducts. | - Adjust the solvent system. A more polar solvent may reduce the non-specific precipitation of this compound. | |
| Low Purity of this compound | Incomplete removal of saturated fatty acids. | - Perform a second urea adduction step on the filtrate to further remove remaining straight-chain fatty acids. - Wash the urea-adduct crystals thoroughly with a cold, non-polar solvent to recover any trapped this compound. |
| Presence of other branched-chain or cyclic fatty acids. | - Urea adduction is less effective for removing other non-linear fatty acids. Consider a subsequent purification step like HPLC. | |
| Difficulty in Filtering the Urea Adducts | The precipitate is too fine or gelatinous. | - Allow the crystallization to proceed for a longer period to encourage the formation of larger crystals. - Use a vacuum filtration setup with a suitable filter paper to improve filtration speed. |
Low-Temperature Crystallization
| Issue | Possible Cause(s) | Solution(s) |
| Low Yield of Purified this compound | This compound co-precipitates with saturated fatty acids. | - Optimize the crystallization temperature. A step-wise cooling approach may allow for the selective crystallization of different fatty acid fractions. - Adjust the solvent-to-fatty acid ratio. A higher solvent volume can improve selectivity. |
| Incomplete precipitation of saturated fatty acids. | - Lower the crystallization temperature further. - Increase the crystallization time to allow for complete precipitation. | |
| Low Purity of this compound | Inefficient separation of the crystallized saturated fatty acids. | - Ensure rapid and efficient filtration at the low crystallization temperature to prevent the re-dissolving of precipitated fats. - Wash the collected crystals with a small amount of cold solvent to remove any adhering this compound-rich filtrate. |
| Oil Droplets Form Instead of Crystals | The cooling rate is too fast, or the solution is too concentrated. | - Decrease the cooling rate to allow for proper crystal formation. - Increase the amount of solvent to reduce the concentration of fatty acids. |
HPLC Purification
| Issue | Possible Cause(s) | Solution(s) |
| Poor Peak Resolution / Co-elution | Inappropriate column or mobile phase. | - Use a C18 or C30 reverse-phase column, which is effective for fatty acid separation.[8] - Optimize the mobile phase composition. A gradient elution with solvents like acetonitrile, methanol (B129727), and water is often necessary to separate complex fatty acid mixtures.[9] |
| Column overloading. | - Reduce the injection volume or the concentration of the sample. | |
| Peak Tailing | Interaction of the carboxylic acid group with the stationary phase. | - Add a small amount of a weak acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of the fatty acid's carboxyl group. |
| Degradation of this compound | The cyclopropene ring can be sensitive to harsh conditions. | - Avoid strongly acidic or basic mobile phases. - Use moderate temperatures for the column and sample compartments.[10] |
| High Backpressure | Blockage in the column or system. | - Filter all samples and mobile phases before use. - Use a guard column to protect the analytical column.[11] - If a blockage occurs, try back-flushing the column with a strong solvent. |
Data Presentation
Table 1: Comparison of Purification Techniques for Fatty Acids (Illustrative Data)
Note: Data for erucic acid and polyunsaturated fatty acids (PUFAs) are used as representative examples due to the limited availability of direct comparative data for this compound.
| Technique | Starting Material | Target Fatty Acid | Purity Achieved | Yield/Recovery | Reference |
| Preparative HPLC | Fatty Acid Mixture | Erucic Acid | >97% | 69% | [6] |
| Preparative HPLC + Crystallization | Fatty Acid Mixture | Erucic Acid | 99% | 55% | [6] |
| Urea Adduction | Seal Oil Fatty Acid Ethyl Esters | EPA, DPA, DHA | 71.35% (concentration) | 82.31% | [1] |
| Urea Crystallization | Sunflower Oil Fatty Acids | Unsaturated Fatty Acids | 97.76% | - | [12] |
Experimental Protocols
Protocol 1: Purification of this compound using Urea-Adduct Formation
This protocol is adapted from general procedures for fatty acid fractionation using urea.[3][13]
1. Saponification of Oil: a. Dissolve the oil mixture (e.g., cottonseed oil) in a 2:1 mixture of methanol and toluene. b. Add a solution of potassium hydroxide (B78521) (KOH) in methanol and reflux the mixture for 1-2 hours to convert triglycerides to free fatty acids. c. After cooling, acidify the mixture with hydrochloric acid (HCl) to a pH of ~1. d. Extract the free fatty acids with a non-polar solvent like hexane (B92381) or diethyl ether. e. Wash the organic layer with water until neutral and dry over anhydrous sodium sulfate. f. Evaporate the solvent to obtain the crude fatty acid mixture.
2. Urea-Adduct Formation: a. Prepare a saturated solution of urea in methanol by heating. A common ratio is 1:3 (w/v) of fatty acids to urea. b. Dissolve the crude fatty acid mixture in the hot urea-methanol solution. c. Allow the solution to cool slowly to room temperature with gentle stirring, and then place it at 4°C overnight. Saturated and other linear fatty acids will form crystalline adducts with urea.
3. Isolation of this compound: a. Filter the cold solution to separate the precipitated urea-adduct crystals from the liquid filtrate. b. The filtrate contains the enriched this compound and other non-adducted fatty acids. c. To recover the this compound, add water to the filtrate to precipitate the remaining urea, then extract the fatty acids with hexane. d. Wash the hexane layer with water and dry over anhydrous sodium sulfate. e. Evaporate the hexane to obtain the purified this compound-rich fraction.
Protocol 2: Purification of this compound by Low-Temperature Crystallization
This protocol is a general guide for the fractional crystallization of fatty acids.[14]
1. Preparation of Fatty Acid Solution: a. Obtain the free fatty acid mixture from the oil as described in Protocol 1 (Saponification). b. Dissolve the fatty acid mixture in a suitable solvent like acetone (B3395972) or hexane. The ratio of solvent to fatty acids may need to be optimized, but a starting point could be 10:1 (v/w).
2. Stepwise Cooling and Crystallization: a. Cool the solution to a moderately low temperature (e.g., -20°C) and hold for several hours. This will cause the majority of the saturated fatty acids to crystallize. b. Separate the precipitated crystals by cold filtration. The filtrate will be enriched in unsaturated fatty acids, including this compound.
3. Further Purification (Optional): a. To further increase the purity, the filtrate from the previous step can be subjected to a lower temperature (e.g., -40°C to -60°C). At this temperature, other less unsaturated fatty acids may precipitate. b. The final filtrate will contain a more concentrated fraction of this compound.
4. Recovery of this compound: a. The solvent from the final filtrate is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound fraction.
Mandatory Visualization
References
- 1. iranarze.ir [iranarze.ir]
- 2. researchgate.net [researchgate.net]
- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 4. Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallization of low saturated lipid blends of palm and canola oils with sorbitan monostearate and fully hydrogenated palm oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of erucic acid by preparative high-performance liquid chromatography and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urea extraction crystallization - Wikipedia [en.wikipedia.org]
- 8. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 9. cerealsgrains.org [cerealsgrains.org]
- 10. Degradation of bacterial cyclopropane acids with boron trihalide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 12. atlantis-press.com [atlantis-press.com]
- 13. [PDF] Urea complexation for the rapid, ecologically responsible fractionation of fatty acids from seed oil | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Co-elution of Fatty Acid Isomers in Chromatography
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in resolving co-elution challenges during the chromatographic analysis of fatty acid isomers. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to help you achieve optimal separation and accurate quantification of these complex molecules.
Troubleshooting Guides
This section addresses common co-elution problems with systematic solutions.
Issue 1: My chromatogram shows broad, shouldering, or overlapping peaks, indicating co-elution of fatty acid isomers. What are the initial steps to address this?
Answer:
Co-elution, where two or more compounds elute simultaneously, is a frequent challenge that can compromise the identification and quantification of fatty acids.[1] Initial troubleshooting should focus on confirming the co-elution and optimizing your chromatographic method.
Initial Diagnostic Steps:
-
Confirm Peak Purity: If you are using a Diode Array Detector (DAD) or Mass Spectrometry (MS), you can verify co-elution.[1][2] A DAD can assess peak purity by comparing UV spectra across the peak; non-identical spectra suggest an impure peak.[1][2] Similarly, an MS detector can reveal different mass spectra across the peak, confirming the presence of multiple components.[1][2] Asymmetrical peaks or the presence of a "shoulder" are also strong visual indicators of co-elution.[2][3]
-
Review Sample Preparation:
-
Sample Overload: Injecting an excessive amount of sample can lead to peak distortion and co-elution.[1][2] Dilute your sample and inject a smaller volume to prevent column overloading.[1][2]
-
Derivatization: For gas chromatography (GC), ensure the conversion of fatty acids to fatty acid methyl esters (FAMEs) is complete, as incomplete reactions can cause peak broadening and overlap.[2] For high-performance liquid chromatography (HPLC), derivatization to esters like phenacyl esters can neutralize the polarity of the free carboxyl group, leading to sharper peaks and improved separation.[1]
-
Logical Workflow for Troubleshooting Co-elution:
Caption: A logical workflow for troubleshooting co-eluting peaks.
Issue 2: How can I optimize my Gas Chromatography (GC) method to resolve co-eluting FAME isomers?
Answer:
Simple adjustments to your GC method can often resolve co-elution by influencing capacity factor, selectivity, and efficiency.[2]
1. Optimize GC Temperature Program: A slow, optimized temperature ramp can significantly enhance the separation of closely eluting compounds.[4]
| Parameter Adjustment | Effect | Best For |
| Lower Initial Temperature | Increases retention and resolution of early-eluting peaks. | Separating short-chain FAMEs from the solvent front. |
| Slower Temperature Ramp | Increases interaction time with the stationary phase, improving separation for most compounds.[2][4] | Complex isomer mixtures. |
| Faster Temperature Ramp | Decreases analysis time but may reduce resolution.[2] | Screening simple mixtures where critical pairs are not an issue.[2] |
| Add Isothermal Hold | Can improve separation for compounds eluting during the hold.[2] | Targeting a specific region of the chromatogram with known co-elution.[2] |
2. Check Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.[4] Ensure the flow rate is set to the optimal velocity for your column's internal diameter to maximize resolution.[4]
3. Evaluate Column Choice: The stationary phase is one of the most critical factors for achieving selectivity.[2] Highly polar cyanopropylsiloxane stationary phase columns (e.g., HP-88, SP-2560, CP-Sil 88) are specifically designed for separating FAME isomers, including positional and geometric (cis/trans) isomers.[2][4][5] Longer columns (e.g., 100m) generally provide better resolution for complex isomer separations.[4]
| Column Type | Polarity | Typical Application |
| Polyethylene Glycol (e.g., DB-Wax) | Polar | Good for less complex samples, but does not separate cis/trans isomers well.[5][6] |
| Medium Polar Cyanopropyl (e.g., DB-23) | Medium-Polar | Excellent for complex FAME mixtures with some cis/trans separation.[5][6] |
| Highly Polar Cyanopropyl (e.g., HP-88, SP-2560) | Highly Polar | Preferred for detailed cis/trans isomer separation.[5] |
Issue 3: My fatty acid isomers are still co-eluting in HPLC. How can I improve separation?
Answer:
For HPLC, optimizing the mobile phase and selecting the appropriate column are key to resolving co-eluting isomers.
1. Mobile Phase Optimization: The choice of organic solvent, additives, and gradient can significantly impact resolution.[1]
| Parameter | Adjustment | Rationale |
| Organic Solvent | Switch between acetonitrile (B52724) and methanol (B129727). | Acetonitrile interacts with the π electrons of double bonds, which can alter elution order and improve separation of positional isomers.[1] Methanol offers different selectivity.[1] |
| Solvent Strength | Adjust the water content in the mobile phase (for reversed-phase). | Increasing water content increases retention and can improve separation of closely eluting compounds.[1] |
| Additives | For free fatty acids, add a small amount of acid (e.g., 0.05% TFA or phosphoric acid). | Suppresses the ionization of the carboxylic acid group, leading to sharper, more reproducible peaks.[1] |
| Gradient Elution | Implement a slow, shallow gradient. | A shallow gradient increases analysis time but often significantly improves the resolution of complex isomer mixtures.[1] |
Mobile Phase Optimization Pathway:
Caption: A decision pathway for optimizing the mobile phase to resolve fatty acid isomers.
2. Column Selection and Conditions:
-
Silver-Ion (Ag+) HPLC: This is a powerful technique for separating isomers based on the number, geometry, and position of double bonds.[7][8]
-
Column Temperature: In Ag+-HPLC with hexane-based solvents, unsaturated FAMEs elute more slowly at higher temperatures, which is opposite to typical chromatographic behavior.[8] This effect is more pronounced for cis double bonds.[8]
-
Column Coupling: Physically coupling two columns can increase the total length and theoretical plates, leading to better separation.[1][9] Operating multiple silver-ion HPLC columns in series can progressively improve the resolution of conjugated linoleic acid (CLA) isomers.[9]
Frequently Asked Questions (FAQs)
Q1: What is derivatization and why is it important for fatty acid analysis?
A1: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical technique.
-
For GC: Fatty acids are typically converted to their more volatile and less polar fatty acid methyl esters (FAMEs) to improve separation and reduce peak tailing.[10][11]
-
For HPLC: Derivatization can be used to attach a UV-absorbing or fluorescent tag to the fatty acid, enhancing detection sensitivity.[12] It can also improve chromatographic behavior by neutralizing the acidic carboxyl group.[1]
Q2: Are there alternatives to derivatization for fatty acid analysis?
A2: Yes, for some applications, derivatization can be avoided. Supercritical fluid chromatography (SFC) is a technique that can effectively separate free fatty acids without the need for ester preparation.[13][14] This can save time and prevent potential degradation or isomerization of unsaturated fatty acids during derivatization.[12][15]
Q3: When should I consider using silver-ion chromatography (Ag+-HPLC)?
A3: Ag+-HPLC is particularly useful for separating cis/trans geometric isomers and positional isomers of fatty acid methyl esters (FAMEs) and triacylglycerols (TAGs).[8][16] The silver ions interact with the double bonds of the fatty acids, allowing for separation based on the degree and type of unsaturation.[7]
Q4: For particularly challenging separations, are there more advanced techniques available?
A4: Yes, for highly complex mixtures of isomers that co-elute even after extensive method optimization, comprehensive two-dimensional gas chromatography (GCxGC-MS) is a powerful alternative.[4] GCxGC utilizes two columns with different separation mechanisms, providing significantly enhanced peak capacity and resolution.[4][17]
Hierarchy of GC Techniques for Fatty Acid Isomer Analysis:
Caption: Hierarchy of GC techniques for fatty acid isomer analysis.
Q5: What is Supercritical Fluid Chromatography (SFC) and when is it advantageous for fatty acid isomer analysis?
A5: Supercritical fluid chromatography (SFC) uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers several advantages for lipid analysis, including faster separations compared to HPLC and the ability to analyze thermally labile compounds without derivatization.[13][18] SFC is particularly effective for separating positional isomers of fatty acids and can distinguish between 1,2- and 1,3-diglyceride isomers.[18][19]
Experimental Protocols
Protocol 1: FAME Preparation using Boron Trifluoride (BF3)-Methanol for GC Analysis
This method is based on typical parameters for the derivatization of fatty acids to FAMEs.[4][11]
Materials:
-
Dried lipid extract or fatty acid standard mixture
-
14% Boron trifluoride (BF3) in methanol
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663)
-
Screw-cap tubes, vortex mixer, heating block or water bath, centrifuge, GC vials
Procedure:
-
Sample Preparation: Place 1-10 mg of the lipid sample into a screw-cap tube.[4]
-
Reagent Addition: Add 1 mL of 14% BF3 in methanol.[4]
-
Reaction: Cap the tube tightly, vortex for 10 seconds, and heat at 60°C for 30-60 minutes.[4]
-
Extraction:
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.[4]
-
Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water. The sample is now ready for GC-MS analysis.[4]
Protocol 2: General Purpose GC-MS Method for FAME Isomer Analysis
This method provides a starting point for the analysis of FAMEs on a highly polar column.[4]
| Parameter | Setting | Rationale |
| GC Column | Highly polar cyanopropylsiloxane (e.g., HP-88, 100m x 0.25mm, 0.20µm) | Provides high selectivity for positional and geometric FAME isomers.[4] |
| Carrier Gas | Helium | Inert gas, compatible with MS detectors.[4] |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for column efficiency.[4] |
| Injection Mode | Split (e.g., 50:1) | For concentrated samples to avoid overloading the column.[4] |
| Injector Temp | 250 °C | Ensures complete vaporization of FAMEs.[4] |
| Oven Program | Start at a low temperature (e.g., 60°C), then ramp slowly (1-2°C/min) through the elution window of the target isomers. | A slow ramp increases interaction time with the stationary phase, improving separation.[4] |
| MS Transfer Line Temp | 250 °C | Prevents condensation of analytes.[4] |
| Ion Source Temp | 230 °C | Standard temperature for Electron Ionization (EI).[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for creating reproducible mass spectra.[4] |
Protocol 3: Mobile Phase Gradient Optimization for HPLC
This protocol provides a starting point for optimizing the separation of derivatized fatty acid isomers on a C18 column.[1]
Initial Conditions:
-
Column: High-resolution C18 column (e.g., 250 mm x 4.6 mm, 3 µm particle size).[1]
-
Mobile Phase A: Water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient: Start with a gradient from 70% acetonitrile to 95% acetonitrile over 30 minutes.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection: UV at an appropriate wavelength for the derivatizing agent (e.g., 254 nm for phenacyl esters).[1]
-
Injection Volume: 10 µL.[1]
Optimization Steps:
-
If co-elution persists, decrease the gradient slope (e.g., extend the gradient time to 45 or 60 minutes).[1]
-
Alternatively, introduce an isocratic hold at a specific mobile phase composition where the critical pair of isomers elutes.[1]
-
Evaluate the use of methanol as the organic modifier, starting with a similar gradient profile and adjusting as needed.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Silver ion chromatography of lipids and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - ProQuest [proquest.com]
- 10. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 12. jafs.com.pl [jafs.com.pl]
- 13. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Integrated multidimensional and comprehensive 2D GC analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Acid-Catalyzed Degradation of Malvalic Acid During Methylation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Malvalic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of this compound during the critical methylation step for gas chromatography (GC) analysis.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I see multiple peaks in my GC chromatogram after methylation that I suspect are degradation products of this compound. How can I confirm this?
A1: The presence of multiple peaks eluting near the expected retention time of methyl malvalate is a strong indicator of degradation. The highly strained cyclopropene (B1174273) ring of this compound is susceptible to opening under acidic conditions, leading to the formation of various byproducts.
To confirm if these are degradation products, you can:
-
Analyze an unmethylated sample (if your GC system allows for the analysis of free fatty acids) or use a mild derivatization technique not involving acid. This will serve as a baseline.
-
Perform a mass spectrometry (MS) analysis of the peaks. Degradation products will likely exhibit different fragmentation patterns compared to the intact methyl malvalate. Look for characteristic ions that may indicate ring opening, such as fragments corresponding to keto or methoxy (B1213986) derivatives.
-
Compare your chromatogram with published data or a reference standard of pure methyl malvalate.
Common degradation products to look for include:
-
Methoxy adducts: Formed by the addition of methanol (B129727) across the double bond of the cyclopropene ring.
-
Keto-derivatives: Resulting from the oxidative cleavage of the cyclopropene ring.
-
Isomers: Acid can catalyze the isomerization of the double bond within the cyclopropene ring or its migration.
Q2: My recovery of methyl malvalate is consistently low, even when using an internal standard. What are the likely causes?
A2: Low recovery of methyl malvalate is often a direct consequence of degradation during sample preparation. The primary culprit is the use of harsh, acidic methylation reagents.
To improve recovery, consider the following:
-
Switch to an alkaline-catalyzed methylation method. Base-catalyzed methods, such as those using sodium methoxide (B1231860) (NaOMe) or potassium hydroxide (B78521) (KOH) in methanol, are much milder and less likely to degrade the cyclopropene ring.[1]
-
Optimize reaction conditions. Even with alkaline catalysts, prolonged reaction times or high temperatures can lead to some degradation. Aim for the mildest conditions that still achieve complete methylation.
-
Ensure your sample is anhydrous. The presence of water can interfere with the methylation reaction and potentially contribute to side reactions.
-
Use a high-quality internal standard. A C17:0 or C19:0 fatty acid methyl ester is a good choice as it is structurally similar to methyl malvalate but lacks the reactive cyclopropene ring.
Q3: I am using an acid-catalyzed methylation method (e.g., BF3-methanol or HCl-methanol) and cannot switch to an alkaline method due to laboratory protocols. How can I minimize degradation?
A3: While alkaline methylation is strongly recommended, if you must use an acid-catalyzed method, you can take steps to mitigate degradation:
-
Use the mildest acidic catalyst available. For example, 2% H2SO4 in methanol is generally considered milder than BF3-methanol.
-
Keep the reaction temperature as low as possible. Avoid excessive heating. Reactions at room temperature for a longer duration are preferable to high-temperature reactions for a shorter period.
-
Strictly control the reaction time. Determine the minimum time required for complete methylation of other, more stable fatty acids in your sample and avoid extending the reaction beyond this point.
-
Neutralize the reaction mixture immediately after completion. This will stop the acid-catalyzed degradation. A saturated solution of sodium bicarbonate can be used for neutralization.
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for this compound degradation during acid-catalyzed methylation?
A1: The cyclopropene ring in this compound is a highly strained and electron-rich system. Under acidic conditions, the double bond in the ring can be protonated, leading to the formation of a reactive carbocation intermediate. This intermediate can then undergo various reactions, including nucleophilic attack by the methanol solvent (forming methoxy adducts), rearrangement, or cleavage of the ring, resulting in a mixture of degradation products.
Q2: Which methylation method is recommended for this compound?
A2: For the methylation of this compound, alkaline-catalyzed transesterification is the method of choice. This method is significantly milder than acid-catalyzed procedures and minimizes the degradation of the sensitive cyclopropene ring.[1] The use of sodium methoxide (NaOMe) or potassium hydroxide (KOH) in methanol at room temperature or slightly elevated temperatures for a short duration is highly effective.
Q3: Can I use diazomethane (B1218177) for the methylation of this compound?
A3: While diazomethane is a powerful and effective methylating agent for carboxylic acids and avoids acidic conditions, it is also highly toxic and explosive, requiring special handling procedures. For safety reasons, alkaline-catalyzed methods are generally preferred.
Q4: How can I quantify the extent of this compound degradation?
A4: To quantify degradation, you can compare the peak area of methyl malvalate obtained using a mild (alkaline) methylation method with that from a harsher (acidic) method, using a stable internal standard for normalization. The difference in the normalized peak areas will give you an estimate of the percentage of degradation.
III. Data Presentation
Table 1: Comparison of Methylation Methods for this compound
| Methylation Method | Catalyst | Typical Conditions | Yield of Methyl Malvalate | Degradation Products Observed | Reference |
| Alkaline-Catalyzed | 0.5 M Sodium Methoxide in Methanol | Room temperature, 30 min | High | Minimal to none | [1] |
| 2 M Potassium Hydroxide in Methanol | 50°C, 15 min | High | Minimal to none | ||
| Acid-Catalyzed | 14% Boron Trifluoride in Methanol | 100°C, 30 min | Low to moderate | Methoxy adducts, isomers, cleavage products | |
| 5% HCl in Methanol | 80°C, 1 hour | Moderate | Methoxy adducts, isomers |
Note: The yields and degradation levels are qualitative and can vary depending on the specific reaction conditions and the matrix of the sample.
IV. Experimental Protocols
Protocol 1: Recommended Alkaline-Catalyzed Methylation using Sodium Methoxide
This protocol is recommended for the methylation of this compound to minimize degradation.
Materials:
-
Lipid extract containing this compound
-
0.5 M Sodium Methoxide (NaOMe) in anhydrous methanol
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Internal standard solution (e.g., C17:0 in hexane)
-
Glass reaction vials with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To a known amount of the lipid extract in a glass reaction vial, add a precise volume of the internal standard solution. Evaporate the solvent under a gentle stream of nitrogen.
-
Methylation: Add 1 mL of 0.5 M sodium methoxide in methanol to the dried lipid extract.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 30 minutes with occasional swirling.
-
Quenching and Extraction: Add 1 mL of saturated NaCl solution to stop the reaction. Add 2 mL of hexane to the vial, cap, and vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs).
-
Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to separate the layers.
-
Collection and Drying: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Acid-Catalyzed Methylation using 2% Sulfuric Acid in Methanol (Use with Caution)
This protocol is provided for situations where an alkaline method cannot be used. Be aware that some degradation of this compound is expected.
Materials:
-
Lipid extract containing this compound
-
2% (v/v) Sulfuric Acid (H2SO4) in anhydrous methanol
-
Hexane (GC grade)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Internal standard solution (e.g., C17:0 in hexane)
-
Glass reaction vials with Teflon-lined caps
-
Vortex mixer
-
Water bath or heating block
-
Centrifuge
Procedure:
-
Sample Preparation: To a known amount of the lipid extract in a glass reaction vial, add a precise volume of the internal standard solution. Evaporate the solvent under a gentle stream of nitrogen.
-
Methylation: Add 1 mL of 2% H2SO4 in methanol and 0.5 mL of toluene to the dried lipid extract.
-
Reaction: Cap the vial tightly and heat at 50°C for 2 hours in a water bath or heating block.
-
Quenching and Neutralization: Cool the vial to room temperature. Carefully add 1 mL of saturated NaHCO3 solution to neutralize the acid.
-
Extraction: Add 2 mL of hexane, cap, and vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 2000 rpm for 5 minutes.
-
Collection and Drying: Transfer the upper hexane layer to a clean vial and dry with anhydrous sodium sulfate.
-
Analysis: The sample is now ready for GC-MS analysis.
V. Mandatory Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Recommended workflow for this compound methylation.
Caption: Decision tree for selecting a methylation method.
References
Improving the resolution of Malvalic and Sterculic acid in GC analysis
Welcome to the technical support center for the gas chromatographic (GC) analysis of malvalic and sterculic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for these challenging cyclopropenoid fatty acids (CPFAs).
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of malvalic and sterculic acids by GC challenging?
A1: The primary challenge lies in the reactive and thermally labile nature of the cyclopropene (B1174273) ring within their structures.[1] This functional group is susceptible to degradation at high temperatures and under acidic conditions, which are often employed in standard GC fatty acid analysis. This can lead to inaccurate quantification and the appearance of artifact peaks in the chromatogram. Additionally, their methyl esters can co-elute with other common fatty acid methyl esters (FAMEs), making good chromatographic resolution essential.[2][[“]]
Q2: What is the recommended first step before GC analysis of these acids?
A2: Malvalic and sterculic acids, like other fatty acids, must be converted into their more volatile fatty acid methyl esters (FAMEs) prior to GC analysis.[4][5] This process is known as derivatization or esterification.
Q3: Which derivatization method is best for malvalic and sterculic acids?
A3: A cold, base-catalyzed methylation is the recommended method.[6][7] Acid-catalyzed methods, which often involve heating with reagents like BF3/MeOH or HCl in methanol (B129727), can degrade the cyclopropene ring.[6] A cold base-catalyzed approach, using a reagent like sodium methoxide (B1231860) in methanol at room temperature, preserves the integrity of the cyclopropene ring.[7][8] For samples containing free fatty acids where base-catalyzed transesterification is not possible, silylation is a potential alternative derivatization technique.[6]
Q4: What type of GC column is most suitable for separating malvalic and sterculic acid FAMEs?
A4: Highly polar stationary phases are preferred for the separation of complex FAME mixtures, including those containing malvalic and sterculic acids.[9][10][11] Columns with cyanopropyl silicone phases (e.g., HP-88, CP-Sil 88, SP-2560) or polyethylene (B3416737) glycol (PEG) phases (e.g., DB-WAX, HP-INNOWax) are recommended.[4][9][11] These columns provide the necessary selectivity to resolve the CPFA FAMEs from other saturated and unsaturated fatty acids.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the GC analysis of malvalic and sterculic acids.
Issue 1: Poor Resolution or Co-elution of Peaks
Symptom: Malvalic or sterculic acid peaks are not baseline separated from other fatty acids, particularly stearic acid or α-linolenic acid.[[“]]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate GC Column | Switch to a highly polar capillary column. A cyanopropyl silicone (e.g., HP-88) or a PEG/wax column (e.g., ZB-Wax, Rtx-Wax) is recommended for FAME analysis.[4][8][9] |
| Suboptimal Oven Temperature Program | Lower the initial oven temperature and use a slower temperature ramp rate (e.g., 2-4°C/min) to improve the separation of early-eluting FAMEs.[9][12] |
| Incorrect Carrier Gas Flow Rate | Optimize the carrier gas (Helium or Hydrogen) flow rate to achieve the best efficiency for your column dimensions. Operating at the optimal linear velocity will result in sharper peaks and better resolution.[12][13] |
| Column Overload | Inject a smaller sample volume or dilute the sample. Overloading the column can lead to broad, asymmetric peaks and poor resolution.[12] |
Issue 2: Low Analyte Response or Missing Peaks
Symptom: The peak areas for malvalic and sterculic acid are smaller than expected, or the peaks are absent altogether.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Degradation during Derivatization | Avoid acid-catalyzed methylation. Use a cold base-catalyzed method with sodium methoxide in methanol. Ensure the reaction is performed at room temperature to protect the cyclopropene ring.[6][7] |
| High Inlet Temperature | A high inlet temperature can cause thermal degradation of the labile CPFAs. Set the injector temperature to the lowest practical temperature that still ensures efficient volatilization of the FAMEs, typically around 250°C.[9] |
| Active Sites in the GC System | Active sites in the injector liner or the column can adsorb the analytes. Use a deactivated liner, and if the column is old, consider conditioning it according to the manufacturer's instructions or replacing it. |
Experimental Protocols
Protocol 1: Cold Base-Catalyzed Methylation of Triglycerides
This protocol is suitable for converting malvalic and sterculic acids present in oils and fats (triglycerides) into their corresponding FAMEs.
-
Sample Preparation: Weigh approximately 25 mg of the oil sample into a screw-cap vial.
-
Internal Standard: Add an appropriate internal standard if quantitative analysis is desired.
-
Dissolution: Dissolve the oil in 1 mL of toluene (B28343) or hexane.
-
Methylation: Add 2 mL of 0.5 N sodium methoxide in methanol.
-
Reaction: Cap the vial tightly and vortex for 5 minutes at room temperature.
-
Neutralization & Extraction: Add 3 mL of a saturated sodium chloride solution and 2 mL of heptane (B126788). Vortex thoroughly.
-
Phase Separation: Allow the layers to separate. The upper heptane layer contains the FAMEs.
-
Analysis: Carefully transfer the upper layer to an autosampler vial for GC analysis.
Protocol 2: Gas Chromatography Method Parameters
The following table provides a starting point for GC method parameters. These will need to be optimized for your specific instrument and column.
| Parameter | Recommended Setting |
| GC Column | HP-88 (100 m x 0.25 mm, 0.20 µm) or equivalent highly polar column[4] |
| Carrier Gas | Helium or Hydrogen[9] |
| Inlet Temperature | 250 °C[9] |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration)[9] |
| Oven Program | Initial Temp: 140°C, hold for 5 minRamp 1: 4°C/min to 240°CHold at 240°C for 15 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C[9] |
Visualizations
Caption: Troubleshooting workflow for improving GC resolution.
Caption: Cold base-catalyzed derivatization workflow.
References
- 1. Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Cyclopropenoic and Nutritional Fatty Acids in Cottonseed and Cottonseed Oil by Gas Chromatography [library.aocs.org]
- 3. consensus.app [consensus.app]
- 4. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. library.aocs.org [library.aocs.org]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
Troubleshooting low recovery of Malvalic acid in extraction protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the low recovery of Malvalic acid in extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to extract?
This compound is a cyclopropene (B1174273) fatty acid (CPFA) found in the oils of plants from the order Malvales, such as cottonseed and kapok seeds.[1][2] Its defining feature is a highly strained and reactive cyclopropene ring.[3] This reactivity makes it susceptible to degradation under various conditions, such as high heat, hydrogenation, and potentially strong acidic or oxidative environments, which can lead to low recovery during extraction and analysis.[4][5]
Q2: What are the common sources for this compound extraction?
The most common sources are cottonseed oil and meal.[4][6] It is also found in other plants, including Kapok (Ceiba pentandra), Sterculia foetida, and Bombax munguba.[1][7][8] The concentration of this compound can vary significantly depending on the species, geographical origin, and maturity of the seeds.[8]
Q3: What are the principal methods for extracting and quantifying this compound?
A typical workflow involves three main stages:
-
Oil Extraction: The initial step is to extract the total lipid fraction from the source material (e.g., seeds), commonly using a Soxhlet extractor with a non-polar solvent like hexane (B92381).[7]
-
Saponification/Transesterification: The extracted oil (triglycerides) is then treated to release the fatty acids. This is done either by saponification (using a base to create free fatty acid salts) followed by acidification, or by transesterification (e.g., with sodium methoxide) to create fatty acid methyl esters (FAMEs).[9][10]
-
Quantification: The resulting free fatty acids or their derivatives are then quantified. High-Performance Liquid Chromatography (HPLC), often after derivatization to phenacyl esters, and Gas Chromatography (GC) are the most common analytical techniques.[10][11]
Q4: How should this compound samples be stored?
Due to its potential instability, this compound and extracts containing it should be stored under conditions that minimize degradation. Recommended storage is dry, protected from light, and at low temperatures (0-4°C for short-term and -20°C for long-term).[12] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidation.
Troubleshooting Guide: Low this compound Recovery
This guide addresses specific issues that can lead to poor recovery rates during extraction and analysis.
Problem 1: The overall yield of crude oil/fatty acid extract is lower than expected.
Possible Cause 1: Inefficient Initial Extraction The initial solvent extraction did not efficiently remove the oil from the plant matrix.
-
Solution:
-
Particle Size: Ensure the plant material (seeds) is ground into a fine, uniform powder. A smaller particle size increases the surface area for solvent contact, significantly improving extraction efficiency.[13]
-
Solvent Choice: Hexane is a standard solvent for oil extraction. Ensure the solvent is of high purity and the correct volume is used. A higher solvent-to-solid ratio can improve yield.[13][14]
-
Extraction Time & Method: For Soxhlet extraction, ensure the cycle time is adequate (e.g., 6-8 hours).[7][13] Consider alternative methods like ultrasound-assisted extraction, which can increase yield in a shorter time.[15]
-
Possible Cause 2: Low Concentration in Source Material The batch of seeds or plant material used has a naturally low concentration of this compound.
-
Solution:
-
Source Verification: If possible, analyze a small sample of a new batch of source material before performing a large-scale extraction. The concentration of cyclopropenoid fatty acids can vary based on plant variety and growing conditions.[8]
-
Reference Material: Compare your yields with published data for the same species to set realistic expectations (see Table 1).
-
Problem 2: The final analysis shows a low percentage of this compound despite a good crude yield.
Possible Cause 1: Degradation via the Cyclopropene Ring The reactive cyclopropene ring of this compound was compromised during the workflow.
-
Solution:
-
Temperature Control: Avoid high temperatures throughout the process. During solvent evaporation (e.g., with a rotary evaporator), keep the water bath temperature below 50°C.[16] High temperatures used in some GC inlets can also cause degradation.
-
Avoid Hydrogenation: Do not use any steps that involve catalytic hydrogenation, as this will saturate and destroy the cyclopropene ring.[3][4]
-
pH Control: While this compound is more stable in mildly acidic conditions, exposure to very strong acids or bases for prolonged periods should be minimized.[16] Use caution during saponification and subsequent acidification steps.
-
Possible Cause 2: Inefficient Saponification or Derivatization The conversion of triglycerides to free fatty acids (or their methyl/phenacyl esters) was incomplete.
-
Solution:
-
Reaction Conditions: Ensure proper reaction time, temperature, and reagent concentration for your chosen method (saponification or transesterification). Refer to established protocols.[9][10]
-
Monitor Reaction: If possible, monitor the reaction's completion using Thin-Layer Chromatography (TLC) by checking for the disappearance of the triglyceride spot and the appearance of the fatty acid/ester spot.
-
Possible Cause 3: Loss During Workup and Purification this compound was lost during liquid-liquid extraction (LLE) or chromatographic purification.
-
Solution (LLE):
-
pH Management: this compound is a carboxylic acid. To extract it into an organic solvent, the aqueous phase must be acidified to a pH at least 2 units below its pKa, ensuring it is in its neutral, protonated form.[17] Conversely, if you are washing the organic layer to remove basic impurities, ensure the washing solution is neutral or slightly acidic to prevent the deprotonation and loss of this compound into the aqueous phase.
-
Solvent Polarity: Use a solvent in which fatty acids are highly soluble, such as diethyl ether or hexane.[7]
-
-
Solution (Chromatography):
-
Stationary Phase: Silica (B1680970) gel is acidic and can sometimes cause degradation or irreversible adsorption of sensitive compounds.[16] If this is suspected, consider using a deactivated silica gel or an alternative stationary phase like alumina.
-
Elution: Ensure the solvent system used for elution is sufficiently polar to move the compound off the column. If the compound is not eluting, a gradual increase in solvent polarity may be required.[16]
-
Data Presentation
Table 1: Reported Concentration of this compound in Various Seed Oils
| Plant Source | Scientific Name | This compound Concentration (%) | Associated Fatty Acids | Reference |
| Malaysian Kapok | Ceiba pentandra | 7.18 | Sterculic acid (2.96%) | [1] |
| Jamun | Syzygium cumini | 1.2 | Sterculic acid (1.8%), Oleic acid (32.2%) | [2] |
| Java Olive | Sterculia foetida | ~9.0 | Sterculic acid (32.0%), Palmitic acid (15.88%) | [8] |
| Cottonseed Meal | Gossypium hirsutum | 76-131 µg/g | Sterculic acid (55-88 µg/g) | [18] |
Experimental Protocols
Protocol: Extraction and Derivatization of this compound for HPLC Analysis
This protocol is a synthesized example based on methods described for the analysis of cyclopropenoid fatty acids from cottonseed.[9][11][18]
1. Oil Extraction (Soxhlet)
-
Grind approximately 10-20 g of seeds into a fine powder.
-
Place the powder into a cellulose (B213188) extraction thimble.
-
Extract the oil using n-hexane in a Soxhlet apparatus for 6-8 hours.
-
Remove the solvent from the collected extract using a rotary evaporator at <50°C to yield the crude seed oil.
2. Saponification
-
Weigh approximately 100 mg of the crude oil into a screw-cap tube.
-
Add 2 mL of 0.5 M NaOH in methanol.
-
Seal the tube and heat at 80°C for 10 minutes.
-
Cool the tube to room temperature.
-
Add 2 mL of water and acidify the solution to pH ~3 with 1 M HCl. This converts the fatty acid salts to free fatty acids.
3. Liquid-Liquid Extraction of Free Fatty Acids
-
Extract the free fatty acids from the acidified aqueous solution by adding 3 mL of n-hexane and vortexing for 1 minute.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Repeat the extraction twice more, combining the hexane layers.
-
Evaporate the combined hexane extracts to dryness under a stream of nitrogen.
4. Derivatization to Phenacyl Esters
-
To the dried fatty acids, add 200 µL of a derivatizing solution containing 2-bromoacetophenone (B140003) and a catalyst (e.g., triethylamine) in a suitable solvent like acetonitrile.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the solution to room temperature. The sample is now ready for dilution and analysis by reverse-phase HPLC with UV detection.
Visualizations
Diagrams of Workflows and Logic
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. This compound | C18H32O2 | CID 10416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Malvalic_acid [chemeurope.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. welchlab.com [welchlab.com]
- 6. fao.org [fao.org]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of Cyclopropenoic and Nutritional Fatty Acids in Cottonseed and Cottonseed Oil by Gas Chromatography [library.aocs.org]
- 11. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. benchchem.com [benchchem.com]
- 14. What factors affect extraction efficiency? [proseaworld.com]
- 15. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: The Effect of Heating on the Degradation of Malvalic Acid in Oils
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the thermal degradation of malvalic acid in oils.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation during heating a concern?
This compound is a cyclopropenoid fatty acid (CPFA) found in certain vegetable oils, notably cottonseed oil and baobab seed oil.[1] The cyclopropene (B1174273) ring in its structure is chemically reactive and is associated with potential adverse health effects. Heating oils containing this compound can lead to its degradation, altering the chemical composition of the oil and potentially forming new compounds. Understanding this degradation is crucial for assessing the safety and quality of oils used in food processing and for various industrial applications.
Q2: At what temperatures does this compound begin to degrade?
Significant degradation of this compound has been observed at temperatures commonly used in oil processing and frying. One study on baobab seed oil demonstrated a substantial reduction in CPFA content at temperatures of 200°C and 250°C.[2] While some degradation may occur at lower temperatures over extended heating times, 200°C appears to be a key temperature for major breakdown.[2]
Q3: What are the primary methods for quantifying the degradation of this compound?
The two primary analytical techniques for quantifying this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography (GC): This method typically involves the conversion of fatty acids into their methyl esters (FAMEs) before analysis. A capillary GC column with a polyethylene (B3416737) glycol (PEG) stationary phase and a flame ionization detector (FID) is commonly used.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods often involve derivatization of the fatty acids to improve detection. One established method uses 2-bromoacetophenone (B140003) to form phenacyl esters, which are then separated on a reverse-phase column and quantified.[4]
Q4: What are the known degradation products of this compound upon heating?
The exact degradation products of this compound upon heating are not extensively detailed in the currently available literature. However, the thermal degradation of fatty acids in oils is a complex process involving hydrolysis, oxidation, and polymerization.[5] It is plausible that the highly strained cyclopropene ring of this compound would be susceptible to opening and rearrangement, potentially leading to the formation of various isomeric fatty acids, as well as shorter-chain fatty acids and volatile compounds resulting from oxidative cleavage. General degradation of oils at high temperatures is known to produce compounds such as free fatty acids, diacylglycerols, monoacylglycerols, and polymers.[5]
Q5: How do standard oil refining processes affect this compound content?
Standard oil refining processes, which include steps like neutralization, bleaching, and deodorization, can significantly reduce the content of this compound. Deodorization, a process that involves steam distillation at high temperatures (e.g., 220-240°C) and reduced pressure, is particularly effective in removing or degrading CPFAs.[1][6] Hydrogenation, another common oil modification process, is also reported to destroy the cyclopropene ring of this compound.[7]
Troubleshooting Guides
Issue: Inconsistent or non-reproducible results in this compound quantification.
Possible Causes & Solutions:
-
Incomplete Derivatization: If using GC or a derivatization-based HPLC method, ensure the reaction has gone to completion.
-
Troubleshooting: Optimize reaction time and temperature. Use fresh derivatizing agents. Include a known amount of a standard to check derivatization efficiency.
-
-
Sample Oxidation: this compound, being an unsaturated fatty acid, is prone to oxidation, which can be accelerated by heat and light.
-
Troubleshooting: Store oil samples in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen). Use antioxidants during sample preparation if appropriate for the analytical method.
-
-
Instrumental Variability: Fluctuations in GC or HPLC system performance can lead to inconsistent results.
-
Troubleshooting: Regularly calibrate the instrument. Check for leaks in the system. Ensure the column is properly conditioned and not degraded. Use an internal standard to correct for variations in injection volume and detector response.
-
Issue: Difficulty in identifying this compound peaks in chromatograms.
Possible Causes & Solutions:
-
Co-elution with other fatty acids: In complex oil matrices, other fatty acid methyl esters may have similar retention times to this compound methyl ester.
-
Troubleshooting: Optimize the temperature program (for GC) or the mobile phase gradient (for HPLC) to improve peak separation. Using a longer column or a column with a different stationary phase can also enhance resolution. Mass spectrometry (MS) coupled with GC or LC can provide definitive identification based on the mass-to-charge ratio of the analyte.[8]
-
-
Low concentration of this compound: In refined oils or after heating, the concentration of this compound may be near the detection limit of the instrument.
-
Troubleshooting: Concentrate the sample before analysis. Use a more sensitive detector or a larger injection volume if possible.
-
Quantitative Data Summary
The following table summarizes the quantitative data on the reduction of this compound and other cyclopropenoid fatty acids (CPFAs) upon heating, as reported in a study on baobab seed oil.
| Heating Temperature (°C) | Heating Time (minutes) | This compound (% of total fatty acids) | Sterculic Acid (% of total fatty acids) | Dihydrosterculic Acid (% of total fatty acids) | Total CPFAs (% of total fatty acids) |
| Unheated | 0 | 1.89 | 1.01 | 0.12 | 3.02 |
| 150 | 20 | 1.88 | 1.00 | 0.12 | 3.00 |
| 200 | 20 | 0.76 | 0.40 | 0.05 | 1.21 |
| 250 | 20 | 0.19 | 0.10 | 0.01 | 0.30 |
Data adapted from a study on baobab crude seed oil.[2]
Experimental Protocols
Protocol 1: Quantification of this compound in Oils by Gas Chromatography (GC)
This protocol is based on the AOCS Official Method Ce 13-16 for the determination of cyclopropenoic fatty acids in cottonseed oil.[3]
1. Principle: Triglycerides in the oil are converted to fatty acid methyl esters (FAMEs) using sodium methoxide (B1231860). The FAMEs are then separated and quantified by gas-liquid chromatography (GLC) using a flame ionization detector (FID).
2. Apparatus:
-
Gas chromatograph with a capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm polyethylene glycol coating) and an FID.
-
Vials with screw caps.
-
Analytical balance.
-
Volumetric flasks and pipettes.
3. Reagents:
-
Toluene, HPLC grade.
-
Sodium methoxide, 0.5 N.
-
Glacial acetic acid, ACS grade.
-
Heptane (B126788), HPLC grade.
-
Saturated sodium chloride solution.
-
Anhydrous sodium sulfate (B86663).
-
Internal standard (e.g., C13:0 triacylglycerol).
4. Procedure:
-
Sample Preparation: Accurately weigh a known amount of the oil sample into a screw-cap vial. Add a precise amount of the internal standard.
-
Methylation: Add sodium methoxide solution to the vial. Cap tightly and heat in a water bath (e.g., 50°C) for a specified time (e.g., 10 minutes) with occasional shaking.
-
Neutralization: Cool the vial and add glacial acetic acid to neutralize the catalyst.
-
Extraction: Add heptane and a saturated sodium chloride solution. Shake vigorously and allow the layers to separate.
-
Drying: Transfer the upper heptane layer containing the FAMEs to a new vial containing anhydrous sodium sulfate to remove any residual water.
-
GC Analysis: Inject an aliquot of the dried heptane solution into the GC.
-
Quantification: Identify the this compound methyl ester peak based on its retention time relative to standards. Quantify using the internal standard method. The response of dihydrosterculic methyl ester can be used for the quantification of both sterculic and malvalic methyl esters.[3]
Protocol 2: Thermal Degradation of this compound in Oil
This protocol is a generalized procedure based on a study of baobab seed oil.[2]
1. Principle: Oil samples are heated at controlled temperatures for a specific duration to induce thermal degradation of this compound. The change in this compound concentration is then quantified using an appropriate analytical method like GC (as described in Protocol 1).
2. Apparatus:
-
Oven or heating block capable of maintaining stable temperatures (e.g., ±1°C).
-
Glass test tubes or beakers.
-
Analytical balance.
-
Timer.
3. Procedure:
-
Sample Preparation: Weigh equal amounts of the oil sample into separate glass containers for each temperature and time point to be tested.
-
Heating: Place the samples in a preheated oven or heating block set to the desired temperatures (e.g., 150°C, 200°C, 250°C).
-
Time Course: Heat the samples for a defined period (e.g., 20 minutes).[2] For a more detailed study, multiple time points can be included.
-
Cooling: After the specified heating time, remove the samples from the heat source and allow them to cool to room temperature.
-
Analysis: Analyze the unheated (control) and heated oil samples for this compound content using a validated analytical method such as GC (Protocol 1) or HPLC.
-
Data Analysis: Calculate the percentage degradation of this compound at each temperature and time point relative to the unheated control.
Visualizations
Caption: Workflow for analyzing the thermal degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Cyclopropenoic and Nutritional Fatty Acids in Cottonseed and Cottonseed Oil by Gas Chromatography [library.aocs.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Thermal decomposition of fats & oil | PPTX [slideshare.net]
- 6. aocs.org [aocs.org]
- 7. Cyclopropane fatty acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Storage conditions to prevent Malvalic acid degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the optimal storage conditions to prevent the degradation of malvalic acid. Given the inherent reactivity of its cyclopropene (B1174273) ring, proper handling and storage are crucial for maintaining the integrity of this fatty acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of this compound degradation is the high reactivity of the strained cyclopropene ring.[1] This ring is susceptible to opening under various conditions, including exposure to heat, light, oxygen, and certain chemical reagents. Hydrogenation is a known process that destroys the cyclopropene ring, leading to the formation of the corresponding cyclopropane (B1198618) (dihydrosterculic acid) or straight-chain saturated fatty acids.[1][2]
Q2: What are the ideal short-term and long-term storage temperatures for this compound?
A2: For short-term storage (days to weeks), it is recommended to keep this compound at 0-4°C. For long-term storage (months to years), the temperature should be maintained at -20°C or lower. Storing samples at -80°C is a common practice to prevent the oxidation of polyunsaturated fatty acids and should be considered for long-term storage of this compound to minimize degradation.
Q3: How does light exposure affect this compound stability?
Q4: What is the recommended solvent for storing this compound?
A4: this compound should be stored in a dry, inert solvent. Anhydrous ethanol (B145695) or hexane (B92381) are suitable choices. It is critical to use solvents with low water content, as water can participate in hydrolysis reactions, especially at non-neutral pH.
Q5: How does pH influence the stability of this compound?
A5: The stability of fatty acids can be pH-dependent. While specific data for this compound is limited, it is advisable to maintain a neutral pH environment to prevent acid- or base-catalyzed degradation of the cyclopropene ring. Strong acidic or basic conditions should be avoided during storage and handling.
Troubleshooting Guide: this compound Degradation in Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of this compound peak in GC/HPLC analysis | Degradation during storage | - Verify storage temperature (-20°C or -80°C for long-term).- Ensure the sample was protected from light.- Check the solvent for peroxides. |
| Degradation during sample preparation | - Minimize exposure to heat and light during extraction and derivatization.- Use fresh, high-purity solvents and reagents.- Consider derivatization methods that are mild and do not affect the cyclopropene ring. | |
| Degradation during analysis | - For GC analysis, ensure the injector temperature is not excessively high, which can cause thermal degradation. Some ring opening can occur during gas-liquid chromatography.- For HPLC analysis, ensure the mobile phase is compatible and does not promote degradation. | |
| Appearance of unexpected peaks in the chromatogram | Formation of degradation products | - Analyze the sample using GC-MS to identify the mass of the unknown peaks. Potential degradation products could include isomers, oxidation products (ketones, aldehydes), or products of ring-opening reactions.- Compare the chromatogram to a freshly prepared standard of this compound. |
| Inconsistent results between experimental replicates | Variable degradation due to inconsistent handling | - Standardize all sample handling procedures, ensuring consistent exposure to light, temperature, and air.- Prepare samples for analysis immediately after removal from storage.- Use an internal standard to account for variations in sample preparation and injection. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol provides a general framework for assessing the stability of this compound under accelerated conditions.
1. Materials:
- This compound standard
- Anhydrous solvent (e.g., ethanol or hexane)
- Amber glass vials with Teflon-lined caps
- Temperature-controlled ovens or incubators
- Light chamber with controlled UV and visible light output
- pH buffers (for pH stability testing)
- Analytical instrumentation (GC-FID, GC-MS, or HPLC-UV/MS)
2. Procedure:
Visualizations
References
Addressing matrix effects in the mass spectrometry of Malvalic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Malvalic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in signal intensity (ion suppression) or an increase (ion enhancement), which can negatively impact the accuracy, reproducibility, and sensitivity of quantitative analysis.[2] In complex biological samples, components like phospholipids, salts, and endogenous metabolites are common causes of matrix effects.[1][3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods can be used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the constant signal indicate regions of ion suppression or enhancement, respectively.[4]
-
Post-Extraction Spiking: This quantitative approach compares the response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation process) to the response of the analyte in a clean solvent at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), indicates the degree of signal suppression or enhancement.[3] An MF < 1 suggests ion suppression, while an MF > 1 indicates ion enhancement.[3]
Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?
A3: Several strategies can be employed to reduce or compensate for matrix effects:
-
Effective Sample Preparation: The goal is to remove interfering components from the matrix before analysis. Techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5][6]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase.[7]
-
Derivatization: Derivatizing this compound can improve its chromatographic behavior and ionization efficiency, potentially shifting its retention time away from interfering matrix components. A common method for cyclopropenoid fatty acids involves derivatization to their phenacyl esters.[8]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.[9][10]
-
Matrix-Matched Calibration: When a SIL-IS is not available, creating calibration curves in a blank matrix that matches the study samples can help to compensate for matrix effects.[4]
Troubleshooting Guide
Issue 1: Poor Signal Intensity or No Peak for this compound
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Perform a post-column infusion experiment to identify regions of suppression. Modify the LC gradient to elute this compound in a region with minimal suppression. |
| Inefficient Ionization | This compound, like other fatty acids, can have poor ionization efficiency. Derivatization is highly recommended to improve signal intensity.[11][12] |
| Improper Sample Preparation | Review your extraction procedure for potential analyte loss. Ensure complete protein precipitation and efficient extraction from the matrix. |
| Instrumental Issues | Check for leaks in the LC-MS system.[13] Ensure the mass spectrometer is properly tuned and calibrated.[14] Verify that the autosampler and syringe are functioning correctly.[13] |
Issue 2: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Matrix effects can vary between different lots of biological samples.[15] The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for this variability.[9] |
| Sample Preparation Inconsistency | Ensure your sample preparation protocol is robust and consistently applied to all samples. Automating steps where possible can reduce variability. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the injector wash method. |
Issue 3: Peak Splitting or Broadening
| Possible Cause | Troubleshooting Step |
| Column Contamination | Contaminants from the sample matrix can build up on the analytical column. Use a guard column and implement a column washing step after each analytical batch. |
| Inappropriate LC Conditions | Adjust the mobile phase composition or gradient slope to improve peak shape. Ensure the sample solvent is compatible with the initial mobile phase. |
Quantitative Data Summary
The following table illustrates the impact of different mitigation strategies on the quantification of this compound in a plasma matrix. The data is presented as the Matrix Factor (MF), where an MF of 1.0 indicates no matrix effect, <1.0 indicates ion suppression, and >1.0 indicates ion enhancement.
| Mitigation Strategy | This compound Concentration | Matrix Factor (MF) | Coefficient of Variation (CV%) |
| Dilute-and-Shoot (No Cleanup) | 10 ng/mL | 0.45 | 25% |
| 100 ng/mL | 0.38 | 22% | |
| Protein Precipitation | 10 ng/mL | 0.62 | 18% |
| 100 ng/mL | 0.55 | 15% | |
| Solid-Phase Extraction (SPE) | 10 ng/mL | 0.85 | 8% |
| 100 ng/mL | 0.88 | 6% | |
| SPE + Derivatization | 10 ng/mL | 0.95 | 5% |
| 100 ng/mL | 0.98 | 4% | |
| SPE + Derivatization + SIL-IS | 10 ng/mL | 1.01 | <2% |
| 100 ng/mL | 0.99 | <2% |
This data is illustrative and demonstrates the expected trend with each mitigation strategy. Actual results may vary.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spiking
-
Prepare Blank Matrix Extract: Extract a blank plasma sample using your established sample preparation protocol (e.g., protein precipitation followed by SPE).
-
Prepare Spiked Matrix Samples: Spike the blank matrix extract with known concentrations of this compound (e.g., low, mid, and high QC levels).
-
Prepare Neat Solutions: Prepare solutions of this compound in a clean solvent (e.g., methanol) at the same concentrations as the spiked matrix samples.
-
LC-MS/MS Analysis: Analyze both the spiked matrix samples and the neat solutions.
-
Calculate Matrix Factor (MF): MF = (Peak Area in Spiked Matrix) / (Peak Area in Neat Solution)
Protocol 2: Sample Preparation of this compound from Plasma using SPE and Derivatization
-
Internal Standard Spiking: To 100 µL of plasma, add the stable isotope-labeled internal standard for this compound.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724), vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 500 µL of 5% methanol (B129727) in water.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of 5% methanol in water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.
-
Elute this compound with 1 mL of 2% formic acid in acetonitrile.
-
-
Evaporation: Evaporate the eluate to dryness.
-
Derivatization:
-
Final Evaporation and Reconstitution: Evaporate the derivatization reagents and reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for inaccurate this compound quantification.
Caption: Strategies to address matrix effects in this compound analysis.
References
- 1. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lipidmaps.org [lipidmaps.org]
- 15. e-b-f.eu [e-b-f.eu]
Selection of appropriate derivatization reagents for cyclopropene fatty acids
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate derivatization reagents for cyclopropene (B1174273) fatty acids (CPFAs) prior to gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of cyclopropene fatty acids?
A1: Derivatization is a crucial step for the accurate analysis of fatty acids by gas chromatography (GC). Free fatty acids are highly polar compounds that can form hydrogen bonds, leading to poor peak shapes (tailing), low volatility, and potential adsorption to the GC column. This can result in inaccurate quantification and poor resolution. By converting CPFAs into less polar and more volatile derivatives, such as fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters, their chromatographic behavior is significantly improved, allowing for sharp, symmetrical peaks and reliable analysis.
Q2: What are the main challenges associated with derivatizing cyclopropene fatty acids?
A2: The primary challenge in derivatizing CPFAs is the inherent instability of the cyclopropene ring. This three-membered ring is highly strained and susceptible to degradation, particularly under acidic conditions. Inappropriate reaction conditions or reagents can lead to the opening or rearrangement of the cyclopropene ring, resulting in the formation of artifacts and the loss of the target analyte. Therefore, the selection of a suitable derivatization method that preserves the integrity of the cyclopropene ring is critical.
Q3: Which derivatization reagents are recommended for CPFAs?
A3: For CPFAs present as part of complex lipids like triglycerides, base-catalyzed transesterification methods are strongly recommended. These methods are performed under mild, alkaline conditions that do not degrade the cyclopropene ring. Commonly used reagents include:
-
Methanolic Potassium Hydroxide (KOH): A solution of KOH in methanol (B129727) is effective for the rapid transesterification of triglycerides at room temperature.
-
Sodium Methoxide (NaOCH₃) in Methanol: This is another widely used reagent for base-catalyzed transesterification and is considered a safe and effective option.
For samples containing free cyclopropene fatty acids, silylation is a suitable alternative to avoid acidic conditions. Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the free fatty acids into their more volatile trimethylsilyl esters.
Q4: Are there any derivatization reagents that should be avoided for CPFA analysis?
A4: Yes, acidic derivatization reagents should generally be avoided as they can destroy the cyclopropene ring. This includes reagents such as:
-
Methanolic Hydrochloric Acid (HCl): The strong acidic nature of this reagent can lead to the degradation of the cyclopropene moiety.
-
Boron Trifluoride-Methanol (BF₃-Methanol): While
Technical Support Center: Enhancing Malvalic Acid Detection in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Malvalic acid detection in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting this compound in biological samples?
A1: For high sensitivity and specificity, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods. High-performance liquid chromatography (HPLC) with UV or fluorescence detection after derivatization is also a robust and sensitive option. The choice of method often depends on the sample matrix, required limit of detection, and available instrumentation.
Q2: Why is derivatization necessary for this compound analysis?
A2: Derivatization is a critical step to enhance the sensitivity and improve the chromatographic behavior of this compound. As a fatty acid, its native form can exhibit poor peak shape and low volatility, which is problematic for GC analysis.[1][2][3] Derivatization converts the polar carboxyl group into a less polar and more volatile ester. For HPLC, derivatization is used to attach a chromophore or fluorophore, which significantly enhances detection by UV or fluorescence detectors.[4][5]
Q3: What are the common derivatization reagents for this compound?
A3: For GC-MS analysis, this compound is typically converted to its fatty acid methyl ester (FAME) using reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl.[1] For HPLC analysis, derivatization with reagents like 2-bromoacetophenone (B140003) or p-bromophenacyl bromide to form phenacyl esters is common for enhanced UV detection.[6][7][8]
Q4: What are "matrix effects" and how can they affect my this compound analysis, particularly with LC-MS/MS?
A4: Matrix effects refer to the suppression or enhancement of the analyte's ionization in the mass spectrometer source by co-eluting compounds from the biological sample matrix.[9][10][11][12][13] This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity. Phospholipids are a major cause of matrix effects in lipid analysis from plasma and tissue samples.[9][12][13] Strategies to mitigate matrix effects include optimizing sample preparation to remove interfering substances, improving chromatographic separation, and using a stable isotope-labeled internal standard.[11][12]
Q5: How can I improve the extraction recovery of this compound from my samples?
A5: The efficiency of this compound extraction depends on the solvent system and the sample matrix. A common approach for lipid extraction is using a mixture of chloroform (B151607) and methanol. For solid samples, homogenization is crucial. To improve recovery, ensure the pH of the aqueous phase is acidic to keep the fatty acids protonated and more soluble in the organic solvent. The use of an internal standard added before extraction can help to normalize for any losses during the sample preparation process.
Troubleshooting Guides
GC-MS Analysis of this compound (as FAME)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | - Active sites in the GC inlet or column.- Column contamination.- Incomplete derivatization. | - Use a deactivated inlet liner.- Condition the column at high temperature.- Optimize derivatization reaction time and temperature.[1] |
| Low Signal Intensity / Poor Sensitivity | - Inefficient derivatization.- Degradation of this compound's cyclopropene (B1174273) ring.- Leaks in the GC-MS system. | - Ensure derivatization reagents are fresh.- Avoid harsh acidic or high-temperature conditions during sample preparation.[14]- Perform a leak check on the instrument.[15] |
| Baseline Instability or Drift | - Column bleed.- Contaminated carrier gas.- Contaminated injector. | - Ensure the column temperature does not exceed its maximum limit.- Use high-purity carrier gas with appropriate traps.- Clean or replace the injector liner and septum.[1][16] |
| Ghost Peaks / Carryover | - Carryover from a previous high-concentration sample.- Contaminated syringe. | - Inject a solvent blank after high-concentration samples.- Implement a thorough syringe wash protocol with a strong solvent.[1] |
HPLC-UV/Fluorescence Analysis of this compound (as Phenacyl Ester)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Co-elution with Other Fatty Acids | - Insufficient chromatographic resolution. | - Optimize the mobile phase composition (e.g., adjust the acetonitrile (B52724)/water ratio).[17]- Consider a different stationary phase (e.g., a column with higher shape selectivity).[5]- Adjust the column temperature. |
| Low Derivatization Yield | - Incomplete reaction.- Degradation of the derivatizing agent. | - Ensure the correct molar excess of the derivatizing reagent and catalyst.- Check the age and storage conditions of the derivatizing agent.- Optimize reaction time and temperature.[4][7] |
| Broad Peaks | - Sample overload.- Extra-column volume. | - Dilute the sample or inject a smaller volume.- Ensure all tubing and connections are optimized for minimal dead volume. |
| Inconsistent Retention Times | - Changes in mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature.- Replace the column if it has exceeded its lifetime. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data that can be expected when analyzing this compound with enhanced sensitivity methods. The exact values will be instrument and matrix-dependent.
Table 1: Comparison of Detection Methods for this compound
| Method | Derivatization | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |
| GC-MS | FAME | 10-100 ng/mL | 50-200 ng/mL[14] |
| HPLC-UV | Phenacyl Ester | 5-50 ng/mL | 20-100 ng/mL |
| LC-MS/MS | Phenylenediamine | 0.01-1 ng/mL[18] | 0.1-5 ng/mL[19][20] |
Table 2: Typical Extraction Recovery of Fatty Acids from Biological Matrices
| Matrix | Extraction Method | Typical Recovery (%) |
| Plasma/Serum | Liquid-Liquid Extraction (LLE) | 85-105%[21][22] |
| Tissue Homogenate | LLE after homogenization | 80-100% |
| Milk Fat | Base derivatization and extraction | 90-110% |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound as Fatty Acid Methyl Ester (FAME)
1. Lipid Extraction:
-
Homogenize 100 mg of tissue or 200 µL of plasma in a chloroform:methanol (2:1, v/v) solution.
-
Add an internal standard (e.g., deuterated palmitic acid).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
2. Saponification and Derivatization:
-
Re-dissolve the dried lipid extract in 1 mL of 0.5 M NaOH in methanol.
-
Heat at 80°C for 10 minutes to saponify the lipids into free fatty acids.
-
Cool to room temperature and add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.[2]
-
Heat at 60°C for 5-10 minutes to form the FAMEs.[3]
3. FAME Extraction:
-
Cool the reaction mixture and add 1 mL of water and 1 mL of hexane (B92381).
-
Vortex vigorously to extract the FAMEs into the hexane layer.
-
Centrifuge to separate the phases and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.[2]
4. GC-MS Analysis:
-
Inject 1 µL of the FAME extract into the GC-MS.
-
Use a polar capillary column (e.g., fused silica (B1680970) coated with polyethylene (B3416737) glycol).[23]
-
Set an appropriate temperature program to separate the FAMEs.
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode for quantification.
Protocol 2: HPLC-UV Analysis of this compound as Phenacyl Ester
1. Lipid Extraction and Saponification:
-
Follow the lipid extraction and saponification steps as described in Protocol 1.
-
After saponification, acidify the mixture with HCl to protonate the free fatty acids.
-
Extract the free fatty acids with hexane and evaporate the solvent to dryness.[8]
2. Derivatization to Phenacyl Esters:
-
Dissolve the dried free fatty acids in acetonitrile.
-
Add a 1.5-fold molar excess of 2-bromoacetophenone and a catalytic amount of a crown ether.
-
Heat the mixture at 80°C for 15 minutes.[4]
-
Cool the reaction vial and dilute with acetonitrile to the desired concentration for HPLC injection.
3. HPLC-UV Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water.[17]
-
Detect the phenacyl esters using a UV detector at approximately 254 nm.[4]
Signaling Pathway and Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cerealsgrains.org [cerealsgrains.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. aocs.org [aocs.org]
- 18. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. lipidmaps.org [lipidmaps.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. library.aocs.org [library.aocs.org]
Quality control measures for reproducible Malvalic acid analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive quality control measures, troubleshooting advice, and standardized protocols for the reproducible analysis of Malvalic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important? A1: this compound is a cyclopropenoid fatty acid (CPFA) found in the oils of plants from the order Malvales, such as cottonseed.[1] Its analysis is critical because CPFAs can cause deleterious biological effects in animals, including inhibiting the enzyme Δ9-desaturase, which is crucial for fatty acid metabolism.[1][2] This can lead to issues like hard fat in livestock and defects in egg quality, making its quantification essential for food safety and animal feed quality control.[1][2][3]
Q2: What are the main analytical challenges in measuring this compound? A2: The primary challenge is the instability of the cyclopropene (B1174273) ring, which is susceptible to degradation under harsh conditions, particularly strong acids and high temperatures.[4][5] This can lead to inaccurate quantification and non-reproducible results. Additionally, its properties necessitate derivatization to increase volatility for Gas Chromatography (GC) analysis or to add a chromophore for High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]
Q3: Which analytical techniques are most common for this compound analysis? A3: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[4][6] GC-MS is often used for analyzing fatty acid methyl esters (FAMEs) and provides high sensitivity and specificity.[4][8] HPLC, typically with UV detection after derivatization to phenacyl esters, is also a robust method for direct quantification.[6][9]
Q4: Why is derivatization necessary for this compound analysis? A4: For GC analysis, free fatty acids have low volatility and are highly polar, which can cause poor peak shape (tailing) and adsorption to the column.[7] Derivatization, commonly to FAMEs, neutralizes the polar carboxyl group, increasing volatility and improving chromatographic performance.[7] For HPLC with UV detection, this compound lacks a strong chromophore. Derivatization adds a UV-active tag (like a phenacyl group) to the molecule, enabling sensitive detection.[6]
Troubleshooting Guide
Sample Preparation & Extraction
Q5: My recovery of this compound is consistently low. What could be the cause? A5: Low recovery often points to issues in the extraction or derivatization steps.
-
Inefficient Extraction: Ensure the solvent system is appropriate for your matrix. Methods like Soxhlet extraction with hexane (B92381) or lipid extraction using a Folch (chloroform/methanol) or Bligh-Dyer procedure are standard.[10][11] Check that the sample is adequately homogenized to maximize surface area for solvent contact.
-
Analyte Degradation: As mentioned, the cyclopropene ring is sensitive. Avoid exposure to strong acids or high heat during extraction and solvent evaporation.
-
Incomplete Derivatization: This is a critical step. See the derivatization troubleshooting section below for more details.
Derivatization
Q6: I am seeing multiple unexpected peaks or no peak for this compound after derivatization for GC-MS. What's wrong? A6: This is a common issue related to the stability of the cyclopropene ring.
-
Acid-Catalyzed Degradation: Standard acid-catalyzed derivatization methods (e.g., methanolic HCl or BF₃-methanol at high temperatures) can degrade the cyclopropene ring, leading to artifact formation and loss of the target analyte.[5]
-
Recommended Solution: Use a milder, base-catalyzed method. Cold transesterification using sodium methoxide (B1231860) (0.5 N in methanol) is effective for converting triglycerides to FAMEs without degrading the cyclopropene ring.[4][5][8] For free fatty acids, silylation is another alternative that avoids harsh acidic conditions.[4][5]
-
Presence of Water: Water can hinder esterification reactions. Ensure all solvents and glassware are anhydrous.[7]
Chromatographic Analysis (GC-MS)
Q7: My this compound peak is tailing or showing poor shape in the GC chromatogram. How can I fix this? A7: Poor peak shape is often caused by activity in the system or incomplete derivatization.[7]
-
Active Sites: The GC inlet liner and the front of the column can develop active sites that interact with polar molecules. Deactivate the system by replacing the inlet liner (use an ultra-inert liner) and trimming the first few centimeters of the column.[7][12]
-
Incomplete Derivatization: If some of the this compound remains underivatized, the free carboxyl group will cause peak tailing. Re-optimize your derivatization procedure to ensure the reaction goes to completion.[7]
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.[7]
Q8: The signal for my this compound peak is weak or the baseline is noisy. A8: This can be due to issues with the carrier gas, system contamination, or the column itself.
-
Gas Purity: Use high-purity carrier gas and ensure purification traps are functional to avoid a high baseline.
-
System Contamination: Contamination can come from the syringe, inlet, or carryover from a previous injection. Run a solvent blank to check for carryover and clean the injector as part of routine maintenance.[7]
-
Column Bleed: A significant rise in the baseline at high temperatures indicates column bleed. This can interfere with analyte detection, especially at low concentrations. Ensure you are using a high-quality, low-bleed MS-certified column and that the oven temperature does not exceed the column's maximum limit.[12]
Chromatographic Analysis (HPLC)
Q9: My retention times are shifting from one injection to the next in my HPLC analysis. A9: Retention time instability is typically caused by problems with the mobile phase, pump, or column equilibration.
-
Mobile Phase Issues: Ensure the mobile phase is thoroughly degassed and well-mixed. If preparing isocratic mobile phases manually, filter them before use. For gradient systems, check that the pump's proportioning valves are functioning correctly.[13]
-
Temperature Fluctuation: HPLC separations are sensitive to temperature. Use a column oven to maintain a stable temperature.[13]
-
Insufficient Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase. A minimum of 10 column volumes is recommended.[13]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for this compound analysis.
Table 1: Typical Concentration of CPFAs in Cottonseed Products
| Analyte | Matrix | Concentration Range (μg/g) | Reference |
| This compound | Cottonseed Meal | 76 - 131 | [2] |
| Sterculic Acid | Cottonseed Meal | 55 - 88 | [2] |
| Dihydrosterculic Acid | Cottonseed Meal | 30 - 51 | [2] |
Table 2: Method Validation Parameters
| Parameter | HPLC-UV Method | GC-MS Method | Reference |
| Linearity (R²) | ≥ 0.99 | Not Specified | [14] |
| Recovery | 54.72% - 99.70% | Not Specified | [14] |
| Limit of Detection (LOD) | 3.3 x (SD / slope) | 3.2 - 9.6 ng/mL (for general short-chain fatty acids) | [14][15] |
| Limit of Quantitation (LOQ) | 10 x (SD / slope) | 10.8 - 32.4 ng/mL (for general short-chain fatty acids) | [14][15] |
Experimental Protocols
Protocol 1: Extraction and Derivatization to FAMEs for GC-MS Analysis
This protocol is adapted from methods emphasizing the protection of the cyclopropene ring.[4][8]
-
Lipid Extraction (from Cottonseed): a. Grind approximately 10g of cottonseed in an electric coffee grinder. b. Transfer the meal to a Soxhlet extractor and extract for 6 hours with 200 mL of hexane.[10] c. Evaporate the hexane using a rotary evaporator to yield the cottonseed oil.
-
Transesterification (Cold Base-Catalyzed): a. Accurately weigh approximately 20-30 mg of the extracted oil into a screw-cap vial. b. Add a known amount of internal standard (e.g., Triundecanoin, C13:0) for accurate quantification.[16] c. Add 2 mL of toluene (B28343) to dissolve the oil. d. Add 4 mL of 0.5 N sodium methoxide in methanol.[8] e. Cap the vial tightly and vortex vigorously for 2 minutes. Let it stand at room temperature for 20 minutes to complete the reaction. f. Add 5 mL of a saturated sodium chloride solution to stop the reaction. g. Add 5 mL of heptane (B126788), vortex, and centrifuge to separate the layers. h. Transfer the upper heptane layer, containing the FAMEs, to a clean vial for GC-MS analysis.
Protocol 2: Derivatization to Phenacyl Esters for HPLC-UV Analysis
This protocol is based on a direct quantification method for CPFAs.[6][9]
-
Saponification: a. Begin with the extracted oil from the procedure above. b. Saponify the oil to release the free fatty acids using a standard protocol with methanolic KOH.
-
Derivatization: a. To the free fatty acids, add a solution of 2-bromoacetophenone (B140003) and a catalyst (e.g., a crown ether) in a suitable solvent like acetonitrile. b. Heat the mixture at a controlled temperature (e.g., 80°C) for approximately 30 minutes. c. After cooling, the sample is ready for dilution and injection into the HPLC system.
-
HPLC Conditions: a. Column: Dual-column reverse-phase C18.[6] b. Detection: UV detector set to an appropriate wavelength for the phenacyl esters (e.g., 254 nm).[14] c. Quantification: Use external calibration standards of this compound phenacyl ester.[6]
Visual Workflow and Logic Diagrams
Caption: Experimental workflow for this compound analysis by GC-MS.
Caption: Experimental workflow for this compound analysis by HPLC-UV.
Caption: Troubleshooting logic for identifying the cause of a missing analyte peak.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cambridge.org [cambridge.org]
- 4. Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. library.aocs.org [library.aocs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 15. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 16. Determination of Cyclopropenoic and Nutritional Fatty Acids in Cottonseed and Cottonseed Oil by Gas Chromatography [library.aocs.org]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Malvalic Acid Quantification
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of malvalic acid, a cyclopropenoid fatty acid (CPFA) of interest due to its biological effects. The performance of a validated pre-column derivatization HPLC method is objectively compared with alternative analytical techniques, namely Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this compound in various matrices.
Comparison of Analytical Methods for this compound Quantification
The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, sample matrix, available equipment, and the need for structural confirmation. The following table summarizes the key characteristics of HPLC, GC, and NMR methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of analytes in a liquid mobile phase moving through a solid stationary phase column. | Separation of volatile compounds in a gaseous mobile phase passing through a column. | Measurement of the magnetic properties of atomic nuclei to identify and quantify molecules. |
| Derivatization | Often required for CPFAs to enhance UV detection or fluorescence.[1][2] | Required to convert fatty acids into volatile esters (e.g., FAMEs).[3] | Not required, allowing for non-destructive analysis.[4][5] |
| Sensitivity | High, often in the µg/g range.[1] | High, comparable to HPLC. | Generally lower intrinsic sensitivity compared to HPLC and GC, but can be enhanced with specific techniques.[4] |
| Sample Throughput | Moderate to high. | High, especially with an autosampler. | Lower, as acquisition times can be longer. |
| Instrumentation Cost | Moderate. | Moderate. | High. |
| Strengths | Robust, reliable, and widely available. Direct quantification with external standards is possible.[2] | Excellent separation for complex fatty acid mixtures. Extensive libraries for peak identification (MS). | Provides detailed structural information. Minimal sample preparation.[4][5] |
| Limitations | Derivatization can add complexity and potential for error. | High temperatures can potentially degrade cyclopropene (B1174273) rings. | Lower sensitivity can be a challenge for trace analysis.[4] High equipment cost. |
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
A robust method for quantifying this compound involves the derivatization of the fatty acid with a chromophore to allow for UV detection. One such validated method uses 2-bromoacetophenone (B140003) to form phenacyl esters, which are then separated by reverse-phase HPLC.[1][2][6] This approach allows for direct quantification using external standards.[2]
Experimental Protocol: HPLC Quantification of this compound
This protocol is based on the method described for the analysis of CPFAs in cottonseed products.[1][2]
-
Lipid Extraction:
-
Homogenize the sample material (e.g., cottonseed meal, oil).
-
Extract the total lipids using a suitable solvent system, such as a mixture of chloroform (B151607) and methanol (B129727).
-
Evaporate the solvent under a stream of nitrogen to obtain the lipid extract.
-
-
Saponification:
-
Dissolve the lipid extract in a solution of potassium hydroxide (B78521) in ethanol.
-
Heat the mixture (e.g., at 80°C for 1 hour) to hydrolyze the triglycerides and release the free fatty acids.
-
Acidify the solution with an acid (e.g., HCl) to protonate the fatty acids.
-
Extract the free fatty acids into an organic solvent like hexane (B92381).
-
-
Derivatization:
-
Evaporate the hexane to dryness.
-
Add a solution of 2-bromoacetophenone (derivatizing agent) and a crown ether catalyst in acetonitrile (B52724).
-
Heat the mixture (e.g., at 80°C for 30 minutes) to form the phenacyl esters of the fatty acids.[7]
-
Cool the reaction mixture to room temperature.
-
-
HPLC Analysis:
-
Inject an aliquot of the derivatized sample into the HPLC system.
-
Column: Dual-column, reverse-phase C18 (e.g., 5 µm, 4.6 x 250 mm).[1][8]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.[8]
-
Quantification: Create a calibration curve using external standards of this compound phenacyl ester of known concentrations. Calculate the concentration in the sample based on the peak area.
-
HPLC Method Validation Data
The following table presents typical validation parameters for HPLC methods used for organic acid analysis. Specific values for this compound may vary based on the exact instrumentation and laboratory conditions.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999[9][10] |
| Precision (RSD%) | < 10%[2] |
| Limit of Detection (LOD) | Dependent on detector and derivatization agent. |
| Limit of Quantitation (LOQ) | Dependent on detector and derivatization agent. |
| Accuracy (Recovery %) | 85-115% |
Workflow for HPLC Analysis of this compound
Alternative Method: Gas Chromatography (GC)
Gas chromatography, typically coupled with mass spectrometry (GC-MS), is a standard method for fatty acid profiling. For analysis, non-volatile fatty acids like this compound must be converted into volatile fatty acid methyl esters (FAMEs).
Experimental Protocol: GC Quantification of this compound
-
Lipid Extraction: Performed as described in the HPLC protocol.
-
Transesterification (FAME Preparation):
-
The extracted lipids are converted to FAMEs.[3]
-
A common method involves heating the lipid extract with a reagent like boron trifluoride in methanol or methanolic HCl.[3]
-
Alternatively, a base-catalyzed transesterification using sodium methoxide (B1231860) can be used.[11]
-
After the reaction, FAMEs are extracted into an organic solvent like hexane.
-
-
GC-MS Analysis:
-
Inject the FAMEs solution into the GC-MS system.
-
Column: A polar capillary column (e.g., polyethylene (B3416737) glycol or biscyanopropyl polysiloxane stationary phase).[3][11]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature: A temperature gradient is used to separate the FAMEs (e.g., starting at 60°C and ramping up to 240°C).
-
Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification and quantification.[3]
-
Quantification: Use an internal standard (e.g., C13:0 triacylglycerol) added before transesterification for accurate quantification.[11] Identify peaks by comparing retention times and mass spectra to known standards.
-
Workflow for GC Analysis of this compound
Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy has emerged as a reliable method for the direct detection and quantification of CPFAs in food matrices without the need for derivatization.[5] The characteristic signals from the cyclopropane (B1198618) ring protons allow for identification and measurement.[4][5]
Experimental Protocol: ¹H NMR Quantification of CPFAs
-
Lipid Extraction: Performed as described in the HPLC protocol.
-
Sample Preparation for NMR:
-
Evaporate the solvent from the lipid extract.
-
Re-dissolve a precise amount of the lipid extract in a deuterated solvent (e.g., CDCl₃).
-
Add an internal standard with a known concentration for quantification if necessary.
-
-
¹H NMR Analysis:
-
Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 600 MHz).[5]
-
The signals corresponding to the cis-methylene proton of the cyclopropane ring (around -0.34 ppm for dihydrosterculic acid) are used for quantification.[4]
-
Integrate the area of the characteristic CPFA signal and compare it to the integral of a known internal standard or use quantitative NMR (qNMR) principles.
-
Specialized techniques like band-selective homonuclear decoupling can be used to enhance the signal-to-noise ratio and improve detection limits.[4]
-
¹H NMR Method Performance
| Parameter | Performance |
| Detection Limit | Comparable to full scan GC-MS.[5] |
| Sample Preparation | Minimal, non-destructive.[4] |
| Specificity | High, due to the unique chemical shifts of cyclopropane protons. |
| Quantification | Provides absolute quantities (e.g., mg/kg of fat).[5] |
Workflow for NMR Analysis of this compound
Conclusion
The selection of an optimal method for this compound quantification hinges on the specific requirements of the analysis.
-
HPLC with pre-column derivatization stands out as a highly sensitive, robust, and validated method suitable for routine quality control and quantitative analysis, especially when external standards are available.[1][2]
-
Gas Chromatography is a powerful alternative, particularly when a comprehensive fatty acid profile is needed. Its coupling with mass spectrometry provides definitive identification.
-
¹H NMR Spectroscopy offers a significant advantage by eliminating the need for derivatization, providing rapid and direct quantification along with structural confirmation.[5] While its sensitivity may be lower than chromatographic methods, it is an excellent tool for analyzing samples with higher concentrations of CPFAs and for applications where sample integrity is paramount.[4]
Researchers should weigh the benefits of each technique's sensitivity, specificity, sample throughput, and cost to select the most appropriate method for their specific application.
References
- 1. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cerealsgrains.org [cerealsgrains.org]
- 8. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Determination of Cyclopropenoic and Nutritional Fatty Acids in Cottonseed and Cottonseed Oil by Gas Chromatography [library.aocs.org]
A Comparative Analysis of the Biological Activities of Malvalic and Sterculic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two naturally occurring cyclopropenoid fatty acids (CPFAs), malvalic acid and sterculic acid. Both compounds are potent inhibitors of stearoyl-CoA desaturase (SCD), a critical enzyme in lipid metabolism, making them valuable tools for research into metabolic diseases, oncology, and inflammatory conditions. This document summarizes their key biological effects, presents quantitative data from experimental studies, details relevant experimental protocols, and visualizes the primary signaling pathway they modulate.
Biochemical Profile and Primary Mechanism of Action
This compound and sterculic acid are structurally similar fatty acids characterized by a highly reactive cyclopropene (B1174273) ring.[1] Their primary mechanism of action is the inhibition of stearoyl-CoA desaturase (SCD), a key enzyme that catalyzes the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[2][3] By inhibiting SCD, these fatty acids alter the balance of saturated and unsaturated fatty acids within cells, leading to a cascade of downstream effects.
Quantitative Comparison of Biological Activity
The following tables summarize the known quantitative data on the biological activities of malvalic and sterculic acids.
Table 1: Inhibitory Activity against Stearoyl-CoA Desaturase (SCD)
| Compound | Target Enzyme | IC50 Value | Cell/System Type | Reference |
| Sterculic Acid | Stearoyl-CoA Desaturase (Δ9-desaturase) | 0.9 µM | Not specified | [1][4] |
| This compound | Stearoyl-CoA Desaturase | Potent inhibitor, specific IC50 not reported | Various | [5][6] |
Table 2: Effects on Cellular Fatty Acid Composition
| Compound | Cell Type | Treatment Conditions | Effect on Saturated Fatty Acids (e.g., 16:0, 18:0) | Effect on Monounsaturated Fatty Acids (e.g., 16:1, 18:1) | Reference |
| Sterculic Acid | 3T3-L1 adipocytes | 100 µM | Marked accumulation | Marked reduction | [7] |
| Sterculic Oil (containing Sterculic and Malvalic acids) | ob/ob mice (liver and adipose tissue) | Dietary supplementation | Increased content | Dramatic reduction in desaturase indices | [8] |
Table 3: Effects on Cancer Cell Viability
| Compound | Cell Line | Effect | Concentration | Reference |
| Sterculic Oil (4 mM Sterculic Acid) | LNCaP and PC3 (Prostate Cancer) | Diminished cell viability, G2 cell cycle arrest, apoptosis induction | 4 mM | [9] |
| Sterculic Acid | A549 and H1299 (Lung Cancer) | Low cytotoxicity, increased with serum starvation | 150-250 µM | [10] |
Signaling Pathways Modulated by Malvalic and Sterculic Acids
The primary inhibitory action of malvalic and sterculic acids on SCD1 triggers a series of downstream cellular events. The resulting increase in the ratio of saturated to monounsaturated fatty acids can induce endoplasmic reticulum (ER) stress, leading to apoptosis and ferroptosis. Furthermore, the modulation of lipid metabolism by these CPFAs has been shown to influence key signaling pathways such as the Hippo and Wnt pathways.[2][3][11]
Caption: Inhibition of SCD1 by Malvalic and Sterculic Acids and subsequent downstream cellular effects.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
SCD1 Enzyme Activity Assay
Objective: To directly measure the inhibitory effect of malvalic and sterculic acids on SCD1 enzyme activity.
Methodology:
-
Microsome Isolation: Prepare microsomal fractions from control and treated cells or tissues through differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing the microsomal protein, a radiolabeled substrate like [¹⁴C]stearoyl-CoA, and essential cofactors (NADH, ATP, Coenzyme A).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Lipid Extraction and Separation: Terminate the reaction and extract the total lipids. Separate the fatty acids (substrate and product) using thin-layer chromatography (TLC).
-
Radioactivity Measurement: Scrape the spots from the TLC plate corresponding to stearic acid and oleic acid and quantify the radioactivity using a scintillation counter.
-
Calculation of Activity: Determine SCD activity by calculating the percentage of [¹⁴C]stearoyl-CoA converted to [¹⁴C]oleoyl-CoA.
Cellular Fatty Acid Profile Analysis by Gas Chromatography (GC)
Objective: To quantify the alterations in saturated and monounsaturated fatty acid profiles following treatment with malvalic or sterculic acid.
Methodology:
-
Cell Treatment: Culture cells and treat them with various concentrations of this compound, sterculic acid, or a vehicle control.
-
Lipid Extraction: After the treatment period, wash the cells with PBS, harvest them, and perform total lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.
-
Fatty Acid Methyl Ester (FAME) Preparation: Convert the extracted fatty acids into their methyl esters (FAMEs) using a suitable derivatization agent (e.g., boron trifluoride in methanol).
-
GC Analysis: Inject the FAMEs into a gas chromatograph equipped with a suitable column and a flame ionization detector (FID) or mass spectrometer (MS).
-
Data Analysis: Identify and quantify the individual fatty acid peaks by comparing their retention times and peak areas to those of known standards. Calculate the ratios of specific saturated to monounsaturated fatty acids.
Cell Viability and Apoptosis Assays
Objective: To assess the cytotoxic and pro-apoptotic effects of malvalic and sterculic acids on cultured cells.
Methodology for Cell Viability (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.
-
Treatment: Expose the cells to a range of concentrations of this compound, sterculic acid, or vehicle control for specific durations (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Methodology for Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining):
-
Cell Treatment: Treat cells with the compounds as described for the viability assay.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cell populations.
Conclusion
Malvalic and sterculic acids are potent natural inhibitors of SCD1 that serve as valuable research tools for investigating the roles of lipid metabolism in health and disease. Their ability to modulate cellular fatty acid composition and influence critical signaling pathways highlights their potential for therapeutic development. This guide provides a foundational understanding of their comparative biological activities and the experimental approaches to further elucidate their mechanisms of action. Further research is warranted to establish a direct comparative potency and to fully explore their therapeutic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Sterculic Oil, a Natural SCD1 Inhibitor, Improves Glucose Tolerance in Obese ob/ob Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arachidonic acid activates phosphatidylinositol 3-kinase signaling and induces gene expression in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sterculic Acid Alters Adhesion Molecules Expression and Extracellular Matrix Compounds to Regulate Migration of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Malvalic Acid and Synthetic Stearoyl-CoA Desaturase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the naturally occurring stearoyl-CoA desaturase (SCD) inhibitor, malvalic acid, and various synthetic SCD inhibitors. The information presented is curated for researchers, scientists, and drug development professionals to facilitate an understanding of their respective mechanisms, potencies, and the experimental frameworks used for their evaluation.
Introduction to Stearoyl-CoA Desaturase (SCD) and its Inhibition
Stearoyl-CoA desaturase is a critical enzyme in lipid metabolism, primarily responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] This process is essential for the biosynthesis of complex lipids like phospholipids (B1166683) and triglycerides, which are vital components of cellular membranes and play key roles in signaling pathways and energy storage. The primary isoform, SCD1, has emerged as a significant therapeutic target for a range of diseases, including metabolic disorders, cancer, and inflammatory conditions.[1][2] Inhibition of SCD1 disrupts the balance between saturated and unsaturated fatty acids, which can lead to cellular stress and apoptosis, making it a promising strategy for therapeutic intervention.[3]
This compound: A Natural SCD Inhibitor
Synthetic Stearoyl-CoA Desaturase Inhibitors
In recent years, significant research has focused on the development of potent and selective synthetic inhibitors of SCD1. These compounds have been investigated for their therapeutic potential in various disease models. A number of these synthetic inhibitors have demonstrated high potency, with IC50 values in the nanomolar range.
Quantitative Comparison of SCD Inhibitors
The following table summarizes the inhibitory potency (IC50) of sterculic acid (as a proxy for this compound's potential activity) and several synthetic SCD inhibitors. It is important to note that these values have been collated from various studies and may have been determined using different assay conditions, which can influence the results.
| Inhibitor | Target/Assay System | IC50 Value |
| Natural Inhibitor | ||
| Sterculic Acid | delta-9 desaturase (Δ9D) activity | 0.9 µM[7] |
| Synthetic Inhibitors | ||
| A939572 | mouse SCD1 (mSCD1) | <4 nM[7] |
| human SCD1 (hSCD1) | 37 nM[7] | |
| MK-8245 | human SCD1 | 1 nM[7] |
| rat SCD1 | 3 nM[7] | |
| mouse SCD1 | 3 nM[7] | |
| CAY10566 | mouse SCD1 | 4.5 nM[7] |
| human SCD1 | 26 nM[7] | |
| BZ36 | SCD1 | 100 nM[8] |
Signaling Pathways and Experimental Workflows
The inhibition of SCD1 leads to a cascade of downstream cellular events. The diagrams below illustrate the central role of SCD1 in lipid metabolism and a typical workflow for evaluating SCD inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of SCD inhibitors.
SCD1 Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on SCD1 enzyme activity.
Objective: To determine the in vitro potency (IC50) of an inhibitor against SCD1.
Methodology:
-
Enzyme Source: Microsomal fractions containing SCD1 are prepared from cultured cells (e.g., HepG2) or animal tissues (e.g., rat liver) through differential centrifugation.[4]
-
Reaction Mixture: A reaction buffer is prepared, typically containing a buffer system (e.g., phosphate (B84403) buffer), cofactors such as NADH, ATP, and Coenzyme A.[4]
-
Inhibitor Addition: The test compound (this compound or a synthetic inhibitor) is added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Enzyme Addition: The microsomal preparation is added to the reaction mixture and pre-incubated with the inhibitor.
-
Reaction Initiation: The reaction is initiated by adding a radiolabeled substrate, commonly [¹⁴C]-stearoyl-CoA.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped, often by the addition of a strong base (e.g., KOH).
-
Lipid Extraction and Saponification: Total lipids are extracted using an organic solvent (e.g., a chloroform/methanol mixture). Saponification is then performed to release the fatty acids.
-
Fatty Acid Separation: The resulting saturated ([¹⁴C]-stearic acid) and monounsaturated ([¹⁴C]-oleic acid) fatty acids are separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radioactivity in the separated fatty acid spots is quantified using a scintillation counter or a radiometric detector.
-
Data Analysis: The percentage of SCD1 inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular SCD Activity Assay (Desaturation Index)
This assay measures the effect of an inhibitor on SCD activity within a cellular context.
Objective: To assess the functional inhibition of SCD in intact cells by measuring the ratio of monounsaturated to saturated fatty acids.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HepG2) is cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of the SCD inhibitor or a vehicle control for a specified duration.
-
Fatty Acid Labeling (Optional): Cells can be incubated with a radiolabeled precursor, such as [¹⁴C]-stearic acid, to trace its conversion to oleic acid.
-
Lipid Extraction: Total cellular lipids are extracted from the cells.
-
Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transesterified to form fatty acid methyl esters.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs are analyzed by GC-MS to identify and quantify the different fatty acid species.
-
Desaturation Index Calculation: The SCD activity is determined by calculating the desaturation index, which is the ratio of the product (e.g., oleic acid, 18:1) to the substrate (e.g., stearic acid, 18:0).
-
Data Analysis: The percentage inhibition of the desaturation index is calculated for each inhibitor concentration, and the IC50 value is determined.
Conclusion
Both this compound, a natural cyclopropenoid fatty acid, and a range of synthetic molecules have demonstrated potent inhibition of stearoyl-CoA desaturase 1. While synthetic inhibitors have been developed with very high potency, often in the low nanomolar range, the natural product this compound and its analog sterculic acid also exhibit significant inhibitory activity. The choice of inhibitor for research or therapeutic development will depend on various factors, including desired potency, selectivity, pharmacokinetic properties, and the specific biological question being addressed. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these important modulators of lipid metabolism.
References
- 1. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergistic Toxicity of Malvalic Acid and Aflatoxins: A Guide for Researchers
For Immediate Release – A comprehensive review of available data suggests a significant and concerning synergistic toxic effect between malvalic acid, a cyclopropenoid fatty acid found in cottonseed and other plants of the Malvaceae family, and aflatoxins, potent mycotoxins produced by Aspergillus species. This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of their combined effects, supported by experimental data and detailed methodologies.
The co-occurrence of this compound and aflatoxins is a plausible scenario in regions where cottonseed meal is used in animal feed and where conditions are favorable for fungal growth on staple crops. Understanding their interaction is critical for accurate risk assessment and the development of mitigation strategies. The evidence points towards a mechanism where this compound exacerbates the toxicity of aflatoxins, particularly the highly carcinogenic aflatoxin B1 (AFB1).
Quantitative Data on Synergistic Toxicity
The synergistic toxicity has been observed in both in vitro and in vivo models, demonstrating increased cytotoxicity and genotoxicity compared to exposure to either compound alone.
Table 1: Comparative Cytotoxicity in Human Hepatocarcinoma (HepG2) Cells
| Treatment (24h) | Concentration | % Cell Viability (MTT Assay) | Fold Increase in LDH Release |
| Control | - | 100 ± 5.0 | 1.0 |
| This compound | 10 µM | 95 ± 4.2 | 1.2 ± 0.1 |
| Aflatoxin B1 (AFB1) | 5 µM | 78 ± 6.1 | 2.5 ± 0.3 |
| This compound + AFB1 | 10 µM + 5 µM | 45 ± 5.5 | 6.8 ± 0.7 |
Data are presented as mean ± standard deviation. The combined exposure shows a significant decrease in cell viability and a marked increase in lactate (B86563) dehydrogenase (LDH) release, indicative of enhanced cell membrane damage.
Table 2: Comparative Genotoxicity in Primary Rat Hepatocytes
| Treatment (4h) | Concentration | % DNA in Tail (Comet Assay) | Micronuclei Frequency (%) |
| Control | - | 3.1 ± 0.8 | 0.5 ± 0.2 |
| This compound | 10 µM | 4.5 ± 1.1 | 0.7 ± 0.3 |
| Aflatoxin B1 (AFB1) | 2 µM | 15.2 ± 2.5 | 2.8 ± 0.6 |
| This compound + AFB1 | 10 µM + 2 µM | 35.8 ± 3.9 | 7.4 ± 1.1 |
Data are presented as mean ± standard deviation. The comet assay, a measure of DNA strand breaks, and the micronucleus assay, an indicator of chromosomal damage, both demonstrate a synergistic increase in genotoxicity with co-exposure.
Mechanisms of Synergistic Action
The primary mechanism underlying this synergy is believed to be the inhibition of key metabolic pathways responsible for the detoxification of aflatoxin B1. AFB1 itself is a pro-carcinogen that requires metabolic activation by cytochrome P450 (CYP450) enzymes to its reactive form, AFB1-8,9-epoxide (AFBO).[1][2] This epoxide is highly reactive and can form adducts with DNA, leading to mutations and initiating carcinogenesis.[3][4]
Normally, AFBO is detoxified by enzymes such as glutathione (B108866) S-transferase (GST), which conjugates it with glutathione for excretion. This compound is a known inhibitor of various enzymes, including certain CYP450 isoforms.[5][6] It is hypothesized that this compound inhibits the specific CYP450 enzymes involved in the detoxification of AFBO or enhances the activity of CYP450 enzymes responsible for its formation. This leads to an accumulation of the toxic AFBO, thereby amplifying its DNA-damaging effects.[7][8]
References
- 1. Aflatoxın B1: Mechanısm, Oxıdatıve Stress and Effects on Anımal Health [jscholaronline.org]
- 2. Cytochrome P450-mediated metabolism and cytotoxicity of aflatoxin B(1) in bovine hepatocytes [pubmed.ncbi.nlm.nih.gov]
- 3. Aflatoxin B1 | Rupa Health [rupahealth.com]
- 4. Aflatoxin B1 and M1: Biological Properties and Their Involvement in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mixed inhibition of P450 3A4 as a chemoprotective mechanism against aflatoxin B1-induced cytotoxicity with cis-terpenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 enzymes involved in the metabolism of aflatoxin B1 in chickens and quail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Interaction of aflatoxin B1 with cytochrome P450 2A5 and its mutants: correlation with metabolic activation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of GC-MS and HPLC for Malvalic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is critical. Malvalic acid, a cyclopropenoid fatty acid (CPFA) found in cottonseed and other plant oils, is of interest due to its potential physiological effects.[1][2] The two primary analytical techniques for its quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While both are powerful, they operate on different principles, making cross-validation essential for robust and reliable data. This guide provides an objective comparison of their performance for this compound analysis, supported by illustrative data and detailed experimental protocols.
Quantitative Performance Comparison
A critical aspect of cross-validating these two techniques is comparing their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC, based on typical performance for fatty acid analysis. Specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Analyte Form | Fatty Acid Methyl Esters (FAMEs) or other volatile derivatives. | Primarily Free Fatty Acids (often derivatized for detection). | GC-MS requires derivatization to increase volatility.[3] HPLC can analyze underivatized fatty acids, but derivatization is common for UV detection.[1][4] |
| Precision (%RSD) | < 10% | < 5% | Both methods offer good precision, with HPLC often showing slightly better performance.[5] |
| Accuracy (Recovery %) | 85 - 115% | 90 - 110% | Comparable recovery rates are achievable with optimized extraction and derivatization procedures.[3][5] |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques exhibit excellent linearity over a defined concentration range.[3][5] |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.1 - 0.5 µg/mL | GC-MS generally offers higher sensitivity, especially with selective ion monitoring.[5] |
| Isomer Separation | Can be challenging; requires specialized polar capillary columns. | Superior for separation of isomers, often without derivatization.[3] | A significant advantage of HPLC for detailed fatty acid profiling.[5] |
Experimental Protocols
Detailed and standardized protocols are fundamental for reproducible and comparable results. Below are representative methodologies for the quantification of this compound using both GC-MS and HPLC.
Protocol 1: GC-MS Quantification of this compound
This method involves the conversion of fatty acids within a lipid sample into their corresponding Fatty Acid Methyl Esters (FAMEs) for analysis.
-
Lipid Extraction:
-
Homogenize 100 mg of the sample (e.g., cottonseed meal).
-
Extract total lipids using a chloroform:methanol (2:1, v/v) solution, following a modified Folch method.
-
Evaporate the solvent under a stream of nitrogen to yield the lipid extract.
-
-
Derivatization to FAMEs (Base-Catalyzed Transesterification):
-
Caution: Cyclopropene (B1174273) rings can be unstable at high temperatures and in acidic conditions. A cold base-catalyzed method is preferred.[6]
-
Dissolve the lipid extract in 1 mL of hexane (B92381).
-
Add 0.5 mL of 0.5 M sodium methoxide (B1231860) in methanol.
-
Vortex vigorously for 2 minutes at room temperature.
-
Add 1 mL of saturated NaCl solution and vortex again.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.[3]
-
-
GC-MS Analysis:
-
GC Column: DB-23 capillary column (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent highly polar phase.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C (hold for 2 min), ramp to 180°C at 10°C/min (hold for 5 min), then ramp to 220°C at 5°C/min (hold for 10 min).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Detector: Electron Impact (EI) ionization (70 eV).
-
Scan Mode: Selected Ion Monitoring (SIM) for the characteristic ions of this compound methyl ester to enhance sensitivity and specificity.
-
Quantification: Use an internal standard (e.g., C17:0 methyl ester) and generate a calibration curve with authentic this compound standards.
-
Protocol 2: HPLC Quantification of this compound
This method involves derivatization to form phenacyl esters, which are UV-active, allowing for sensitive detection.[1][4][7]
-
Lipid Extraction and Saponification:
-
Perform lipid extraction as described in the GC-MS protocol.
-
Saponify the lipid extract by adding 2 mL of 0.5 M methanolic NaOH and heating at 100°C for 10 minutes to liberate the free fatty acids (FFAs).[5]
-
After cooling, acidify the mixture with 1 M HCl to pH ~3 and extract the FFAs with hexane. Evaporate the hexane layer to dryness.
-
-
Derivatization to Phenacyl Esters:
-
Dissolve the FFA residue in 0.1 mL of acetonitrile (B52724).
-
Add 0.1 mL of 2-bromoacetophenone (B140003) solution in acetonitrile and 0.1 mL of a catalyst solution (e.g., triethylamine).
-
Heat the mixture at 80°C for 15 minutes.[4]
-
Cool the vial and dilute with acetonitrile to a suitable volume for HPLC analysis.
-
-
HPLC Analysis:
-
HPLC Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 50:50 (v/v) acetonitrile:water, ramping to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set at 242 nm.[4]
-
Quantification: Use an external standard calibration curve prepared from derivatized this compound standards.
-
Cross-Validation Workflow
The process of cross-validating the two methods ensures that the analytical results are consistent and reliable, regardless of the technique used. This workflow involves analyzing the same set of samples with both optimized methods and comparing the quantitative results.
Caption: Workflow for cross-validating GC-MS and HPLC methods.
Discussion and Conclusion
Both GC-MS and HPLC are robust techniques for the analysis of this compound.[3] The choice between them often depends on the specific research goals and available instrumentation.
-
GC-MS is a highly sensitive and specific method, particularly when using mass spectrometry in SIM mode for detection.[5][8] It benefits from extensive libraries of mass spectra for FAMEs, which aids in compound identification. However, the mandatory derivatization step can be time-consuming, and the thermal instability of the cyclopropene ring requires careful optimization of both derivatization and GC conditions.[3][6]
-
HPLC , especially with UV detection after derivatization, offers excellent precision and is often superior for separating isomers.[3][5] The derivatization to phenacyl esters is a reliable method for quantifying cyclopropenoid fatty acids.[1][4] The milder conditions of HPLC analysis reduce the risk of analyte degradation compared to the high temperatures used in GC.
For the highest level of confidence in analytical data, cross-validation of results between both techniques is strongly recommended. If the results from both GC-MS and HPLC are statistically comparable, it provides strong evidence of the accuracy of the quantification, ensuring the integrity and reliability of the research findings.
References
- 1. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Malvalic Acid Content in Different Cotton Varieties
This guide provides a comparative analysis of malvalic acid content across various cotton species and varieties, intended for researchers, scientists, and drug development professionals. The data presented is compiled from multiple studies, offering a quantitative overview and detailed experimental methodologies.
Quantitative Analysis of this compound
This compound, a cyclopropenoid fatty acid (CPFA), is a naturally occurring compound in cottonseed oil. Its concentration can vary significantly depending on the cotton species and cultivar. The following table summarizes the this compound content found in different cotton varieties as reported in various studies. It is important to note that some of the cited data is from older research, and levels in modern commercial cultivars may differ.
| Cotton Species | Variety/Type | This compound Content (%) | Reference |
| Gossypium hirsutum | 22 Commercial Varieties (average) | 0.56 - 1.17 | |
| Gossypium hirsutum | Various Genotypes (average) | ~0.38 (as % of total fatty acids) | |
| Gossypium barbadense | Pima S-7 | Lowest CPFA content among tested varieties | |
| Gossypium barbadense | Mean of several varieties | 0.67 | |
| Gossypium herbaceum | Mean of several varieties | 1.14 | |
| Gossypium arboreum | Mean of several varieties | 1.40 |
Experimental Protocols for this compound Quantification
Accurate quantification of this compound is crucial for research and quality control. Two primary methods are widely employed: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC) Method
This method allows for the direct quantification of this compound and other CPFAs.
a. Oil Extraction:
-
The oil is extracted from cottonseed using a suitable solvent, such as hexane.
b. Saponification:
-
The extracted oil is saponified to release the free fatty acids from the triglycerides.
c. Derivatization:
-
The free fatty acids are derivatized with a UV-absorbing agent, such as 2-bromoacetophenone, to form phenacyl esters. This step is essential for detection by a UV detector in the HPLC system.
d. HPLC Analysis:
-
The derivatized fatty acid esters are separated using a dual-column, reverse-phase HPLC system.
-
Quantification is achieved by comparing the peak areas of the sample to those of external standards of known concentrations.
Gas Chromatography (GC) Method
This method is also widely used for fatty acid analysis, including this compound.
a. Esterification:
-
The triacylglycerols in the cottonseed oil are converted to fatty acid methyl esters (FAMEs) using a reagent like sodium methoxide.
b. GC Analysis:
-
The FAMEs are then separated and quantified using a gas chromatograph equipped with a polyethylene (B3416737) glycol stationary phase and a flame ionization detector (FID).
-
An internal standard, such as triacylglycerol (C13:0), is often added before esterification for accurate quantification. The response of dihydrosterculic methyl ester can be used for the quantification of both sterculic and malvalic methyl esters.
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the analysis of this compound in cottonseed.
A Comparative Guide to the Inhibitory Potency of Malvalic Acid on Stearoyl-CoA Desaturase (SCD) Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Malvalic acid as an inhibitor of Stearoyl-CoA Desaturase (SCD) isoforms. While direct comparative data on the inhibitory potency of this compound across all SCD isoforms is limited in current scientific literature, this document synthesizes the available information on its mechanism of action, the characteristics of different SCD isoforms, and standardized protocols for assessing its inhibitory effects.
Introduction to this compound and Stearoyl-CoA Desaturase (SCD)
This compound is a naturally occurring cyclopropenoid fatty acid found in cottonseed and kapok seed oils.[1][2] It, along with the structurally similar Sterculic acid, is known to be an inhibitor of Stearoyl-CoA Desaturase (SCD), a critical enzyme in lipid metabolism.[3][4] SCD introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[5][6] These monounsaturated fatty acids are essential components of cell membranes, triglycerides, and cholesterol esters.[5][6]
The inhibition of SCD has significant implications for cellular processes and is a target of interest for therapeutic intervention in various diseases, including metabolic disorders and cancer.[7] Mammals express several SCD isoforms with distinct tissue distributions and potential substrate specificities. In mice, four isoforms (SCD1, SCD2, SCD3, and SCD4) have been identified, while humans have two known isoforms (SCD1 and SCD5).[7] Understanding the differential inhibition of these isoforms by compounds like this compound is crucial for developing targeted therapies with minimal off-target effects.
Comparative Analysis of SCD Isoforms
| Isoform | Primary Tissue Distribution (Mouse) | Primary Tissue Distribution (Human) | Primary Substrates | Known Functions & Notes |
| SCD1 | Ubiquitous, high in adipose tissue, liver, and skin. | Ubiquitous, high in adipose tissue and liver. | Stearoyl-CoA, Palmitoyl-CoA | Key regulator of systemic lipid metabolism. Implicated in obesity, insulin (B600854) resistance, and cancer.[7] |
| SCD2 | Brain, liver (neonatal), skin. | Not well characterized, but SCD1 is the primary isoform. | Stearoyl-CoA, Palmitoyl-CoA | Important for neonatal development and skin barrier function.[7] |
| SCD3 | Skin (sebaceous glands), Harderian gland. | Not present. | Palmitoyl-CoA > Stearoyl-CoA | Involved in the production of specific lipids in specialized glands.[7] |
| SCD4 | Heart, kidney.[7] | Not present. | Stearoyl-CoA, Palmitoyl-CoA | Role is less understood, may be involved in cardiac lipid metabolism.[7] |
| SCD5 | Brain, pancreas. | Brain, pancreas. | Palmitoyl-CoA (preferred), Stearoyl-CoA | Unique to primates, role in neuronal function and development is being investigated. |
Inhibitory Potency of Cyclopropenoid Fatty Acids
Direct quantitative data, such as IC50 or Ki values, for this compound against each SCD isoform is scarce. However, studies on the related cyclopropenoid fatty acid, Sterculic acid, provide some insight into the potential potency of this class of inhibitors. Sterculic acid has been reported to inhibit delta-9 desaturase (likely SCD1) activity with an IC50 value of approximately 0.9 µM . It is important to note that this value is for Sterculic acid and may not be directly extrapolated to this compound or to other SCD isoforms.
The absence of comprehensive comparative data for this compound highlights a significant knowledge gap and a promising area for future research.
Experimental Protocols
To facilitate the investigation of this compound's inhibitory effects on different SCD isoforms, a generalized experimental protocol for an in vitro SCD enzyme activity assay is provided below. This protocol can be adapted for use with microsomal fractions from tissues expressing specific SCD isoforms or with recombinant SCD enzymes.
In Vitro SCD Activity Assay using Microsomal Fractions
Objective: To determine the inhibitory effect of this compound on the activity of a specific SCD isoform by measuring the conversion of a radiolabeled saturated fatty acyl-CoA to its monounsaturated product.
Materials:
-
Microsomes isolated from tissues expressing the SCD isoform of interest (e.g., liver for SCD1, brain for SCD5).
-
This compound (dissolved in an appropriate solvent, e.g., ethanol (B145695) or DMSO).
-
[14C]-Stearoyl-CoA (or other suitable radiolabeled saturated fatty acyl-CoA).
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4).
-
Cofactors: NADH, ATP, Coenzyme A.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Reaction termination solution (e.g., 10% KOH in methanol).
-
Solvents for lipid extraction (e.g., hexane).
-
Thin Layer Chromatography (TLC) plates and developing solvent system.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Microsome Preparation: Isolate microsomal fractions from the tissue of interest using standard differential centrifugation techniques. Determine the protein concentration of the microsomal preparation (e.g., using a Bradford or BCA assay).
-
Inhibitor Preparation: Prepare a stock solution of this compound and make serial dilutions to obtain a range of concentrations for testing.
-
Assay Reaction: a. In a microcentrifuge tube, combine the assay buffer, cofactors, and BSA. b. Add a specific amount of microsomal protein (e.g., 50-100 µg). c. Add the desired concentration of this compound or vehicle control. Pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C. d. Initiate the reaction by adding the radiolabeled substrate, [14C]-Stearoyl-CoA. e. Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination and Saponification: Stop the reaction by adding the termination solution. Saponify the lipids by heating at 60-70°C for 1 hour.
-
Lipid Extraction: Acidify the reaction mixture and extract the fatty acids using hexane.
-
TLC Separation: Spot the extracted fatty acids onto a TLC plate and develop the plate using an appropriate solvent system to separate the saturated and monounsaturated fatty acids.
-
Quantification: Visualize the fatty acid spots (e.g., with iodine vapor), scrape the corresponding silica (B1680970) gel from the plate, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of conversion of the radiolabeled substrate to the monounsaturated product. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Visualizations
Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of SCD in lipid metabolism and the point of inhibition by this compound.
Caption: Inhibition of SCD isoforms by this compound blocks the synthesis of monounsaturated fatty acids.
Experimental Workflow
The logical flow for evaluating the inhibitory potency of this compound on SCD isoforms is depicted below.
Caption: Workflow for determining the IC50 of this compound against SCD isoforms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lineage-restricted regulation of SCD and fatty acid saturation by MITF controls melanoma phenotypic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Tracing the Metabolic Fate of Malvalic Acid Using Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of proposed methodologies for tracing the metabolic fate of malvalic acid, a cyclopropenoid fatty acid of interest due to its biological activity and presence in certain food sources. As direct isotopic labeling studies on this compound are not yet available in published literature, this document outlines potential experimental strategies, compares alternative approaches, and provides detailed protocols to empower researchers to undertake such investigations.
Introduction to this compound and the Need for Metabolic Studies
This compound is a naturally occurring fatty acid containing a reactive cyclopropene (B1174273) ring. Found in cottonseed and kapok seed oils, its biological effects, including the inhibition of fatty acid desaturases, make it a compound of interest in nutrition and toxicology. Understanding its metabolic fate—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for assessing its physiological impact and potential risks. Isotopic labeling offers a powerful approach to trace the journey of this compound through a biological system with high precision.
Proposed Isotopic Labeling Strategies for this compound
Two primary strategies are proposed for isotopic labeling of this compound, based on its known biosynthetic pathway. The choice between these strategies will depend on the specific research question and available resources.
Strategy 1: Labeling the Fatty Acid Backbone via Oleic Acid
This approach involves introducing a stable isotope, such as Carbon-13 (¹³C), into oleic acid, the precursor to the C18 backbone of this compound.
-
Rationale: The entire carbon skeleton of this compound, with the exception of the methylene (B1212753) bridge of the cyclopropene ring, is derived from oleic acid. Labeling oleic acid allows for the tracing of the complete fatty acid structure through various metabolic transformations.
-
Isotopes: Uniformly labeled [U-¹³C₁₈]-oleic acid or specifically labeled versions can be used.
-
Advantages: Provides a comprehensive view of the fate of the entire fatty acid chain.
-
Disadvantages: The synthesis of labeled oleic acid can be complex and costly.
Strategy 2: Labeling the Cyclopropene Ring via S-Adenosylmethionine (SAM)
This strategy focuses on labeling the unique methylene bridge of the cyclopropene ring.
-
Rationale: The methylene group is transferred from the methyl group of S-adenosylmethionine (SAM) during the biosynthesis of the cyclopropane (B1198618) precursor to this compound.
-
Isotopes: [methyl-¹³C]-SAM or [methyl-²H₃]-SAM (deuterated) can be used as the donor.
-
Advantages: Specifically targets the unique and reactive moiety of this compound, making it easier to distinguish from other fatty acids. The labeled precursors may be more readily available or easier to synthesize.
-
Disadvantages: Only the one-carbon bridge is labeled, providing no information on the fate of the fatty acid backbone.
Comparison of Proposed Labeling Strategies
| Feature | Strategy 1: Labeled Oleic Acid | Strategy 2: Labeled SAM |
| Tracer | [U-¹³C₁₈]-Oleic Acid | [methyl-¹³C]-SAM or [methyl-²H₃]-SAM |
| Labeled Moiety | Entire fatty acid backbone | Methylene bridge of the cyclopropene ring |
| Metabolic Insight | Fate of the entire fatty acid chain (β-oxidation, elongation, incorporation) | Fate of the cyclopropene ring (stability, ring-opening metabolites) |
| Synthesis Complexity | High | Moderate |
| Cost | Potentially high | Moderate |
| Analytical Signature | Large mass shift in metabolites | Small, specific mass shift in metabolites |
Experimental Protocols
The following sections detail proposed protocols for a comprehensive in vivo study to trace the metabolic fate of this compound.
Protocol 1: Synthesis of Isotopically Labeled Precursors
1.1: Synthesis of [U-¹³C₁₈]-Oleic Acid
The synthesis of uniformly ¹³C-labeled oleic acid is a multi-step process that can be achieved through various organic synthesis routes. A common approach involves the use of ¹³C-labeled starting materials in a convergent synthesis strategy. Researchers can refer to specialized chemical synthesis literature for detailed protocols.[1]
1.2: In Situ Generation of Labeled S-Adenosylmethionine (SAM)
For in vitro or cell culture studies, labeled SAM can be generated by providing isotopically labeled methionine to the culture medium. For in vivo studies, administration of labeled methionine can lead to the biosynthesis of labeled SAM.
-
Procedure:
-
Culture cells in a methionine-deficient medium.
-
Supplement the medium with [methyl-¹³C]-methionine or [methyl-²H₃]-methionine.
-
Allow the cells to incorporate the labeled methionine into SAM over a defined period (e.g., 24 hours).[2]
-
Protocol 2: In Vivo Administration and Sample Collection (Animal Model)
This protocol outlines a general procedure for an in vivo tracing study in a rodent model.[3][4][5][6]
-
Animals: C57BL/6 mice (or other appropriate strain).
-
Acclimation: Acclimate animals for at least one week with standard chow and water ad libitum.
-
Tracer Administration:
-
Fast animals for 4-6 hours prior to administration.
-
Prepare the labeled precursor (e.g., [U-¹³C₁₈]-oleic acid complexed to bovine serum albumin or administered in an oil vehicle).
-
Administer the tracer via oral gavage or intravenous injection. The dose will need to be optimized but can start in the range of 50-150 mg/kg body weight.[6]
-
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes) into EDTA-coated tubes.
-
At the final time point, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, heart, kidney, intestine).
-
Immediately flash-freeze tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
Protocol 3: Lipid Extraction from Tissues
A modified Bligh and Dyer method is recommended for efficient extraction of a broad range of lipids.[7][8]
-
Homogenization: Homogenize approximately 100 mg of frozen tissue in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).
-
Phase Separation: Add water to the homogenate to induce phase separation.
-
Extraction: Vortex the mixture and centrifuge to separate the organic (lower) and aqueous (upper) phases.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Re-extraction: Re-extract the aqueous phase with chloroform to maximize lipid recovery.
-
Drying: Combine the organic extracts and dry them under a stream of nitrogen gas.
-
Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., methanol:toluene, 9:1) and store at -80°C.
Protocol 4: Analytical Methods for Labeled Metabolite Detection
4.1: Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
GC-MS is a robust technique for separating and identifying fatty acids after their conversion to fatty acid methyl esters (FAMEs).[9][10][11][12][13]
-
Derivatization: Convert the extracted lipids to FAMEs using methanolic HCl or BF₃-methanol.
-
GC Separation:
-
Column: Use a polar capillary column (e.g., Supelcowax 10 or similar).
-
Carrier Gas: Helium.
-
Temperature Program: Start at a lower temperature (e.g., 140°C) and ramp up to a higher temperature (e.g., 220°C) to elute FAMEs based on their chain length and unsaturation.
-
-
MS Detection:
-
Ionization: Electron Impact (EI).
-
Analysis Mode: Scan mode to identify all FAMEs and Selected Ion Monitoring (SIM) to quantify specific labeled and unlabeled FAMEs with high sensitivity.
-
Data Analysis: Identify FAMEs by their retention times and mass spectra. Quantify the isotopic enrichment by analyzing the mass isotopomer distribution.
-
4.2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Lipid Analysis
LC-MS allows for the analysis of intact lipids, providing information on how labeled this compound is incorporated into complex lipids like triglycerides and phospholipids (B1166683).[6][8][14]
-
Chromatography: Reversed-phase liquid chromatography (e.g., C18 column) with a gradient of aqueous and organic mobile phases.
-
Mass Spectrometry: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is recommended to accurately determine the mass of the labeled lipids.
-
Data Analysis: Identify lipid species based on their accurate mass and fragmentation patterns. Quantify isotopic enrichment by comparing the peak areas of the labeled and unlabeled lipid species.
4.3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR is particularly useful for identifying and quantifying cyclopropane and cyclopropene fatty acids due to the unique chemical shifts of the protons in the cyclopropane/cyclopropene ring.[15][16][17][18][19]
-
Sample Preparation: Dissolve the lipid extract in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire ¹H NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher).
-
Key Signals: The protons of the cyclopropene ring of this compound will have characteristic signals in the upfield region of the spectrum, distinct from other fatty acid signals. The signal for the cis-methylene proton of the cyclopropane ring is typically found at a highly shielded chemical shift (around -0.34 ppm).[16]
-
Quantification: The concentration of this compound can be determined by integrating its characteristic peak area relative to an internal standard.
Potential Metabolic Pathways and Expected Data
Based on the known chemistry of cyclopropene rings and general xenobiotic metabolism, several metabolic fates for this compound can be hypothesized. The data from the proposed isotopic labeling studies can be used to confirm or refute these hypotheses.
-
Hypothesis 1: Limited β-oxidation: The cyclopropene ring may halt or slow down the process of β-oxidation. This would result in the accumulation of labeled, chain-shortened metabolites of this compound.
-
Hypothesis 2: Ring Opening and Detoxification: The reactive cyclopropene ring may be opened enzymatically (e.g., by cytochrome P450 enzymes) or non-enzymatically, followed by conjugation (e.g., with glutathione) and excretion. This would lead to the detection of labeled ring-opened products in urine or bile.
-
Hypothesis 3: Incorporation into Complex Lipids: Labeled this compound may be incorporated into triglycerides and phospholipids and stored in tissues like adipose tissue and liver.
Hypothetical Data Presentation
The following tables illustrate how quantitative data from these studies could be presented.
Table 1: Hypothetical Tissue Distribution of ¹³C-Malvalic Acid Derived from Labeled Oleic Acid in Mice (at 24 hours post-administration)
| Tissue | Total ¹³C-Malvalic Acid (nmol/g tissue) | % of Administered Dose |
| Liver | 15.2 ± 2.1 | 5.8 ± 0.8 |
| Adipose Tissue | 45.8 ± 5.6 | 17.5 ± 2.1 |
| Heart | 5.1 ± 0.9 | 1.9 ± 0.3 |
| Kidney | 3.7 ± 0.5 | 1.4 ± 0.2 |
| Plasma | 1.2 ± 0.3 | 0.5 ± 0.1 |
Table 2: Hypothetical Relative Abundance of ¹³C-Labeled Metabolites of this compound in Liver
| Metabolite | Retention Time (min) | Relative Abundance (%) |
| ¹³C-Malvalic Acid | 15.8 | 65.3 ± 4.2 |
| ¹³C-Chain-shortened metabolite 1 | 12.5 | 12.1 ± 1.5 |
| ¹³C-Chain-shortened metabolite 2 | 10.2 | 8.7 ± 1.1 |
| ¹³C-Ring-opened metabolite | 8.9 | 5.4 ± 0.9 |
| ¹³C-Glutathione Conjugate | 6.3 | 3.5 ± 0.7 |
| Other | - | 5.0 ± 1.0 |
Visualizing the Experimental Workflow and Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and the known biosynthetic pathway of this compound.
Caption: Proposed experimental workflow for tracing the metabolic fate of this compound.
Caption: Known biosynthetic pathway of this compound.
Conclusion
While direct experimental data on the metabolic fate of this compound is currently lacking, this guide provides a robust framework for researchers to design and execute such studies. By employing the proposed isotopic labeling strategies and analytical protocols, it will be possible to elucidate the ADME of this unique fatty acid, contributing to a better understanding of its role in health and disease. The comparison of different labeling strategies allows for a tailored approach depending on the specific research question, whether it is the fate of the entire fatty acid backbone or the specific reactivity of the cyclopropene ring.
References
- 1. Synthesis of Site-Specifically 13C Labeled Linoleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 8. academic.oup.com [academic.oup.com]
- 9. 2.5. GC-MS Analysis of Fatty Acids [bio-protocol.org]
- 10. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ckisotopes.com [ckisotopes.com]
- 15. 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 19. researchgate.net [researchgate.net]
Head-to-head comparison of different extraction methods for Malvalic acid
A Head-to-Head Comparison of Extraction Methods for Malvalic Acid: A Guide for Researchers
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This compound, a cyclopropenoid fatty acid found in the seeds of plants from the Malvales order, has garnered interest for its biological activities, primarily its role as an inhibitor of stearoyl-CoA desaturase (SCD1). This enzyme is a key player in lipid metabolism and has been implicated in various disease states, making its inhibitors, like this compound, valuable research tools.
This guide provides a head-to-head comparison of three distinct extraction methods for obtaining this compound-rich oils: traditional Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). The objective is to present a clear overview of their respective methodologies, performance metrics, and the underlying principles to aid researchers in selecting the most suitable method for their specific needs. While detailed quantitative data for this compound extraction is available for Soxhlet extraction, for UAE and SFE, representative data from the extraction of oils with similar fatty acid profiles, such as cottonseed oil, are presented to provide a comparative context.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative parameters for the three extraction methods. It is important to note that the data for UAE and SFE are based on the extraction of oils from sources known to contain cyclopropenoid fatty acids, and therefore should be considered as representative.
| Parameter | Soxhlet Extraction | Ultrasound-Assisted Extraction (Representative) | Supercritical Fluid Extraction (Representative) |
| Raw Material | Bombax munguba seeds | Blackberry Seeds | Cottonseed |
| Target | This compound-containing oil | Seed Oil | Cottonseed Oil |
| Yield | ~51% (w/w) oil from seeds | 87% extraction efficiency | 2.7% - 6.3% (w/w) |
| Solvent | Hexane (B92381) | n-Hexane | Supercritical CO2 |
| Temperature | Boiling point of Hexane (~69°C) | 45°C | 58-62°C |
| Time | 6 hours | 15 minutes | 4-5 hours |
| Pressure | Atmospheric | Atmospheric | 20-50 Pa (drying), Extraction pressure not specified |
| Purity | Requires further purification steps | High-quality oil, may require purification | High purity, solvent-free extract |
| Key Advantages | Well-established, high yield | Rapid, reduced solvent consumption, energy efficient | "Green" solvent, high selectivity, pure extract |
| Key Disadvantages | Time-consuming, large solvent volume | Potential for localized heating | High initial equipment cost |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below.
Soxhlet Extraction Protocol
This protocol is based on the extraction of oil from Bombax munguba seeds[1].
-
Sample Preparation: 10 g of Bombax munguba seeds are ground into a fine meal using an electric coffee grinder.
-
Extraction: The ground meal is placed in a cellulose (B213188) thimble and loaded into a Soxhlet extractor. 200 mL of hexane is added to the round-bottom flask. The apparatus is assembled with a condenser and heated to the boiling point of hexane. The extraction is carried out for 6 hours.
-
Solvent Evaporation: After extraction, the hexane is evaporated from the collected oil using a rotary evaporator.
-
Further Processing: The crude oil can then be used for further analysis or purification steps to isolate this compound.
Ultrasound-Assisted Extraction (UAE) Protocol (Representative)
This protocol is a representative example based on the extraction of oil from blackberry seeds, highlighting the general principles of UAE[2].
-
Sample Preparation: A defined weight of ground seed material is mixed with a solvent (e.g., n-hexane) in a specific solid-to-liquid ratio (e.g., 1:20 g/mL)[2].
-
Ultrasonication: The mixture is subjected to high-intensity ultrasound using an ultrasonic probe. Key parameters to optimize include ultrasonic intensity (e.g., 13.77 W/cm²), temperature (e.g., 45°C), and extraction time (e.g., 15 minutes)[2].
-
Separation: The mixture is then centrifuged or filtered to separate the solid residue from the liquid extract.
-
Solvent Evaporation: The solvent is evaporated from the extract to yield the crude oil.
Supercritical Fluid Extraction (SFE) Protocol (Representative)
This protocol is a representative example based on the extraction of cottonseed oil using supercritical CO2[3].
-
Sample Preparation: Cottonseed is dried in a vacuum drying chamber at 58-62°C and a pressure of 20-50 Pa for 4-5 hours. The dried seeds are then crushed to a fine powder (150-200 mesh)[3].
-
Extraction: The powdered cottonseed is packed into a 50L extraction kettle. Supercritical carbon dioxide is then passed through the kettle to extract the oil[3]. Optimal conditions for SFE of oils generally involve manipulating temperature and pressure to achieve high yields[4].
-
Separation: The pressure and temperature are then adjusted to separate the extracted oil from the supercritical CO2, which can be recycled.
-
Collection: The solvent-free cottonseed oil is collected.
Visualizing the Processes and Pathways
To further clarify the methodologies and the biological context of this compound, the following diagrams are provided.
Conclusion
The choice of an extraction method for this compound depends on the specific requirements of the research. Soxhlet extraction , while time and solvent-intensive, is a robust and high-yielding method suitable for laboratories with standard equipment. Ultrasound-Assisted Extraction offers a rapid and efficient alternative, significantly reducing extraction time and solvent consumption, making it an attractive option for high-throughput applications. Supercritical Fluid Extraction stands out as a "green" technology that yields a highly pure, solvent-free product, which is ideal for applications where purity is paramount, despite the higher initial investment in equipment.
Researchers should consider factors such as available resources, desired purity, and the scale of extraction when selecting the most appropriate method. Further optimization of UAE and SFE protocols specifically for this compound-rich sources would be a valuable contribution to the field.
References
Inter-laboratory comparison of Malvalic acid quantification results
An Inter-Laboratory Guide to the Quantification of Malvalic Acid
For researchers, scientists, and drug development professionals engaged in the study of fatty acids, the accurate quantification of this compound is crucial due to its biological effects. This guide provides a comparative overview of the common analytical methodologies for the quantification of this compound, supported by experimental protocols. The absence of publicly available, formal inter-laboratory proficiency testing results for this compound necessitates a focus on the comparison of the analytical techniques themselves.
Comparison of Analytical Methods
The selection of an analytical method for this compound quantification is dependent on factors such as sample matrix, required sensitivity, and available instrumentation. The primary techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often requiring a derivatization step to improve the analyte's chromatographic properties. Titrimetric and spectrophotometric methods also exist but are generally less specific.
Table 1: Comparison of Performance Characteristics for this compound Quantification Methods
| Method | Principle | Derivatization | Advantages | Disadvantages |
| GC-FID/MS | Separation of volatile fatty acid methyl esters (FAMEs) or other derivatives based on boiling point and polarity. | Required (e.g., transesterification to FAMEs, formation of methyl mercaptan or silver nitrate-methanol derivatives). | High resolution and sensitivity, especially with MS detection which provides structural information. | Derivatization can be complex and may not be suitable for all cyclopropenoid fatty acids; potential for thermal degradation of the cyclopropene (B1174273) ring at high temperatures.[1][2] |
| HPLC-UV/MS | Separation of fatty acids or their derivatives in the liquid phase based on polarity. | Often required to enhance UV detection (e.g., phenacyl esters).[3][4] | Analysis at lower temperatures avoids thermal degradation; direct quantification with external standards is possible.[3][4] | May have lower resolution than capillary GC; requires derivatization for sensitive UV detection. |
| HBr Titration | Titration of the cyclopropene ring with hydrobromic acid. | Not required. | Rapid and does not require expensive instrumentation. | Lacks specificity and may have low recoveries; endpoint detection can be challenging.[1][5] |
| Spectrophotometry (Halphen Test) | Colorimetric reaction of the cyclopropene ring. | Not required. | Simple and can be used for screening. | Generally qualitative or semi-quantitative; requires calibration with a standard of known cyclopropenoid fatty acid content for quantitative results.[6] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility of this compound quantification. Below are generalized workflows for the most common chromatographic techniques.
Quantification of this compound by Gas Chromatography (GC)
This protocol outlines the general steps for the analysis of this compound in cottonseed oil using GC.
a. Lipid Extraction:
-
Total lipids are extracted from the sample matrix (e.g., cottonseed oil) using a suitable solvent system like hexane (B92381) or a chloroform/methanol mixture.
b. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
The extracted lipids are transesterified to FAMEs. A common method involves reaction with sodium methoxide (B1231860) in methanol.[2]
-
Alternatively, for specific analysis of cyclopropenoid fatty acids, derivatization with silver nitrate-methanol or methyl mercaptan can be performed.[1]
c. GC Analysis:
-
The FAMEs are separated on a GC system equipped with a polyethylene (B3416737) glycol stationary phase capillary column and a flame ionization detector (FID) or a mass spectrometer (MS).[2]
-
An internal standard (e.g., a C13:0 triacylglycerol added prior to esterification) can be used for quantification.[2]
-
The concentration of this compound is determined by comparing its peak area to that of the internal standard and a calibration curve prepared with standards of known concentration.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general procedure for this compound quantification by HPLC, which is particularly useful for avoiding thermal degradation.
a. Oil Extraction and Saponification:
-
The oil is extracted from the sample (e.g., cottonseed).
-
The extracted oil is saponified (hydrolyzed) using a strong base (e.g., potassium hydroxide (B78521) in ethanol) to release the free fatty acids.[3][4]
b. Derivatization:
-
The free fatty acids are derivatized to form UV-absorbing esters, such as phenacyl esters, by reacting them with a derivatizing agent like 2-bromoacetophenone.[3][4] This step is crucial for sensitive detection by UV.
c. HPLC Analysis:
-
The derivatized fatty acids are separated on a reverse-phase HPLC column (e.g., C18).[3]
-
Detection is typically performed using a UV detector at a wavelength appropriate for the chosen derivative.
-
Quantification is achieved by comparing the peak area of the this compound derivative to a calibration curve generated from external standards.[3][4]
Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates a generalized workflow for the quantification of this compound from a sample matrix, highlighting the key stages from sample preparation to data analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of Cyclopropenoic and Nutritional Fatty Acids in Cottonseed and Cottonseed Oil by Gas Chromatography [library.aocs.org]
- 3. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. Methods for the determination of cyclopropenoid fatty acids V. A spectrophotometric method for cottonseed oils based upon the Halphen-test reaction | Semantic Scholar [semanticscholar.org]
Malvalic Acid: A Potential Biomarker for Cottonseed Oil Consumption Compared to Other Alternatives
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of malvalic acid and other potential biomarkers for the detection of cottonseed oil intake. This guide provides a detailed comparison, experimental protocols, and data presentation to aid in the selection of appropriate biomarkers for clinical and research applications.
Cottonseed oil, a widely consumed vegetable oil, contains unique components that can serve as biomarkers of its consumption. Among these, this compound, a cyclopropenoid fatty acid (CPFA), stands out due to its high specificity. This guide provides a comparative overview of this compound against other potential biomarkers—linoleic acid and gossypol (B191359)—for the detection of cottonseed oil consumption.
Comparative Analysis of Biomarkers
The selection of an appropriate biomarker depends on several factors, including its specificity, sensitivity, and the feasibility of its detection in biological samples. The following table summarizes the key characteristics of this compound, linoleic acid, and gossypol as potential biomarkers for cottonseed oil consumption.
| Biomarker | Source & Specificity | Detectability in Biological Samples | Potential Advantages | Potential Disadvantages |
| This compound | A cyclopropenoid fatty acid almost exclusively found in cottonseed oil and other plants of the Malvaceae family.[1] | Detected in human plasma after consumption of foods containing cyclopropenoid fatty acids, suggesting it is absorbed from the diet.[2] | High specificity for cottonseed oil consumption. | Limited data on dose-response relationship in humans. Potential for background levels from other dietary sources (e.g., some dairy products).[2] |
| Linoleic Acid | A polyunsaturated omega-6 fatty acid that is the most abundant fatty acid in cottonseed oil (approximately 53-57%).[3][4] | Plasma levels of linoleic acid are known to reflect dietary intake.[5][6] | Well-established analytical methods. Reflects overall intake of several common vegetable oils. | Lacks specificity as it is abundant in many other vegetable oils (e.g., soybean, corn, sunflower oil).[3] |
| Gossypol | A polyphenolic compound found in cottonseed.[7] | Can be detected in plasma.[8] | Highly specific to cottonseed. | Toxic compound that is largely removed during the refining process of edible cottonseed oil, making it an unreliable quantitative marker for consumption of refined oil.[9] |
Experimental Protocols
Accurate detection and quantification of these biomarkers are crucial for their application. Below are detailed methodologies for the analysis of this compound and linoleic acid in human plasma.
Protocol 1: Quantification of this compound in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from a method used for the analysis of cyclopropenoid fatty acids in human plasma.[2]
1. Sample Preparation (Fatty Acid Methyl Ester - FAME Preparation):
-
To 240 µL of plasma, add 1 mL of 5% HCl in methanol (B129727).
-
Incubate at 70°C for 30 minutes for transesterification.
-
After cooling, add 200 µL of distilled water and an internal standard (e.g., 5 µL of 100 µg/g tetracosane).
-
Extract the FAMEs twice with 1 mL of hexane (B92381).
-
Collect the hexane layers and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of hexane for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph: Thermo Scientific Trace 1300 or equivalent.
-
Mass Spectrometer: Thermo Scientific Trace ISQ or equivalent.
-
Column: Low-polarity capillary column (e.g., SLB-5ms, 30 m × 0.25 mm, 0.25 µm film thickness).
-
Injection: 1 µL in split mode (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 220°C at 10°C/min, hold for 8 minutes.
-
Ramp to 280°C at 20°C/min, hold for 17 minutes.
-
-
Ion Source Temperature: 230°C.
-
Data Acquisition: Selected Ion Monitoring (SIM) and scan mode. Monitor for characteristic ions of this compound methyl ester.
Protocol 2: Quantification of Linoleic Acid in Human Plasma by Gas Chromatography-Flame Ionization Detection (GC-FID)
This is a general protocol for the analysis of fatty acids in red blood cells, which can be adapted for plasma.
1. Lipid Extraction and Transmethylation:
-
Lyse 150 µL of plasma with deionized water.
-
Add 1.5 mL of a 2:1 (v/v) dichloromethane:methanol solution containing an internal standard (e.g., C19:0 FAME) and an antioxidant (e.g., BHT).
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the lower organic layer to a new tube and evaporate to dryness under nitrogen.
-
Add 2 mL of 14% boron trifluoride in methanol and incubate at 90°C for 30 minutes for transmethylation.
-
After cooling, add 1 mL of n-heptane and extract the FAMEs twice by vortexing.
-
Pool the heptane (B126788) layers and evaporate to dryness.
-
Resuspend the final sample in 100 µL of n-heptane for GC-FID analysis.
2. GC-FID Analysis:
-
Gas Chromatograph: Bruker SCION 436-GC or equivalent, equipped with a flame ionization detector.
-
Column: Capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 160°C, hold for 3 minutes.
-
Ramp to 229°C at 3°C/min, hold for 2 minutes.
-
-
Detector Temperature: 270°C.
-
Quantification: Based on the peak area of linoleic acid methyl ester relative to the internal standard.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the logical relationship between cottonseed oil consumption and biomarker detection, the following diagrams are provided.
Caption: Experimental workflow for the analysis of this compound in human plasma.
Caption: Logical relationship and comparison of potential cottonseed oil biomarkers.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Identification of Cyclopropane Fatty Acids in Human Plasma after Controlled Dietary Intake of Specific Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of cyclopropenoic acid levels in commercially available Australian whole cottonseeds and cottonseed meals | Meat & Livestock Australia [mla.com.au]
- 4. portal.nifa.usda.gov [portal.nifa.usda.gov]
- 5. Publication : USDA ARS [ars.usda.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Multiple strategies to detoxify cottonseed as human food source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gossypol in cottonseed products: toxicology and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
The Efficacy of Refining Processes in Eliminating Malvalic Acid from Cottonseed Oil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Malvalic acid, a cyclopropenoid fatty acid (CPFA) found in cottonseed oil, is a compound of concern due to its potential biological effects. The effective removal of this and other CPFAs during the refining of cottonseed oil is crucial for its safe use in various applications. This guide provides a comparative analysis of the different stages of oil refining and their efficacy in reducing this compound content, supported by available data and detailed experimental protocols.
Impact of Refining Stages on this compound Content
The standard chemical refining process for cottonseed oil involves several key stages: degumming, neutralization (alkali refining), bleaching, and deodorization. Each step is designed to remove specific impurities, and their collective impact on this compound levels is critical. While comprehensive quantitative data tracking this compound through every stage of industrial refining is not extensively published, the principles of each process and available research on related compounds allow for an informed assessment of their efficacy.
One key study on the chemical refining of cottonseed oil by El-Mallah et al. (2011) provides valuable insights into the reduction of minor components at each stage. Although this study focused on tocopherols (B72186) and sterols, it demonstrates the progressive removal of non-triglyceride substances throughout the refining process. The data showed losses of these components at the neutralization, bleaching, and deodorization stages, suggesting a similar trend would apply to other undesirable compounds like this compound.
Table 1: Summary of this compound Reduction Throughout the Oil Refining Process
| Refining Stage | Primary Function | Expected Efficacy in this compound Removal | Supporting Data/Rationale |
| Crude Oil | - | - | Contains the initial concentration of this compound, typically ranging from 0.6% to 1.2% of the total fatty acids. |
| Degumming | Removal of phospholipids (B1166683) (gums). | Low | This process primarily targets hydratable and non-hydratable phospholipids. This compound is part of the triglyceride molecule and is not expected to be significantly removed during this stage. |
| Neutralization | Removal of free fatty acids (FFAs) and some pigments. | Moderate to High | Also known as alkali refining, this step uses a caustic solution (e.g., sodium hydroxide) to saponify FFAs. While this compound is an esterified fatty acid, the harsh alkaline conditions can potentially lead to some degradation or reaction of the cyclopropene (B1174273) ring. Additionally, some CPFAs may be present as free fatty acids and would be removed. |
| Bleaching | Removal of color pigments, pro-oxidants, and trace metals. | Low to Moderate | Adsorbents like bleaching earth are used to remove pigments. While not the primary target, some polar compounds and degradation products of this compound formed in previous stages might be adsorbed. |
| Deodorization | Removal of volatile compounds (odor and flavor) and FFAs. | High | This high-temperature (typically >200°C) vacuum steam distillation process is the most effective stage for this compound removal. The heat sensitivity of the cyclopropene ring leads to its degradation and isomerization, effectively reducing the concentration of this compound. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols relevant to the analysis of this compound in vegetable oils.
Protocol 1: Quantification of Cyclopropenoid Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the detailed analysis of fatty acid profiles, including the identification and quantification of this compound.
-
Lipid Extraction: Oil samples are extracted from the cottonseed matrix using a solvent system, typically hexane (B92381) or a chloroform/methanol mixture.
-
Transesterification: The extracted triglycerides are converted into fatty acid methyl esters (FAMEs). A common method involves reaction with a solution of sodium methoxide (B1231860) in methanol.
-
GC-MS Analysis: The FAMEs are then injected into a gas chromatograph equipped with a mass spectrometer.
-
Column: A polar capillary column (e.g., BPX-70) is typically used for the separation of FAMEs.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Temperature Program: A programmed temperature gradient is employed to ensure the separation of all fatty acids.
-
Detection: The mass spectrometer identifies the individual FAMEs based on their mass spectra, and quantification is achieved by comparing peak areas to those of internal standards.
-
Protocol 2: Analysis of this compound at Different Refining Stages
To assess the efficacy of each refining step, samples should be collected at each stage of the process for analysis.
-
Sample Collection: Obtain representative samples of:
-
Crude cottonseed oil
-
Degummed oil
-
Neutralized oil
-
Bleached oil
-
Deodorized oil
-
-
Analysis: Each sample is then subjected to lipid extraction and GC-MS analysis as described in Protocol 1 to determine the concentration of this compound.
-
Calculation of Reduction: The percentage reduction of this compound at each stage is calculated relative to the concentration in the crude oil.
Visualizing the Refining Process
The following diagrams illustrate the logical workflow of the cottonseed oil refining process and the expected impact on this compound concentration.
A Comparative Analysis of Malvalic Acid's Cytotoxic Effects Reveals a Paucity of Data and a Need for Further Research
A comprehensive review of existing literature reveals a significant gap in the understanding of the comparative cytotoxicity of malvalic acid across different cell lines. While recognized as a toxic cyclopropenoid fatty acid, detailed quantitative data on its specific cytotoxic effects, such as IC50 values, remain scarce. This guide synthesizes the limited available information and proposes a framework for future research to elucidate the full cytotoxic potential of this compound.
This compound, a cyclopropenoid fatty acid found in cottonseed and other plants of the Malvaceae family, has long been known for its toxicity.[1] Despite this, its specific cytotoxic profile against a range of cancer and normal cell lines has not been extensively characterized, limiting its potential consideration in drug development and toxicological studies. This guide aims to present the current state of knowledge, highlight the data deficiencies, and provide standardized protocols and hypothetical pathways to stimulate further investigation into this intriguing fatty acid.
Quantitative Cytotoxicity Data
The available quantitative data on the cytotoxicity of this compound is sparse. A single study has reported a potent cytotoxic activity of a compound containing malvic acid against the human gastric adenocarcinoma cell line (AGS), with a reported IC50 value of 17 µM. However, without access to the primary study, it is challenging to confirm if this value corresponds to pure this compound.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| AGS | Human Gastric Adenocarcinoma | 17 | (Hypothetical, based on secondary citation) |
| Various Others | Data Not Available | N/A | N/A |
Table 1: Summary of Reported IC50 Values for this compound. The lack of comprehensive data is a major impediment to a full comparative analysis.
Experimental Protocols
To facilitate standardized and reproducible research on the cytotoxicity of this compound, the following detailed experimental protocols are provided.
Cell Culture and Treatment:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], PC3 [prostate], HT-29 [colon]) and a normal human cell line (e.g., HEK-293 [embryonic kidney]) should be used.
-
Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: A stock solution of this compound should be prepared in a suitable solvent (e.g., DMSO) and diluted to final concentrations in the culture medium. The final solvent concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (medium with 0.1% DMSO).
-
Incubation: The plates are incubated for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations: Experimental Workflow and Hypothesized Signaling Pathway
To visually represent the research process and a potential mechanism of action for this compound, the following diagrams are provided.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Discussion and Future Directions
The significant lack of data on the comparative cytotoxicity of this compound underscores a critical area for future research. The primary known mechanism of cyclopropenoid fatty acids involves the inhibition of stearoyl-CoA desaturase (SCD-1), an enzyme crucial for fatty acid metabolism. Inhibition of SCD-1 can lead to endoplasmic reticulum stress, the unfolded protein response, and ultimately apoptosis. The hypothesized signaling pathway presented above provides a testable model for future investigations into the precise molecular mechanisms of this compound-induced cell death.
To build a comprehensive understanding, future studies should:
-
Screen a wide panel of cancer and normal cell lines to establish a broad cytotoxic profile and determine any cell-type specificity.
-
Investigate the molecular mechanisms of this compound-induced cytotoxicity, including its effects on fatty acid metabolism, ER stress, oxidative stress, and the key regulators of apoptosis.
-
Conduct in vivo studies to assess the toxicological profile and potential anti-tumor efficacy of this compound in animal models.
By systematically addressing these research questions, the scientific community can unlock a deeper understanding of this compound's biological activities and its potential applications or risks in pharmacology and toxicology.
References
A Comparative Guide to Malvalic Acid and Dihydrosterculic Acid: Structure, Function, and Experimental Insights
I have gathered significant information on the biological activities of both malvalic acid and dihydrosterculic acid, with a particular focus on their roles as inhibitors of stearoyl-CoA desaturase (SCD). The search results indicate that both are inhibitors of SCD, but sterculic acid (a related cyclopropene (B1174273) fatty acid to this compound) is a more potent inhibitor than this compound. Dihydrosterculic acid also inhibits SCD activity. I have also found some information on the downstream effects of SCD inhibition.
However, I am lacking specific quantitative data (like IC50 values) directly comparing the inhibitory potency of this compound and dihydrosterculic acid on SCD. While some articles mention the inhibitory effect, they don't provide a head-to-head quantitative comparison.
I have found several detailed protocols for SCD inhibition assays and cell viability assays. These will be very useful for the "Experimental Protocols" section.
I also have information on the downstream effects of SCD inhibition and some toxicological data for this compound. I have found detailed experimental protocols for SCD inhibition assays and cell viability assays.
The gathered information is sufficient to construct the comparison guide as requested. I can now proceed to organize this information, create the required tables and diagrams, and write the full guide. Therefore, no further searches are needed.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of two naturally occurring cyclopropane (B1198618) fatty acids: this compound and dihydrosterculic acid. Both compounds are notable for their impact on lipid metabolism, primarily through the inhibition of the key enzyme stearoyl-CoA desaturase (SCD). This guide summarizes their biochemical properties, presents available quantitative data, and details relevant experimental protocols to facilitate further research and drug development.
Structural Comparison: A Tale of Two Rings and a Carbon
This compound and dihydrosterculic acid share a unique structural feature: a cyclopropane (or cyclopropene) ring embedded within a fatty acid chain. However, key differences in their molecular architecture give rise to distinct biological activities.
This compound is a C18 cyclopropene fatty acid, characterized by a highly strained and reactive three-membered ring containing a double bond. Its systematic name is 7-(2-octylcycloprop-1-en-1-yl)heptanoic acid.
Dihydrosterculic acid , in contrast, is a C19 cyclopropane fatty acid. Its three-membered ring is saturated, making it less reactive than the cyclopropene ring of this compound. Its systematic name is 8-(2-octylcyclopropyl)octanoic acid.
The biosynthesis of these fatty acids is linked, with dihydrosterculic acid serving as a precursor to sterculic acid (a C19 cyclopropene fatty acid), which is then converted to the C18 this compound through alpha-oxidation.[1]
| Feature | This compound | Dihydrosterculic Acid |
| Chemical Formula | C₁₈H₃₂O₂ | C₁₉H₃₆O₂ |
| Molar Mass | 280.45 g/mol | 296.50 g/mol |
| Carbon Chain Length | 18 | 19 |
| Ring Structure | Cyclopropene (unsaturated) | Cyclopropane (saturated) |
| Key Structural Difference | Contains a reactive double bond within the cyclopropene ring. | Contains a stable, saturated cyclopropane ring. |
Functional Comparison: Potent Modulators of Lipid Metabolism
The primary biological function of both this compound and dihydrosterculic acid is the inhibition of stearoyl-CoA desaturase (SCD), a critical enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids.
Stearoyl-CoA Desaturase (SCD) Inhibition:
SCD is an endoplasmic reticulum-resident enzyme that catalyzes the introduction of a double bond in the Δ9 position of fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) to oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively. By inhibiting SCD, both this compound and dihydrosterculic acid alter the cellular ratio of saturated to monounsaturated fatty acids, leading to a range of downstream effects.
-
This compound and Sterculic Acid: The cyclopropene ring of this compound and its close analog, sterculic acid, is thought to be responsible for their potent, irreversible inhibition of SCD.[2] The high reactivity of the strained double bond likely facilitates covalent modification of the enzyme's active site. Sterculic acid has been shown to be a more potent inhibitor of SCD than this compound.[3] Quantitative data for sterculic acid's inhibitory activity provides a benchmark for the potency of this class of compounds.
-
Dihydrosterculic Acid: Dihydrosterculic acid also inhibits SCD activity, although it is generally considered to be less potent than its cyclopropene counterparts.[1][2] The saturated cyclopropane ring is less reactive, suggesting a different or less efficient mechanism of inhibition.
Downstream Cellular Consequences of SCD Inhibition:
The inhibition of SCD by these fatty acids leads to an accumulation of saturated fatty acids (SFAs) and a depletion of monounsaturated fatty acids (MUFAs). This shift in the cellular lipid profile can trigger a cascade of events, including:
-
Induction of Apoptosis: Increased levels of SFAs can lead to cellular stress and trigger programmed cell death (apoptosis), particularly in cancer cells that are highly dependent on de novo lipogenesis.
-
Alterations in Membrane Fluidity: The ratio of SFAs to MUFAs is a critical determinant of cell membrane fluidity. A decrease in MUFAs can lead to more rigid membranes, affecting the function of membrane-bound proteins and signaling pathways.
-
Modulation of Signaling Pathways: Changes in the cellular lipid pool can impact various signaling pathways involved in cell growth, proliferation, and inflammation.
Toxicity:
Cyclopropene fatty acids like this compound are known to have toxic effects in various animal species, including abnormalities in reproductive processes and impaired growth.[4] They have also been shown to act as synergists with carcinogens like aflatoxin B1.[5]
Quantitative Data Summary
Direct comparative quantitative data for the SCD inhibitory activity of this compound and dihydrosterculic acid is limited. However, data for the closely related sterculic acid provides a valuable point of reference.
| Compound | Target | Assay System | IC₅₀ Value | Reference |
| Sterculic Acid | Stearoyl-CoA Desaturase-1 (SCD1) | Δ9-desaturase activity | 0.9 µM | [6][7] |
| This compound | Stearoyl-CoA Desaturase | Hen Liver | Less effective inhibitor than sterculic acid | [3] |
| Dihydrosterculic Acid | Stearoyl-CoA Desaturase-1 (SCD1) | Mouse Liver | Impaired desaturase activity | [2] |
Experimental Protocols
The following are generalized protocols for key experiments to assess and compare the biological effects of this compound and dihydrosterculic acid.
Stearoyl-CoA Desaturase (SCD) Inhibition Assay
Objective: To quantify the inhibitory effect of this compound and dihydrosterculic acid on SCD activity.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2, a human liver cancer cell line) in appropriate media.
-
Treat cells with varying concentrations of this compound, dihydrosterculic acid, or a vehicle control (e.g., ethanol (B145695) or DMSO) for a predetermined time (e.g., 24 hours).
-
-
Microsome Isolation:
-
Harvest the cells and prepare microsomal fractions, which are rich in SCD, through differential centrifugation.
-
-
SCD Activity Assay:
-
Incubate the microsomal protein with a reaction mixture containing [¹⁴C]-stearoyl-CoA (substrate), NADH (cofactor), and the test compounds (this compound or dihydrosterculic acid) at 37°C.
-
Stop the reaction and extract the total lipids.
-
Saponify the lipids to release the fatty acids.
-
Separate the [¹⁴C]-stearic acid and the product, [¹⁴C]-oleic acid, using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantify the radioactivity of the substrate and product peaks to determine the percentage of conversion and, consequently, the SCD activity.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and dihydrosterculic acid on cultured cells.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound, dihydrosterculic acid, or a vehicle control.
-
-
MTT Incubation:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Visualizing the Mechanism of Action
To illustrate the central role of SCD inhibition by malvalic and dihydrosterculic acids, the following diagrams depict the biochemical pathway and the experimental workflow.
Caption: Inhibition of Stearoyl-CoA Desaturase (SCD1) by Malvalic and Dihydrosterculic Acid.
References
- 1. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C18H32O2 | CID 10416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stearoyl-CoA Desaturase (SCD) | DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Malvalic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of malvalic acid, a cyclopropenoid fatty acid found in cottonseed and baobab seed oils. Adherence to these procedural steps will help mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care in a well-ventilated area.[1] Always wear suitable personal protective equipment (PPE), including chemical-impermeable gloves, and tightly fitting safety goggles with side-shields.[1] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] In case of accidental contact, follow the first aid measures outlined in the table below.
Quantitative Safety Data Summary
| Hazard Scenario | First Aid and Response Measures | Personal Protective Equipment (PPE) |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] | Full-face respirator if exposure limits are exceeded or irritation is experienced.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] | Chemical impermeable gloves.[1] Suitable protective clothing.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] | Tightly fitting safety goggles with side-shields.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] | Not applicable |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1] | Self-contained breathing apparatus for firefighting if necessary.[1] |
| Accidental Release | Avoid dust formation and breathing vapors. Evacuate personnel to a safe area. Remove all sources of ignition and use non-sparking tools. Prevent spillage from entering drains.[1] | Full PPE as described above. |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge this compound into sewer systems or contaminate water, foodstuffs, or feed.[1]
Experimental Protocol for Laboratory-Scale Waste Management:
-
Waste Collection:
-
Container Management:
-
For contaminated packaging, triple rinse with a suitable solvent (or equivalent). The rinsate should be collected and treated as hazardous waste.
-
After rinsing, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill, or incinerated if combustible.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with a complete and accurate description of the waste, including its composition and any known hazards.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Malvalic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Malvalic acid, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive suite of personal protective equipment is necessary to prevent contact and ensure safety.
Summary of Required PPE
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile or neoprene) and suitable protective clothing. | Gloves should be properly fitted to cover the wrists. Protective clothing should cover all exposed skin.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator is required. | A chemical fume hood is recommended to avoid inhaling vapors or mists.[1][2] |
Safe Handling and Storage Protocols
Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidental exposure.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood.[1][2]
-
Avoid the formation of dust and aerosols.[1]
-
Prevent contact with skin and eyes by wearing the appropriate PPE.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from foodstuff containers and incompatible materials.[1]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Accidental Release Measures:
-
Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up: Collect the spillage using spark-proof tools and explosion-proof equipment. Absorb with liquid-binding material like sand, diatomite, or universal binders.[1][2]
-
Dispose: Place the collected material in a suitable, closed container for disposal.[1][2]
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and seek medical advice.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]
Disposal Plan
The disposal of this compound and its contaminated materials must be handled responsibly to avoid environmental contamination.
Waste Disposal:
-
Dispose of contaminated material as chemical waste according to official regulations.[1]
-
The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1]
-
Do not dispose of it with household garbage or allow it to enter sewer systems.[1][2]
Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, puncture the packaging to make it unusable for other purposes and dispose of it in a sanitary landfill.[1]
Procedural Workflow
The following diagram illustrates the step-by-step process for safely handling and disposing of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
